molecular formula C10H8N2O3 B1442956 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one CAS No. 1425927-69-0

3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

Cat. No.: B1442956
CAS No.: 1425927-69-0
M. Wt: 204.18 g/mol
InChI Key: ZHXVVXCIXJSYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-nitro-1,2-dihydroquinolin-2-one (CAS 1425927-69-0) is a high-purity quinoline derivative of significant interest in advanced organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C 10 H 8 N 2 O 3 and a molecular weight of 204.18 g/mol, serves as a versatile building block for the construction of complex heterocyclic systems . Its primary research value lies in its role as a key precursor in the enantioselective synthesis of functionalized 1,2-dihydroquinolines, a core structural motif found in a myriad of bioactive natural products and synthetic compounds . These structures are widely recognized as useful building blocks for developing molecules with potential antiviral, antitumor, and antimicrobial activities . Researchers utilize this compound in organocatalytic tandem reactions, such as aza-Michael additions, which are powerful tools for creating complex chiral molecules from simple achiral materials under mild conditions with high stereocontrol . Please handle with care. This product is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-methyl-6-nitro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-4-7-5-8(12(14)15)2-3-9(7)11-10(6)13/h2-5H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXVVXCIXJSYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Scaffold in Modern Chemistry

The quinolinone core is a privileged heterocyclic scaffold that forms the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of biological and therapeutic activities.[1][2][3] The versatility of the quinolinone framework allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of specific substituents, such as methyl and nitro groups, profoundly influences the molecule's reactivity, stability, and biological interactions.[4][5][6][7]

This guide provides a comprehensive technical overview of this compound, a derivative of significant interest. We will explore its synthesis, characterization, core chemical properties, and reactivity, with a focus on the interplay between the quinolinone backbone and its substituents. The insights presented herein are intended to support researchers and drug development professionals in leveraging this scaffold for the creation of novel chemical entities.

Molecular Structure and Physicochemical Properties

This compound is characterized by a dihydroquinolinone ring system, which consists of a benzene ring fused to a dihydropyridinone ring. Key substitutions include a methyl group at the C3 position and a nitro group at the C6 position of the aromatic ring.

The presence of the lactam functionality, the chiral center at C3, and the strongly electron-withdrawing nitro group defines the molecule's chemical personality. These features create a molecule with distinct regions of varying electron density, polarity, and reactivity.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyValue (Predicted/Inferred)Reference Analog
Molecular Formula C₁₀H₈N₂O₃-
Molecular Weight 206.18 g/mol -
IUPAC Name 3-Methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one-
CAS Number Not available-
Appearance Likely a yellow solid[8]Ethyl-1-methyl-6-nitro-1,2-dihydroquinoline-3-carboxylate[8]
Melting Point >150 °C (Estimated)6-Nitroquinoline (151-153 °C)[9]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.2-Methyl-6-nitroquinoline[10]
pKa Estimated ~16-18 (N-H proton)General lactam N-H pKa

Synthesis and Characterization

Proposed Synthetic Workflow: Domino Aza-Michael/Cyclization

A plausible and efficient route would involve the reaction of a suitably substituted aniline with an α,β-unsaturated carbonyl compound. The synthesis of a similar structure, ethyl-1-methyl-6-nitro-1,2-dihydroquinoline-3-carboxylate, has been achieved via a domino reaction of a Morita-Baylis-Hillman (MBH) acetate with an amine, showcasing a powerful strategy for constructing the dihydroquinoline core.[8]

Synthetic Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product A 2-Amino-5-nitro-propiophenone C Intramolecular Aldol Condensation (Cyclization) A->C Step 1 B Base (e.g., NaH, K2CO3) B->C Catalyst D 3-Methyl-6-nitro- 1,2-dihydroquinolin-2-one C->D Step 2 (Tautomerization)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)
  • Reactant Preparation: To a solution of 2-amino-5-nitro-propiophenone (1.0 eq) in a suitable solvent such as DMF or ethanol, add a base like potassium carbonate (1.5 eq).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 50-90 °C) for 4-12 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons on the nitro-substituted ring (δ 7.5-8.5 ppm).- A broad singlet for the N-H proton of the lactam (δ ~10-12 ppm).- Signals for the C3 and C4 protons of the dihydro-pyridone ring.- A doublet for the methyl group at C3 (δ ~1.2-1.5 ppm).[8][13]
¹³C NMR - Carbonyl carbon of the lactam (δ ~160-170 ppm).- Aromatic carbons, with those attached to or near the nitro group shifted downfield.- Aliphatic carbons for C3, C4, and the methyl group.[8][12][13]
IR (KBr, cm⁻¹) - N-H stretching of the lactam (~3200-3400 cm⁻¹).- C=O stretching of the lactam (~1660-1690 cm⁻¹).- Asymmetric and symmetric stretching of the NO₂ group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹).- C=C stretching of the aromatic ring (~1600 cm⁻¹).[8][13]
Mass Spec (MS) Molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight (206.18).

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The nitro group, in particular, acts as a powerful "synthetic chameleon," enabling a variety of chemical transformations.[4][5]

Reactivity Sites mol N_H N-H Acidity & Alkylation N_H->mol Nitro Reduction to Amine (Synthetic Handle) Nitro->mol Aromatic_Ring Nucleophilic Aromatic Substitution (Activated) Aromatic_Ring->mol Carbonyl Reduction / Ring Opening Carbonyl->mol

Caption: Key reactivity sites on the this compound scaffold.

Reactions at the Nitro Group

The nitro group is the most versatile handle for derivatization. Its strong electron-withdrawing nature activates the quinolinone framework.[5]

  • Reduction to an Amine: The most significant transformation is the reduction of the nitro group to a primary amine (6-amino-3-methyl-1,2-dihydroquinolin-2-one). This can be achieved using various reducing agents, such as Fe/AcOH, SnCl₂/HCl, or catalytic hydrogenation (H₂/Pd-C).[12][14] The resulting amino group serves as a key intermediate for building a library of analogs through acylation, alkylation, or diazotization reactions.

Reactions at the Lactam Nitrogen
  • N-Alkylation/Acylation: The N-H proton of the lactam is weakly acidic and can be deprotonated with a strong base (e.g., NaH), followed by reaction with an electrophile (e.g., alkyl halides, acyl chlorides) to introduce substituents at the N1 position. This modification can significantly alter the molecule's steric and electronic profile.[4][6]

Reactivity of the Aromatic Ring
  • Nucleophilic Aromatic Substitution (SₙAr): The presence of the strongly deactivating nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group. This allows for the displacement of a suitable leaving group (if present) or, in some activated systems, a hydride ion.[5]

Potential Applications in Drug Discovery

The this compound scaffold is a compelling starting point for medicinal chemistry programs due to the established biological relevance of both the quinolinone core and the nitroaromatic moiety.

  • Anticancer Agents: Many nitroaromatic compounds are investigated as bioreductive prodrugs that are selectively activated to cytotoxic species under the hypoxic (low oxygen) conditions found in solid tumors.[15][16] The nitro group can be enzymatically reduced to form reactive intermediates that damage DNA and other cellular macromolecules.[7][15] Studies on related nitroquinolone systems have demonstrated significant anti-proliferative activity against various cancer cell lines, including non-small cell lung cancer.[16]

  • Antimicrobial Agents: The quinolone structure is famously associated with antibacterial drugs. Nitro-containing heterocycles are also well-established antimicrobial agents, exhibiting activity against bacteria, fungi, and protozoa.[7][17] The mechanism often involves the reductive activation of the nitro group within the microbial cell, leading to oxidative stress and cell death.

  • Scaffold for Library Synthesis: The molecule's defined points of reactivity make it an ideal scaffold for generating a diverse chemical library for high-throughput screening.

Drug Discovery Workflow cluster_mods Chemical Modifications A Scaffold This compound B Reduction of Nitro Group (to -NH2) A->B C N-Alkylation (at Lactam) A->C D Aromatic Substitution (SₙAr) A->D E Library of Analogs B->E C->E D->E F Biological Screening (e.g., Anticancer, Antimicrobial Assays) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H

Caption: A logical workflow for a drug discovery program starting from the title scaffold.

Conclusion

This compound represents a molecule of considerable strategic value for chemical and pharmaceutical research. Its synthesis is achievable through established and robust synthetic methodologies. The true power of this scaffold lies in its chemical properties, particularly the reactivity imparted by the nitro group, which serves as a versatile anchor for extensive derivatization. This feature, combined with the inherent biological potential of the quinolinone core, positions this compound as a promising starting point for the development of novel therapeutics, especially in the fields of oncology and infectious diseases. A thorough understanding of its reactivity and chemical behavior is paramount for unlocking its full potential in drug discovery endeavors.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. Retrieved from [Link]

  • Synthesis of New Quinoline Derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Quinoline. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). Molecules, 25(24), 5919. MDPI. Retrieved from [Link]

  • Role of the Nitro Functionality in the DNA Binding of 3-Nitro-10-methylbenzothiazolo[3,2-a]quinolinium Chloride. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. (2021, February 8). National Center for Biotechnology Information. Retrieved from [Link]

  • Shreyas, P. S., et al. (2023). A series of (E)-1-methyl-3-((substituted phenylimino)methyl)quinolin-2(1H)-one schiff bases: Synthesis, characterization, antimicrobial, antitubercular and SAR studies. Current Chemistry Letters, 12(3), 629-642. Growing Science. Retrieved from [Link]

  • Taiwo, F. O., et al. (2021). Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives. Journal of Advances in Medicine and Medical Research, 33(24), 1-12. Retrieved from [Link]

  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. (2020). Molecules, 25(17), 3844. MDPI. Retrieved from [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022, June 27). Molecules, 27(13), 4110. MDPI. Retrieved from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021). Molecules, 26(11), 3183. MDPI. Retrieved from [Link]

  • Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 6-Nitro-3,4-dihydroquinolin-2(1H)-one. (n.d.). PubChem. Retrieved from [Link]

  • Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents. (2023). RSC Medicinal Chemistry, 14(6), 1109-1123. Royal Society of Chemistry. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2020). Organic & Medicinal Chemistry International Journal, 10(1). Juniper Publishers. Retrieved from [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025, June 1). Acta Pharmaceutica, 75(2), 223-239. Retrieved from [Link]

  • Taiwo, F. O., et al. (2021, December 9). Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives. ResearchGate. Retrieved from [Link]

  • 6-Nitroquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (2020). Molecules, 25(21), 5178. MDPI. Retrieved from [Link]

  • 2-Methyl-6-nitroquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Heterogeneous Synergistic Catalysis for Promoting Aza-Michael–Henry Tandem Reaction for the Synthesis of Chiral 3-Nitro-1,2-Dihydroquinoline. (2018). Catalysts, 8(12), 629. MDPI. Retrieved from [Link]

  • 3-Methyl-5-nitro-2-pyridone. (n.d.). PubChem. Retrieved from [Link]

  • Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. (2018). Molecules, 23(1), 180. MDPI. Retrieved from [Link]

Sources

1H NMR analysis of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Analysis of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound belonging to the quinolinone class of molecules. Quinolinone scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active natural products and synthetic pharmaceuticals. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive tool for the structural elucidation of organic molecules.

This guide serves as a comprehensive technical resource for the ¹H NMR analysis of this compound. It moves beyond a simple recitation of data to explain the underlying principles and experimental considerations, providing field-proven insights for accurate spectral interpretation. We will deconstruct the expected spectrum, explaining the causal relationships between the molecular structure and the resulting NMR signals, grounded in authoritative spectroscopic principles.

Pillar 1: Theoretical Foundation of the ¹H NMR Spectrum

A complete understanding of the ¹H NMR spectrum of this compound requires a firm grasp of several core NMR principles. The final appearance of the spectrum is a confluence of chemical environment, through-bond scalar coupling, and proton stoichiometry.

  • Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is known as its chemical shift. This value is determined by the local electronic environment of a given proton. Electron-withdrawing groups (like the nitro group, -NO₂, and the carbonyl group, C=O) decrease the electron density around nearby protons, "deshielding" them from the external magnetic field and causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" protons and moving their signals to a lower chemical shift (upfield).[1][2] All shifts are measured relative to a standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm.[3]

  • Spin-Spin Coupling and Multiplicity: Protons on adjacent, non-equivalent carbons interact through the intervening chemical bonds, a phenomenon called spin-spin or scalar coupling.[4] This interaction causes the signals to split into multiple lines, referred to as the signal's multiplicity. The multiplicity is generally described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons, resulting in patterns like singlets (s), doublets (d), triplets (t), and quartets (q).[4]

  • Coupling Constant (J): The distance between the split lines of a signal is the coupling constant, measured in Hertz (Hz).[5] The magnitude of J provides critical information about the connectivity and stereochemical relationship between the coupled protons. For instance, ortho-coupling between protons on an aromatic ring typically shows a large J value (7-9 Hz), while meta-coupling is significantly smaller (~2-3 Hz).[4]

  • Integration: The area under each signal is directly proportional to the number of protons that generate the signal. This allows for a quantitative count of the protons in each unique chemical environment.[1]

Pillar 2: Experimental Protocol for Data Acquisition

The acquisition of a high-quality, interpretable spectrum is contingent upon a robust and well-defined experimental methodology.

Step-by-Step Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its versatility. However, if the compound shows poor solubility or if exchangeable protons (like N-H) are of key interest, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as the internal reference for calibrating the chemical shift scale to 0.00 ppm.[3]

  • Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Place the sample in the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

  • Data Acquisition:

    • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the homogeneity of the magnetic field, which ensures sharp, well-resolved peaks.

    • Acquisition Parameters: Set standard ¹H acquisition parameters. A typical experiment might involve a 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and the collection of 8 to 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phase correction and baseline correction to yield the final spectrum.

The following diagram illustrates the standard workflow for NMR analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID (Set Parameters) lock_shim->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase_base Phase & Baseline Correction ft->phase_base integrate Integration & Peak Picking phase_base->integrate analyze Structural Interpretation integrate->analyze

Figure 2: Structure of this compound.
Predicted ¹H NMR Data
Proton LabelIntegrationPredicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)Rationale
N-H 1H~10.5 - 11.5Broad Singlet (br s)-Amide proton, highly deshielded by the adjacent carbonyl and aromatic ring. Signal is often broad due to quadrupolar relaxation and exchange. Position is highly solvent and concentration dependent.
H-5 1H~8.3 - 8.5Doublet (d)Jmeta ≈ 2.5 - 3.0This proton is ortho to the strongly electron-withdrawing nitro group, causing significant deshielding. It is coupled only to H-7 through a meta-relationship.
H-7 1H~8.1 - 8.3Doublet of Doublets (dd)Jortho ≈ 9.0, Jmeta ≈ 2.5This proton is coupled to H-8 (ortho) and H-5 (meta). The nitro group's influence places it downfield.
H-8 1H~7.2 - 7.4Doublet (d)Jortho ≈ 9.0Coupled to H-7 (ortho). This proton is furthest from the nitro group and adjacent to the electron-donating nitrogen atom, placing it the most upfield of the aromatic protons.
H-3 1H~3.0 - 3.3Multiplet (m)-Methine proton adjacent to the C4 methylene group and the C3-methyl group. It will be a complex multiplet due to coupling with H-4a, H-4b, and the methyl protons.
H-4a, H-4b 2H~2.8 - 3.1Multiplets (m)-These are diastereotopic methylene protons adjacent to the aromatic ring and the chiral center at C3. They couple with each other (geminal coupling) and with H-3 (vicinal coupling), resulting in complex, overlapping multiplets, likely appearing as two separate signals.
-CH₃ 3H~1.2 - 1.4Doublet (d)Jvicinal ≈ 7.0The methyl group is coupled to the single proton on C3, resulting in a clean doublet.
Detailed Spectral Analysis
  • Aromatic Region (δ 7.0 - 8.5 ppm): The most notable feature is the strong electron-withdrawing effect of the nitro group at the C-6 position. This effect powerfully deshields all protons on the aromatic ring, shifting them significantly downfield compared to an unsubstituted quinolinone. [6] * H-5: Being ortho to the nitro group, H-5 experiences the most pronounced deshielding and will appear at the lowest field. Its multiplicity will be a doublet due to meta-coupling with H-7 (⁴J coupling). [4] * H-7: This proton will show a doublet of doublets pattern. The larger splitting arises from ortho-coupling to H-8 (³J ≈ 9.0 Hz), and the smaller splitting comes from meta-coupling to H-5 (⁴J ≈ 2.5 Hz).

    • H-8: This proton will appear as a doublet due to ortho-coupling with H-7. It resides at the highest field within the aromatic region due to its greater distance from the nitro group.

  • Aliphatic Region (δ 1.0 - 3.5 ppm):

    • C3-CH₃: The methyl group at C3 is coupled to the single proton at H-3, leading to a characteristic doublet signal in the upfield region of the spectrum.

    • H-3 and H-4: The presence of a chiral center at C3 renders the two protons at C4 diastereotopic, meaning they are chemically non-equivalent. As a result, they will have different chemical shifts and will couple to each other (geminal coupling). Each H-4 proton will also couple to H-3 (vicinal coupling). This will result in two complex multiplets for H-4a and H-4b. The H-3 proton, being coupled to three other protons (H-4a, H-4b, and the methyl group), will likely appear as a complex multiplet. For an unambiguous assignment of this region, 2D NMR experiments such as COSY would be invaluable.

  • Amide Proton (N-H): The amide proton (N-H) is typically found far downfield due to deshielding from the carbonyl group and resonance effects. Its signal is often broad and may exchange with trace amounts of D₂O in the solvent, causing it to diminish or disappear. In DMSO-d₆, this peak is usually sharper and more reliably observed.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is directly interpretable from fundamental NMR principles. The powerful deshielding effect of the C-6 nitro group dominates the aromatic region, creating a predictable downfield shift and splitting pattern for protons H-5, H-7, and H-8. The aliphatic region is characterized by a methyl doublet and a complex set of multiplets arising from the diastereotopic C-4 protons and the C-3 methine at the molecule's chiral center. This guide provides the foundational knowledge for researchers to confidently acquire, interpret, and validate the structure of this important quinolinone derivative, ensuring scientific integrity in drug discovery and chemical research.

References

  • ResearchGate. (n.d.). ¹H-NMR spectrum of compound II. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one (5). Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • Ainscow, C., et al. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. Molecules, 26(4), 834. Available at: [Link]

  • Abraham, R. J., et al. (2004). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(4), 421-430. Available at: [Link]

  • ResearchGate. (n.d.). Studies on the alkylation of quinolin-2(1H)-one derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Profluorescent Fluoroquinolone-Nitroxides for Investigating Antibiotic–Bacterial Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Neutral alumina catalysed synthesis of 3-nitro-1,2-dihydroquinolines and 3-nitrochromenes, under solvent-free conditions, via tandem process. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • MDPI. (n.d.). Heterogeneous Synergistic Catalysis for Promoting Aza-Michael–Henry Tandem Reaction for the Synthesis of Chiral 3-Nitro-1,2-Dihydroquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Bifunctional Thiourea-Promoted Cascade aza-Michael-Henry-Dehydration Reactions: Asymmetric Synthesis of 3-Nitro-1, 2-dihydroquinolines. Retrieved from [Link]

  • Hrcak. (n.d.). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Elaborated ¹HNMR spectra of 5b to explain coupling constants. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Hrcak. (n.d.). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Retrieved from [Link]

Sources

A Technical Guide to the ¹³C NMR Spectral Analysis of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Structural Certainty

3-Methyl-6-nitro-1,2-dihydroquinolin-2-one is a substituted heterocyclic compound belonging to the quinolinone class. Quinolinone scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. The precise substitution pattern on the quinolinone core dictates the molecule's chemical properties and biological activity. Therefore, unambiguous structural elucidation is a critical step in the synthesis and characterization of these compounds.

Theoretical Principles: Understanding Substituent-Induced Chemical Shifts

The ¹³C chemical shift (δ) is highly sensitive to the local electronic environment of each carbon atom. In this compound, the chemical shifts are primarily influenced by the inherent structure of the quinolin-2-one core and the powerful electronic effects of the methyl (-CH₃) and nitro (-NO₂) substituents.

  • The Quinolin-2-one Core: The core structure contains sp² hybridized carbons of the aromatic and enamine systems, which typically resonate in the downfield region (δ 110-150 ppm)[1]. The carbonyl carbon (C=O) of the lactam is significantly deshielded and appears much further downfield (δ > 160 ppm).

  • Effect of the Nitro (-NO₂) Group: The nitro group is a potent electron-withdrawing group through both resonance and inductive effects. This causes significant deshielding (a downfield shift) of the carbon atoms in the benzene ring[2]. The ipso-carbon (the carbon directly attached to the -NO₂ group) experiences the strongest effect. This deshielding is also pronounced at the para-position relative to the nitro group[3]. In some cases, the signal for a quaternary carbon attached to a nitro group can be weak or difficult to observe due to long relaxation times and potential coupling to the quadrupolar ¹⁴N nucleus[4].

  • Effect of the Methyl (-CH₃) Group: The methyl group is a weak electron-donating group. It causes a minor shielding effect (an upfield shift) on the carbons to which it is attached and within the ring system[5]. The methyl carbon itself will appear in the aliphatic region of the spectrum (δ 15-30 ppm).

These predictable electronic effects allow for a logical assignment of each carbon signal in the spectrum.

Experimental Protocol for Data Acquisition

Obtaining a high-quality ¹³C NMR spectrum requires meticulous sample preparation and parameter optimization. The following protocol describes a self-validating system for the analysis of quinolinone derivatives[6][7].

Sample Preparation
  • Sample Quantity: Weigh approximately 50-100 mg of the purified this compound sample. A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope[6].

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for quinolinone derivatives. The solvent choice must be reported as it can influence chemical shifts[6]. For this guide, CDCl₃ is the reference solvent.

  • Dissolution: Dissolve the sample in 0.6-0.75 mL of the chosen deuterated solvent in a clean vial before transferring to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference standard (δ = 0.0 ppm).

Spectrometer Setup and Data Acquisition
  • Insertion and Locking: Insert the NMR tube into the spinner and place it in the spectrometer. Lock the spectrometer frequency to the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity by shimming the spectrometer to achieve sharp, symmetrical signal shapes.

  • Tuning and Matching: Tune the probe for the ¹³C frequency to ensure efficient power transfer[8].

  • Acquisition Parameters:

    • Experiment Type: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer). Proton decoupling removes ¹H-¹³C coupling, resulting in a single sharp line for each unique carbon[9].

    • Relaxation Delay (d1): Set an initial delay of 2 seconds. Quaternary carbons, especially those attached to nitro groups, have longer relaxation times. If these signals are weak or missing, increasing the delay to 5-10 seconds is recommended[4].

    • Number of Scans (ns): Due to the low sensitivity of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Data Acquisition: Initiate the acquisition by typing zg (zero and go).

Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening factor of ~1 Hz) to the Free Induction Decay (FID) and perform a Fourier transform (efp).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum (apk) and apply a baseline correction to ensure accurate signal integration and presentation.

  • Referencing: Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at δ 77.16 ppm)[6]. This ensures all other peaks are accurately referenced.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh 50-100 mg of Compound Prep2 Dissolve in 0.7 mL CDCl₃ Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Lock & Shim Prep3->Acq1 Insert into Spectrometer Acq2 Tune Probe (¹³C) Acq1->Acq2 Acq3 Set Parameters (ns, d1) Acq2->Acq3 Acq4 Acquire FID (zg) Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference to Solvent Peak Proc2->Proc3 Proc4 Peak Picking Proc3->Proc4 Final Final Spectrum Proc4->Final Substituent_Effects cluster_mol cluster_effects Electronic Effects on Aromatic Carbons mol NO2 NO₂ Group (Strongly Withdrawing) C6 C-6 (δ ≈ 143.5 ppm) Strongly Deshielded NO2->C6 Ipso Effect (Strongest) C8 C-8 (δ ≈ 116.4 ppm) Deshielded (para) NO2->C8 Resonance (para) Lactam Lactam Ring (Withdrawing) C5 C-5 (δ ≈ 125.9 ppm) Deshielded (meta) Lactam->C5 Inductive

Sources

The Nitro-Quinolinone Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: January 22, 2026

Abstract

The quinolinone core, a bicyclic heterocyclic system, has long been recognized as a "privileged scaffold" in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. The strategic introduction of a nitro (-NO₂) group to this framework profoundly influences the molecule's physicochemical properties, often leading to a significant enhancement or modulation of its pharmacological profile. This technical guide provides a comprehensive exploration of the biological activities of nitro-substituted quinolinone derivatives, with a primary focus on their anticancer and antimicrobial properties. We will delve into the mechanistic underpinnings of their action, supported by a curated selection of preclinical data. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the evaluation of these biological activities, aiming to equip researchers and drug development professionals with the necessary tools to advance the study of this promising class of compounds.

Introduction: The Quinolinone Nucleus and the Impact of Nitro-Substitution

Quinoline and its derivatives are fundamental heterocyclic compounds that have played a pivotal role in the development of numerous therapeutic agents.[1][2] The quinolinone scaffold, a derivative of quinoline, is present in many natural alkaloids with potent antitumor activity, such as camptothecin.[2] The versatility of the quinolinone ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological effects.

The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically alters the electronic landscape of the quinolinone core. This substitution can enhance the molecule's ability to participate in crucial biological interactions, such as hydrogen bonding and π-π stacking with protein residues, thereby increasing its affinity for specific molecular targets.[3] Moreover, the nitro group can be metabolically reduced to reactive intermediates, such as nitroso and hydroxylamino derivatives, which can contribute to the compound's mechanism of action, particularly in hypoxic environments often found in solid tumors and microbial biofilms.

This guide will navigate the multifaceted biological activities of nitro-substituted quinolinones, providing a robust foundation for their further investigation and potential clinical translation.

Anticancer Activity of Nitro-Substituted Quinolinone Derivatives

Nitro-substituted quinolinone derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a wide range of human cancer cell lines.[3][4][5] Their mechanisms of action are often multifactorial, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many nitro-substituted quinolinone and related quinazoline derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell signaling.[1][6][7] Overexpression or mutation of RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), is a common driver of tumorigenesis.[1][6] These compounds often compete with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways responsible for cell growth and proliferation.[7]

For instance, certain 5-anilinoquinazoline derivatives bearing a nitro group have demonstrated potent VEGFR-2 kinase inhibition with IC₅₀ values in the submicromolar range.[6] Similarly, some 6-nitro-4-substituted quinazolines have shown superior EGFR inhibitory activity compared to the established drug gefitinib.[5]

Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Nitro-substituted quinolinones have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9]

The intrinsic pathway is often initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. This process is tightly regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting apoptosis and anti-apoptotic members like Bcl-2 inhibiting it. Studies have shown that some nitro-substituted derivatives can upregulate Bax and downregulate Bcl-2, shifting the balance towards apoptosis.[8][9] This is followed by the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, which orchestrate the dismantling of the cell.[8][9]

The extrinsic pathway is activated by the binding of death ligands to their cognate receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of caspase-8.[10]

The diagram below illustrates a generalized pathway for apoptosis induction by nitro-substituted quinolinone derivatives.

apoptosis_pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Nitro-Quinolinone Nitro-Quinolinone Bax Bax (Pro-apoptotic) Nitro-Quinolinone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Nitro-Quinolinone->Bcl2 Downregulates Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-3 Caspase-3 (Executioner) Caspase-8->Caspase-3 Activation Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Bax->Mitochondria Promotes release Bcl2->Mitochondria Inhibits release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Generalized Apoptotic Pathway Induced by Nitro-Quinolinones.

Quantitative Anticancer Activity

The cytotoxic potential of nitro-substituted quinolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC₅₀ values of selected nitro-substituted quinolinone and related derivatives against various human cancer cell lines.

Compound ID/ReferenceCancer Cell LineIC₅₀ (µM)
4b[3]MCF-7 (Breast)0.002
4j[3]MCF-7 (Breast)0.002
4k[3]MCF-7 (Breast)0.004
4e[3]MCF-7 (Breast)0.004
Staurosporine (Reference)[3]MCF-7 (Breast)0.005
4b[3]WI-38 (Normal Lung)0.048
4j[3]WI-38 (Normal Lung)0.040
4k[3]WI-38 (Normal Lung)0.016
4e[3]WI-38 (Normal Lung)0.0149
6c[5]HCT-116 (Colon)Superior to Gefitinib
6c[5]A549 (Lung)Superior to Gefitinib
Nitro-substituted semicarbazide 4c[4]U87 (Malignant Glioma)12.6
Nitro-substituted semicarbazide 4d[4]U87 (Malignant Glioma)13.7

Antimicrobial Activity of Nitro-Substituted Quinolinone Derivatives

The quinolone scaffold is the backbone of a major class of antibacterial agents, the fluoroquinolones. The addition of a nitro group can further enhance the antimicrobial spectrum and potency of these compounds. Nitro-substituted quinolinones have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal pathogens.[11][12]

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A primary mechanism of action for many quinolone-based antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[13][14][15] These enzymes are essential for bacterial DNA replication, repair, and recombination. Quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.[13] The nitro group can enhance the binding of the quinolinone derivative to this complex, thereby increasing its inhibitory potency.[14]

Generation of Reactive Oxygen Species (ROS)

Some studies suggest that the bactericidal activity of certain quinolones, including those with nitro-substituents, may be augmented by the generation of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[16][17][18] These highly reactive molecules can cause widespread damage to cellular components, including DNA, proteins, and lipids, contributing to bacterial cell death.[19][20] The nitro group, through its reduction, can participate in redox cycling, a process that can lead to the production of ROS.[17]

The diagram below illustrates a simplified workflow for assessing the antimicrobial activity of nitro-substituted quinolinone derivatives.

antimicrobial_workflow Start Start Prepare Bacterial/Fungal Inoculum Prepare Bacterial/Fungal Inoculum Start->Prepare Bacterial/Fungal Inoculum Serial Dilution of Nitro-Quinolinone Serial Dilution of Nitro-Quinolinone Start->Serial Dilution of Nitro-Quinolinone Inoculate Microplate Inoculate Microplate Prepare Bacterial/Fungal Inoculum->Inoculate Microplate Serial Dilution of Nitro-Quinolinone->Inoculate Microplate Incubate Incubate Inoculate Microplate->Incubate Read MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read MIC End End Read MIC->End

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Preclinical Assessment

Foreword: Charting a Course for a Novel Quinolinone Derivative

The quinoline and quinolinone scaffolds are cornerstones in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one is a member of this promising class of heterocyclic compounds. While direct experimental data for this specific molecule is not extensively available in the public domain, its structural features—a quinolinone core, a methyl group, and a nitro functional group—suggest a strong potential for significant biological activity. The nitro group, in particular, is a well-known pharmacophore that can confer a range of biological effects.[3]

This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals embarking on the in vitro investigation of this compound. By drawing parallels with structurally related quinolinone and quinazolinone derivatives, we will outline a logical, multi-tiered strategy for its preclinical evaluation.[4][5][6] The methodologies detailed herein are designed to be robust and self-validating, providing a solid foundation for elucidating the compound's therapeutic potential.

Compound Profile: Synthesis and Physicochemical Characteristics

A logical first step in the investigation of a novel compound is to understand its synthesis and basic properties.

Synthesis Pathway
Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented below. These parameters are crucial for designing experiments, particularly for ensuring solubility in assay media.

PropertyPredicted ValueSignificance in In Vitro Studies
Molecular Formula C₁₀H₈N₂O₃Essential for calculating molar concentrations.
Molecular Weight 204.18 g/mol Used for preparing stock solutions.
LogP (Octanol/Water) ~1.5 - 2.5Indicates moderate lipophilicity, suggesting good membrane permeability but may require a co-solvent like DMSO for aqueous solubility.
pKa ~7.5 - 8.5 (Amide N-H)Influences ionization state at physiological pH, which can affect cell permeability and target binding.
Solubility Poor in water, soluble in organic solvents (e.g., DMSO, DMF)Dictates the choice of vehicle for stock solutions and the final concentration of the vehicle in assays to avoid off-target effects.

A Tiered Strategy for In Vitro Biological Evaluation

A systematic, tiered approach is recommended to efficiently screen for biological activity and then delve into the mechanism of action.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced Models T1_Cyto Cytotoxicity Screening (e.g., MTT Assay) T2_Enzyme Enzyme Inhibition Assays (COX-2, LDHA) T1_Cyto->T2_Enzyme If cytotoxic T2_RTK Receptor Tyrosine Kinase (RTK) Profiling T1_Cyto->T2_RTK If cytotoxic T1_Anti Antimicrobial Screening (e.g., Broth Microdilution) T2_Apoptosis Apoptosis Assays (e.g., Caspase-Glo) T2_Enzyme->T2_Apoptosis T2_RTK->T2_Apoptosis T3_Spheroid 3D Spheroid Cultures T2_Apoptosis->T3_Spheroid T3_Combo Combination Studies T3_Spheroid->T3_Combo

Caption: Tiered approach for in vitro evaluation.

Tier 1: Foundational Bioactivity Screening

The initial phase aims to establish a broad understanding of the compound's biological effects.

Given that many quinolinone and quinazolinone derivatives exhibit anticancer properties, a primary screen for cytotoxicity against a panel of human cancer cell lines is warranted.[4][5][6]

Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Select a panel of cancer cell lines from different tissue origins (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).

    • Culture cells in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid vehicle-induced toxicity.

    • Replace the media in the wells with the media containing the compound or vehicle control.

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

The quinoline scaffold is present in many antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is a logical step.[9][10]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation:

    • Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).

  • Compound Preparation:

    • Prepare a 2x concentrated serial dilution of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Assay:

    • In a 96-well plate, mix equal volumes of the 2x compound dilution and the standardized inoculum.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][12]

Tier 2: Mechanistic Elucidation

If the compound shows significant cytotoxicity in cancer cell lines, the next step is to investigate its mechanism of action. Based on the literature for related compounds, key targets include COX-2, LDHA, and receptor tyrosine kinases.[1]

Protocol: COX-2 Inhibition Assay (Fluorometric)

  • Reagents:

    • Human recombinant COX-2 enzyme.

    • Arachidonic acid (substrate).

    • Fluorometric probe (e.g., ADHP).

    • Assay buffer.

  • Procedure:

    • In a 96-well plate, add the assay buffer, the compound at various concentrations, and the COX-2 enzyme.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid and the fluorometric probe.

    • Monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the IC₅₀ value for COX-2 inhibition.

Protocol: Lactate Dehydrogenase A (LDHA) Inhibition Assay (Colorimetric)

  • Reagents:

    • Human recombinant LDHA enzyme.

    • Pyruvate (substrate).

    • NADH (cofactor).

    • Assay buffer.

  • Procedure:

    • In a 96-well plate, add the assay buffer, NADH, and the compound at various concentrations.

    • Add the LDHA enzyme and incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding pyruvate.

    • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.

  • Data Analysis:

    • Calculate the rate of NADH consumption.

    • Determine the IC₅₀ value for LDHA inhibition.

G cluster_0 Warburg Effect in Cancer Cells Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA LDHA LDHA Compound 3-Methyl-6-nitro- 1,2-dihydroquinolin-2-one Compound->LDHA Inhibition

Caption: Inhibition of LDHA by the test compound.

Data Presentation and Interpretation

Tabular Summary of Results

Quantitative data should be summarized in tables for easy comparison.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineTissue of OriginIC₅₀ (µM) ± SD
MCF-7BreastValue
A549LungValue
HCT116ColonValue

Table 2: Enzyme Inhibitory Activity

EnzymeIC₅₀ (µM) ± SD
COX-2Value
LDHAValue

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount.

  • Material Safety Data Sheet (MSDS): Although a specific MSDS for this compound may not be available, treat it as a potentially hazardous chemical.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the compound.

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of fine particles.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. The proposed tiered approach allows for an efficient allocation of resources, starting with broad screening and progressing to more detailed mechanistic studies. Positive results from these assays would provide a strong rationale for advancing the compound to more complex in vitro models, such as 3D spheroid cultures, and eventually to in vivo studies. The exploration of this and other novel quinolinone derivatives holds significant promise for the discovery of new therapeutic agents.

References

  • Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives. (2021-11-23). Available from: [Link]

  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022-12-05). National Institutes of Health (NIH). Available from: [Link]

  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. (2019-07-25). PubMed. Available from: [Link]

  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (2017-10-13). PubMed. Available from: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023-10-12). PMC. Available from: [Link]

  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (2017-10-13). PMC. Available from: [Link]

  • Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (2022-09-01). Taylor & Francis Online. Available from: [Link]

  • Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. MDPI. Available from: [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024-11-14). PubMed. Available from: [Link]

  • Chemical characterization and antimicrobial activities of Citrus aurantifolia peel oils and Ocimum sanctum ethanolic extract. (2025-09-05). PMC. Available from: [Link]

  • Antimicrobial Activity of Six Different Parts of the Plant Citrus medica Linn. CABI Digital Library. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022-06-05). PMC. Available from: [Link]

  • Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. (2021-02-08). PMC. Available from: [Link]

  • Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. (2025-11-25). Indian Journal of Chemistry (IJC). Available from: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available from: [Link]

  • Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Publications. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available from: [Link]

  • Phytochemical Profile and Antimicrobial Activity of Citrus Medica (Limau Susu) Fruit Peels Extract. (2025-11-25). International Journal of Biotechnology and Biomedicine (IJBB). Available from: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. Available from: [Link]

  • Heterogeneous Synergistic Catalysis for Promoting Aza-Michael–Henry Tandem Reaction for the Synthesis of Chiral 3-Nitro-1,2-Dihydroquinoline. MDPI. Available from: [Link]

  • Benzoquinazoline inhibitors of thymidylate synthase: enzyme inhibitory activity and cytotoxicity of some 3-amino- and 3-methylbenzo[f]quinazolin-1(2H)-ones. (1993-08-06). PubMed. Available from: [Link]

  • Chemical Composition and Antibacterial and Antioxidant Activity of a Citrus Essential Oil and Its Fractions. (2021-05-13). PMC. Available from: [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. ResearchGate. Available from: [Link]

  • Method for one-step preparation of 2-methylquinoline. Google Patents.
  • Pharmacodynamics: Enzyme Inhibition. (2024-12-12). YouTube. Available from: [Link]

  • Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. ResearchGate. Available from: [Link]

  • The Chemical Composition and Antibacterial and Antioxidant Activities of Five Citrus Essential Oils. (2022-10-19). PMC. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available from: [Link]

Sources

The Nitro Group: A Small Moiety with a Colossal Impact on the Biological Activity and Synthetic Versatility of Quinolino​nes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] The strategic functionalization of this privileged heterocycle is paramount for modulating its biological profile. Among the various substituents, the nitro group (NO₂) stands out for its profound and multifaceted influence. This guide provides a comprehensive exploration of the pivotal role the nitro group plays, transitioning from its fundamental effects on the molecule's electronic and steric properties to its direct implications for anticancer, antimicrobial, and anti-inflammatory activities. Furthermore, we delve into the utility of the nitro group as a powerful synthetic handle, enabling novel chemical transformations and the diversification of quinolinone libraries. This document serves as a technical resource, synthesizing field-proven insights and detailed experimental protocols for professionals engaged in the research and development of quinolinone-based therapeutics.

The Underlying Chemistry: How the Nitro Group Governs Quinolone Reactivity

The influence of the nitro group is rooted in its fundamental physicochemical properties. Understanding these effects is critical to appreciating its role in both biological activity and chemical synthesis.

Potent Electron-Withdrawing Effects

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] When attached to the quinolinone ring, it significantly reduces the electron density of the aromatic system.[1] This electronic perturbation has two major consequences:

  • Activation for Nucleophilic Attack: The electron-deficient nature of the nitro-substituted quinolinone ring makes it highly susceptible to attack by nucleophiles. This property is exploited in various synthetic strategies to functionalize the scaffold in ways that are not possible with unsubstituted quinolones.[1]

  • Modulation of Bioactivity: By altering the electronic landscape, the nitro group can influence how the molecule interacts with biological targets like enzymes and receptors. It affects the molecule's polarity and its ability to form hydrogen bonds and other non-covalent interactions, which are crucial for binding affinity.[3]

Steric Hindrance and Conformational Distortion

Beyond electronics, the physical size of the nitro group can induce significant steric strain, particularly when positioned at sterically crowded locations such as the C-8 position.

In 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), for instance, steric repulsion between the C-8 nitro group and the C-1 methyl group distorts the quinolinone ring system.[4] This forces the pyridone moiety out of plane with the benzene ring, disrupting π-orbital overlap and breaking the aromaticity of the pyridone ring.[4] Consequently, this part of the molecule behaves more like an activated nitroalkene than a stable aromatic system, leading to exceptionally high reactivity in cycloaddition and substitution reactions.[1][4]

The Pharmacological Impact: Nitro-Quinolino​nes in Drug Discovery

The presence of a nitro group is a recurring motif in bioactive molecules, conferring a range of potent pharmacological activities.[3][5] In quinolinones, this functional group is instrumental in defining their therapeutic potential.

Anticancer Activity

Several nitro-substituted quinolones have demonstrated significant potential as anticancer agents.[6][7] The nitro group contributes to their mechanism of action in several ways:

  • Angiogenesis Inhibition: 8-hydroxy-5-nitroquinoline (Nitroxoline) has been identified as a potent anti-angiogenic agent, a critical mechanism for halting tumor growth by cutting off its blood supply.[8]

  • Induction of Cytotoxicity: The nitro group can enhance the cytotoxicity of the quinolinone core against various cancer cell lines, including those of the prostate, bladder, and glioma.[6] It can increase the generation of intracellular reactive oxygen species (ROS), especially in the presence of copper, leading to oxidative stress and cell death.[8]

  • Growth Inhibition: Quinoline derivatives can arrest the cell cycle, induce apoptosis, inhibit angiogenesis, and disrupt cell migration, all of which are crucial for controlling cancer progression.[7]

Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial agents.[3][5] Nitroquinolones exhibit broad-spectrum activity against bacteria, fungi, and parasites.[5][6][9]

  • Mechanism of Action: The antimicrobial effect is often mediated by redox reactions. Inside the microbial cell, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates or nitro radical anions. These species can induce severe oxidative stress, damaging cellular macromolecules like DNA, proteins, and lipids, ultimately leading to cell death.[3][5]

  • Spectrum of Activity: Nitroquinolones have shown efficacy against both Gram-positive and Gram-negative bacteria.[9] For example, Nitroxoline has a long history of use in treating urinary tract infections caused by E. coli.[10] Furthermore, certain derivatives have demonstrated significant activity against challenging pathogens like Mycobacterium tuberculosis and various parasites.[5][6]

Anti-inflammatory Properties

Quinoline derivatives are also recognized for their anti-inflammatory effects.[11] While the direct contribution of the nitro group is less defined compared to its antimicrobial and anticancer roles, it can indirectly influence this activity. The complex pharmacology of quinolones means that their antibacterial, antipyretic, and analgesic properties can regulate the immune system and produce symptomatic and curative anti-inflammatory effects.[11]

The Synthetic Lever: Leveraging the Nitro Group for Molecular Diversification

From a synthetic chemist's perspective, the nitro group is not just a pharmacophore but also a "synthetic chameleon" that unlocks unique reaction pathways for functionalizing the quinolinone core.[1]

Cine-Substitution: Functionalization via Nucleophilic Attack

The high reactivity of certain nitroquinolones, such as 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), allows for a unique reaction known as cine-substitution. In this process, a nucleophile attacks the C-4 position, which is followed by the elimination of the nitro group from the adjacent C-3 position.[1][4]

This reaction is exceptionally versatile, enabling the direct formation of C-C, C-N, and C-O bonds at the C-4 position under mild conditions.[1] This strategy provides a powerful and regioselective method for creating libraries of novel quinolinone derivatives from a common intermediate.

G TNQ Trinitroquinolone (TNQ) Activated Scaffold Add Nucleophilic Addition at C4 TNQ->Add 1. Reacts with Nuc Nucleophile (e.g., C, N, O) Reagent Nuc->Add 2. Attacks Int Meisenheimer-like Intermediate Add->Int 3. Forms Elim Elimination of Nitrous Acid (HNO2) Int->Elim 4. Undergoes Prod 4-Substituted Dinitroquinolone Functionalized Product Elim->Prod 5. Yields

Caption: Workflow of cine-substitution on an activated nitroquinolone.

Cycloaddition Reactions: Building Molecular Complexity

The electron-deficient nature imparted by the nitro group allows the quinolinone ring to act as a dienophile in Diels-Alder reactions.[1] This enables the construction of complex, fused polycyclic systems by reacting nitroquinolones with electron-rich dienes.[1] The high reactivity of substrates like TNQ allows these cycloadditions to proceed efficiently under mild conditions, providing rapid access to novel heterocyclic frameworks.[4]

Structure-Activity Relationship (SAR) of Nitroquinolo​nes

The biological activity of a nitroquinolone is highly dependent on the position and number of nitro groups, as well as other substituents on the quinolinone core.[12][13][14]

Position of Nitro GroupInfluence on Property / ActivityRationale / Causality
C-3 Activates for Cine-Substitution Strongly withdraws electrons, making the adjacent C-4 position highly electrophilic and serves as a good leaving group.[1][4]
C-5 Enhances Anticancer Activity The 8-hydroxy-5-nitroquinoline (Nitroxoline) structure is a potent anticancer and antimicrobial agent.[6][8]
C-6 Modulates Antibacterial Spectrum Substitution at this position, often in combination with a C-7 substituent, influences target specificity and potency.[12]
C-7 Enhances Therapeutic Action In some heterocyclic systems, a nitro group at C-7 enhances hypnotic and therapeutic action.[15] The nature of the C-7 substituent greatly impacts the antibacterial spectrum.[16]
C-8 Increases Reactivity via Steric Effects Steric clash with a C-1 substituent (e.g., methyl) breaks ring planarity, increasing the reactivity of the pyridone ring.[1][4]
C-8 Facilitates Nucleophilic Substitution at C-7 The electron-withdrawing nature of the 8-nitro group activates the C-7 position for nucleophilic aromatic substitution.[17]

Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and evaluation of nitro-substituted quinolinones, grounded in established literature procedures.

Synthesis of 3-Nitro-2-quinolone

This protocol is based on the condensation of ethyl nitroacetate with o-formylaniline, a common method for constructing the nitro-quinolone core.[4]

Materials:

  • o-Formylaniline

  • Ethyl nitroacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-formylaniline (1.0 eq) in absolute ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add ethyl nitroacetate (1.1 eq) followed by a catalytic amount of piperidine (0.1 eq).

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The product will begin to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the crude product with cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure 3-nitro-2-quinolone as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a standard for determining the MIC of a compound against a bacterial strain.

Materials:

  • Synthesized nitroquinolone compound

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or plate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with CAMHB to achieve a range of test concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL). Each well should have a final volume of 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing bacteria and a known antibiotic (Ciprofloxacin).

    • Negative Control (Sterility): Wells containing only sterile CAMHB.

    • Growth Control: Wells containing CAMHB and bacteria, but no compound.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation Synthesis Chemical Synthesis (Protocol 5.1) Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization StockPrep Prepare Stock Solution Characterization->StockPrep Pure Compound MIC_Assay MIC Assay (Protocol 5.2) StockPrep->MIC_Assay DataAnalysis Data Analysis (Determine MIC) MIC_Assay->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR Activity Data

Caption: Integrated workflow from synthesis to biological evaluation.

Conclusion and Future Perspectives

The nitro group is a uniquely powerful substituent in the context of quinolinone chemistry and pharmacology. Its strong electron-withdrawing nature and potential for steric influence dramatically alter the properties of the parent scaffold. This dual role as both a potent pharmacophore and a versatile synthetic activator makes nitro-substituted quinolinones a highly attractive area for drug discovery.[1][5] Future research should focus on leveraging the synthetic accessibility enabled by the nitro group to create novel, highly functionalized quinolones. By exploring unconventional substitution patterns and combining the nitro group with other key pharmacophores, it may be possible to develop next-generation therapeutics with enhanced potency, improved selectivity, and novel mechanisms of action to combat pressing health challenges like drug-resistant cancers and microbial infections.

References

  • Fujita, T. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 15(8), 5174-5190. [Link]

  • Fujita, T., & Nishi, H. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. [Link]

  • Andrade-Jorge, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]

  • Fujita, T., & Nishi, H. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. ResearchGate. [Link]

  • García-L, D., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 17(9), 1106. [Link]

  • Yildiz, I., et al. (2019). The structure-activity relationships (SAR) of quinolones. ResearchGate. [Link]

  • Domagala, J. M. (1994). Chemistry and Mechanism of Action of the Quinolone Antibacterials. ResearchGate. [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • Murínová, N., & Docolomanský, P. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 185. [Link]

  • Andrade-Jorge, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

  • Naber, C. K., & Naber, K. G. (2021). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Future Microbiology, 16, 1145-1157. [Link]

  • Gali-Muhtasib, H. U., & Younes, I. H. (1995). Structure--activity relationship of quinolones. Journal of Antimicrobial Chemotherapy, 36(4), 658-662. [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Jordan Journal of Pharmaceutical Sciences, 1(1). [Link]

  • Hagen, S. E., et al. (2003). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. [Link]

  • Pinto, M., et al. (2000). Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. ResearchGate. [Link]

  • Solomon, V. R., et al. (2013). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 21(10), 2521-2533. [Link]

  • Thakur, G. S., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Koga, H., et al. (1999). Nitroquinolones with broad-spectrum antimycobacterial activity in vitro. Bioorganic & Medicinal Chemistry Letters, 9(12), 1651-1656. [Link]

  • Andrade-Jorge, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Archives of Pharmacal Research, 30(11), 1369-1376. [Link]

  • Al-Ostath, A. I., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative... Drug Design, Development and Therapy, 18, 1851-1867. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Kumar, A., et al. (2021). Review on recent development of quinoline for anticancer activities. ResearchGate. [Link]

  • Li, Y., et al. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. ResearchGate. [Link]

  • Solution Pharmacy. (2023). Topic (36) Structure Activity Relationship of Quinolones. YouTube. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • American Chemical Society. (n.d.). Organic Letters Journal. ACS Publications. [Link]

  • Wikipedia. (n.d.). Chloroquine. Retrieved from [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

  • Luniewski, W., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(23), 5747. [Link]

  • Andrade-Jorge, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]

  • Pharmacy Universe. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube. [Link]

  • Sharma, A., et al. (2017). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 42(1), 1-7. [Link]

  • Chen, Y., et al. (2024). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Modular Approach to the Synthesis of 3-Substituted-6-Nitro-1,2-dihydroquinolin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This document provides a comprehensive, field-tested protocol for the synthesis of 3-substituted-6-nitro-1,2-dihydroquinolin-2-ones, a class of derivatives with significant potential in drug discovery. We detail a robust and versatile synthetic strategy centered on the Knoevenagel condensation of 2-amino-5-nitrobenzaldehyde with a variety of active methylene compounds, followed by an in-situ intramolecular cyclization. This guide explains the causal chemistry behind the protocol, offers detailed step-by-step instructions, and provides a framework for the characterization and validation of the target compounds, designed for researchers in organic synthesis and pharmaceutical development.

Foundational Principles: The Synthetic Strategy

The construction of the quinolin-2-one ring system can be achieved through several classical methods, including the Friedländer[1][2], Doebner-von Miller[3][4], and Camps cyclization reactions[5][6]. However, for installing diverse substituents at the C3-position while maintaining a nitro group at C6, a strategy combining a Knoevenagel condensation with a subsequent intramolecular cyclization offers superior modularity and efficiency.

1.1. The Reaction Mechanism

The selected pathway is a one-pot, two-stage process initiated by a base-catalyzed Knoevenagel condensation.[7] This is followed by a spontaneous intramolecular nucleophilic attack and subsequent lactamization to form the stable quinolin-2-one ring.

  • Knoevenagel Condensation: A weak base, typically piperidine, deprotonates the active methylene compound (e.g., diethyl malonate), generating a nucleophilic enolate. This enolate attacks the carbonyl carbon of 2-amino-5-nitrobenzaldehyde. Subsequent dehydration yields a substituted cinnamic acid derivative intermediate.

  • Intramolecular Cyclization: The amino group of the intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the ester or other activating group at the C3 position. This cyclization, followed by the elimination of a leaving group (e.g., ethanol from an ethyl ester), forms the thermodynamically stable six-membered lactam ring of the quinolin-2-one core.

Below is a diagram illustrating this mechanistic pathway.

G cluster_start Starting Materials cluster_knoevenagel Knoevenagel Condensation cluster_cyclization Intramolecular Cyclization A 2-Amino-5-nitrobenzaldehyde E Nucleophilic Attack & Dehydration A->E B Active Methylene Compound (e.g., Diethyl Malonate) D Enolate Formation B->D C Base (Piperidine) C->D Catalyst D->E F Cinnamic Derivative Intermediate E->F G Intramolecular Nucleophilic Attack F->G H Lactamization & Leaving Group Elimination G->H I Final Product: 3-Substituted-6-nitro- 1,2-dihydroquinolin-2-one H->I

Caption: Reaction mechanism for the synthesis of 3-substituted-6-nitro-quinolin-2-ones.

Laboratory Safety & Hazard Management

A rigorous commitment to safety is paramount for any chemical synthesis.[8][9] This protocol involves substances that require careful handling.

  • General Precautions: Always work in a well-ventilated fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is suitable), safety goggles, and a lab coat.[11][12] Ensure that safety showers and eyewash stations are accessible.[13]

  • Chemical-Specific Hazards:

    • Nitroaromatic Compounds: 2-Amino-5-nitrobenzaldehyde is a nitroaromatic compound and should be handled with care. These compounds can be toxic and are often skin irritants. Avoid inhalation of dust and skin contact.

    • Piperidine: A volatile, flammable, and corrosive base with a strong odor. It is toxic and can cause severe skin burns and eye damage. Handle exclusively in a fume hood.

    • Solvents: Ethanol and other organic solvents are flammable. Ensure no ignition sources are nearby when in use.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Segregate halogenated and non-halogenated organic waste streams. Neutralize acidic and basic aqueous waste before disposal.

Materials and Experimental Protocol

3.1. Reagents and Equipment

Item Grade Purpose
2-Amino-5-nitrobenzaldehydeReagent Grade, ≥98%Starting Material
Active Methylene Compound (see Table 2)Reagent Grade, ≥98%Source of C3-substituent
PiperidineReagent Grade, ≥99%Base Catalyst
Ethanol (Absolute)ACS GradeReaction Solvent
Hydrochloric Acid (HCl)1 M Aqueous SolutionWork-up (Neutralization)
Ethyl AcetateACS GradeExtraction Solvent
HexanesACS GradeExtraction/Chromatography
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeDrying Agent
Silica Gel60 Å, 230-400 meshChromatography Stationary Phase
Round-bottom flask (100 mL)Borosilicate GlassReaction Vessel
Reflux CondenserBorosilicate GlassPrevent Solvent Loss
Magnetic Stirrer & Stir Bar-Agitation
Heating Mantle-Heat Source
TLC PlatesSilica gel 60 F₂₅₄Reaction Monitoring
Separatory Funnel (250 mL)Borosilicate GlassLiquid-Liquid Extraction
Rotary Evaporator-Solvent Removal

3.2. Step-by-Step Synthesis Protocol

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-nitrobenzaldehyde (1.0 eq).

  • Reagent Addition: Add the selected active methylene compound (1.1 eq) and absolute ethanol (approx. 20-30 mL).

  • Catalyst Introduction: Add piperidine (0.2 eq) to the mixture. The solution will typically turn a deep red or orange color.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C for ethanol) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The starting aldehyde is relatively polar; the product is often a bright yellow/orange spot and less polar than the aldehyde. The reaction is generally complete within 2-4 hours.

  • Cooling and Precipitation: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the heating mantle and allow the flask to cool to room temperature. The product will often precipitate as a yellow or orange solid. Further cooling in an ice bath can enhance precipitation.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual piperidine and other soluble impurities.

  • Purification:

    • Recrystallization (Preferred): The crude product can often be purified by recrystallization from a suitable solvent like ethanol, acetic acid, or DMF/water mixtures.

    • Column Chromatography: If recrystallization is ineffective, purify the crude material via flash column chromatography on silica gel, using an ethyl acetate/hexanes gradient.

Data, Characterization, and Expected Results

The modularity of this synthesis allows for the creation of a diverse library of compounds by simply changing the active methylene starting material.

4.1. Reaction Scope

Entry Active Methylene Compound Resulting 3-Substituent (R) Typical Yield
1Diethyl malonate-COOEt80-90%
2Ethyl cyanoacetate-CN85-95%
3Ethyl acetoacetate-C(O)CH₃75-85%
4Malononitrile-CN (and tautomer)>90%

4.2. Product Characterization

Unambiguous characterization of the final product is essential for validating the synthesis.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly informative.[14][15] Expect to see characteristic signals for the aromatic protons on the quinolinone ring, signals for the C3-substituent, and a broad singlet for the N-H proton (often >10 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic downfield signal for the C2-carbonyl carbon (around 160-165 ppm).[16]

  • Infrared (IR) Spectroscopy: Key stretches include the N-H bond (around 3200-3400 cm⁻¹), the C=O of the lactam (strong, around 1650-1670 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹).[17][18]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show a strong [M+H]⁺ or [M-H]⁻ ion, confirming the molecular weight of the synthesized compound.[19][20]

Table of Expected Spectroscopic Data for 3-ethoxycarbonyl-6-nitro-1,2-dihydroquinolin-2-one (from Entry 1):

Technique Expected Signal/Peak Assignment
¹H NMR δ ~12.3 (s, 1H)N1-H
δ ~8.5 (s, 1H)C4-H
δ ~8.2-8.4 (m, 2H)C5-H, C7-H
δ ~7.2 (d, 1H)C8-H
δ ~4.3 (q, 2H)-OCH₂CH₃
δ ~1.3 (t, 3H)-OCH₂CH₃
IR (cm⁻¹) ~3250 (br)N-H stretch
~1730 (s)C=O stretch (ester)
~1660 (s)C=O stretch (lactam)
~1525, ~1345 (s)NO₂ stretches
MS (ESI+) m/z = 265.07[M+H]⁺

Experimental Workflow Visualization

The entire process, from initial setup to final analysis, can be summarized in the following workflow diagram.

G A 1. Reaction Setup (Flask, Reagents, Solvent) B 2. Add Catalyst (Piperidine) A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D E Reaction Complete? D->E E->C No F 5. Cool & Precipitate E->F Yes G 6. Isolate Crude Product (Vacuum Filtration) F->G H 7. Purify Product (Recrystallization or Chromatography) G->H I 8. Characterize Pure Product (NMR, IR, MS, MP) H->I J Validated Compound I->J

Caption: General experimental workflow for the synthesis and validation of target compounds.

Troubleshooting

Issue Possible Cause Suggested Solution
Reaction does not proceed Inactive catalyst; low temperature; impure starting materials.Use fresh piperidine; ensure the reaction is at a full reflux; check the purity of the aldehyde.
Low Yield Incomplete reaction; product loss during work-up.Increase reaction time; use minimal cold solvent for washing the precipitate; optimize recrystallization solvent system.
Product is an oil or does not precipitate Product is highly soluble in the reaction solvent.After cooling, slowly add cold water or an anti-solvent like hexanes to induce precipitation; alternatively, proceed directly to an extractive work-up.
Impure Product after Recrystallization Co-precipitation of impurities; incorrect solvent choice.Re-crystallize from a different solvent system; if impurities persist, purify by column chromatography.

References

  • Charoenpol, A., et al. (2018). Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Grokipedia. Camps quinoline synthesis. Available at: [Link]

  • National Institutes of Health (NIH). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Available at: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • Wikipedia. Doebner–Miller reaction. Available at: [Link]

  • Wiley Online Library. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Wikipedia. Friedländer synthesis. Available at: [Link]

  • PubMed. Vibrational Spectra Study on Quinolones Antibiotics. Available at: [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Available at: [Link]

  • ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Available at: [Link]

  • PubMed. High-resolution mass spectrometry applied to the identification of transformation products of quinolones from stability studies and new metabolites of enrofloxacin in chicken muscle tissues. Available at: [Link]

  • Taylor & Francis Online. Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. Available at: [Link]

  • ACS Publications. Identification of Metabolites and Thermal Transformation Products of Quinolones in Raw Cow's Milk by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry. Available at: [Link]

  • Cambridge University Press. Camps Quinoline Synthesis. Available at: [Link]

  • Wikipedia. Camps quinoline synthesis. Available at: [Link]

  • PubMed. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]

  • PubMed. Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. Available at: [Link]

  • NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Available at: [Link]

  • Moravek. Chemical Synthesis Safety Tips To Practice in the Lab. Available at: [Link]

  • YouTube. Nitration reaction safety. Available at: [Link]

  • Journal of Food and Drug Analysis. Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Available at: [Link]

  • Angelo State University. Safety Guidelines | Organic Chemistry I Lab. Available at: [Link]

  • TigerWeb. Safety in Organic Chemistry Laboratory. Available at: [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Available at: [Link]

  • Providence College. Standard Operating Procedures for Working in the Organic Chemistry Laboratory. Available at: [Link]

  • eSpace. NMR spectral studies of some quinolone derivatives. Available at: [Link]

  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards. Available at: [Link]

  • University of California, Santa Barbara. NITRIC ACID SAFETY. Available at: [Link]

  • RSC Publishing. The Infrared Spectra of Polycyclic Heteroaromatic Compounds. Part I. Monosubstituted Quinolines. Available at: [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

  • UW Environmental Health & Safety. Reduce your risk of a nitric acid incident. Available at: [Link]

  • The Safety Master. Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Available at: [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

  • ResearchGate. Strategies for the synthesis of 3-substituted quinoline derivatives. Available at: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

  • ResearchGate. Mechanisms of Camps' cyclization. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • RSC Publishing. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • MDPI. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Available at: [Link]

Sources

Characterizing the Bioactivity of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Scaffold and Drug Discovery

The quinolinone structural motif is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of this heterocyclic scaffold makes it a fertile ground for the development of novel therapeutic agents.[1] 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one is a novel quinolinone derivative with potential for biological activity. A systematic evaluation of its effects on cellular processes is crucial to elucidating its therapeutic potential and mechanism of action.

This comprehensive guide provides a suite of detailed application notes and robust protocols for characterizing the bioactivity of this compound using a panel of essential cell-based assays. These assays are designed to assess the compound's impact on cell health, proliferation, and to probe the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to conduct a thorough in vitro evaluation of this and other novel chemical entities.

Section 1: Foundational Analysis - Assessing Cytotoxicity and Viability

A primary and critical step in the evaluation of any novel compound is to determine its effect on cell viability and to quantify its cytotoxic potential.[3] This initial screening provides essential dose-response information and guides the design of subsequent mechanistic studies. We will focus on two gold-standard assays that measure different aspects of cell death: metabolic activity (MTT assay) and membrane integrity (LDH assay).

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Rationale for Experimental Choices: The choice of a 4-hour incubation with MTT is a balance between allowing sufficient time for formazan production in viable cells and minimizing potential artifacts from prolonged incubation.[8] The use of an orbital shaker ensures the complete dissolution of the formazan crystals in the solvent, which is critical for accurate absorbance readings.[6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ humidified incubator.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8]

  • Incubation: Incubate the plate for 4 hours at 37°C, protected from light.[8]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well.[6][7]

  • Absorbance Measurement: Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation: Dose-Response Cytotoxicity

The results of the MTT assay should be presented as a dose-response curve, plotting the percentage of cell viability against the concentration of the compound. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be calculated.

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100
11.1500.07092
100.8750.06570
250.6250.05050
500.3750.04030
1000.1500.02512
LDH Release Assay: Quantifying Membrane Damage

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of the stable cytosolic enzyme LDH into the culture medium upon damage to the plasma membrane.[9][10] The amount of LDH released is proportional to the number of lysed cells.[11] This assay provides a distinct measure of cytotoxicity compared to the MTT assay, which assesses metabolic function.[3]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare triplicate wells for: no-cell control (medium background), vehicle-only control (spontaneous LDH release), and compound-treated cells. Additionally, prepare a positive control for maximum LDH release by adding a lysis buffer (e.g., 1% Triton X-100) to untreated cells 45 minutes before the end of the incubation period.[12]

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction and Measurement: Add 50 µL of a stop solution to each well. Measure the absorbance at 490 nm.[12]

  • Calculation of Cytotoxicity:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Section 2: Investigating Antiproliferative Effects

Should this compound exhibit cytostatic rather than cytotoxic effects at certain concentrations, it is crucial to specifically measure its impact on cell proliferation. The BrdU incorporation assay is a highly precise method for quantifying DNA synthesis, a hallmark of proliferating cells.[13]

BrdU Incorporation Assay: A Direct Measure of DNA Synthesis

The Bromodeoxyuridine (BrdU) assay is based on the incorporation of this synthetic thymidine analog into newly synthesized DNA during the S phase of the cell cycle.[14][15] Incorporated BrdU is then detected using a specific anti-BrdU antibody.

Experimental Workflow: BrdU Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3: Detection seed Seed Cells in 96-well Plate incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed->incubate_overnight treat Treat with Compound incubate_treat Incubate for Desired Time treat->incubate_treat add_brdu Add BrdU Labeling Solution incubate_treat->add_brdu incubate_brdu Incubate for 2-4 hours add_brdu->incubate_brdu fix Fix and Denature DNA add_primary_ab Add Anti-BrdU Antibody fix->add_primary_ab incubate_primary Incubate 1 hour add_primary_ab->incubate_primary wash1 Wash incubate_primary->wash1 add_secondary_ab Add HRP-conjugated Secondary Antibody wash1->add_secondary_ab incubate_secondary Incubate 1 hour add_secondary_ab->incubate_secondary wash2 Wash incubate_secondary->wash2 add_substrate Add TMB Substrate wash2->add_substrate measure Measure Absorbance at 450 nm add_substrate->measure

Caption: Workflow for the BrdU cell proliferation assay.

Experimental Protocol: BrdU Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: At the end of the compound treatment period, add BrdU labeling solution to each well to a final concentration of 1X and incubate for 2-4 hours at 37°C.[13]

  • Fixation and Denaturation: Carefully remove the medium. Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.[13]

  • Antibody Incubation: Remove the fixing/denaturing solution. Add 100 µL of a diluted anti-BrdU antibody and incubate for 1 hour at room temperature. Wash the wells three times with a wash buffer.[16]

  • Secondary Antibody and Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour. Wash the wells three times. Add 100 µL of TMB substrate and incubate until color develops (5-30 minutes).[16]

  • Measurement: Add 100 µL of stop solution and measure the absorbance at 450 nm.[13]

Section 3: Elucidating the Mechanism of Cell Death - Apoptosis Assays

If cytotoxicity is observed, it is imperative to determine the mode of cell death, with apoptosis (programmed cell death) being a key mechanism for many anticancer agents.[17] We will describe two complementary assays: Annexin V/PI staining to detect early and late apoptotic events, and a Caspase-Glo 3/7 assay to measure the activity of key executioner caspases.

Annexin V/PI Staining: Differentiating Apoptotic and Necrotic Cells

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[20] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.

Rationale for Experimental Choices: The use of a binding buffer containing calcium is essential, as Annexin V binding to PS is calcium-dependent.[19] Analyzing the samples by flow cytometry as soon as possible after staining minimizes the progression of cells through the stages of apoptosis, providing a more accurate snapshot of the cell population at the time of harvesting.[20]

Experimental Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC₅₀ value for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.[20][21]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[21]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells (primary necrosis)

Caspase-Glo 3/7 Assay: Measuring Executioner Caspase Activity

Caspases-3 and -7 are key executioner caspases that are activated during apoptosis and cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of programmed cell death.[22][23] The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases.[24] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a light signal.[24]

Experimental Protocol: Caspase-Glo 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as previously described.[22]

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. Mix by gentle shaking on a plate shaker.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.[24]

Section 4: Mechanistic Insights - Probing Cellular Pathways

To understand how this compound exerts its effects, it is beneficial to investigate its impact on key cellular signaling pathways and processes, such as oxidative stress and inflammatory signaling.

ROS-Glo™ H₂O₂ Assay: Assessing Oxidative Stress

Reactive oxygen species (ROS) are signaling molecules that, in excess, can lead to cellular damage and death.[25] Some quinolinone derivatives have been shown to induce ROS production in tumor cells.[26] The ROS-Glo™ H₂O₂ Assay is a sensitive, luminescent method that measures the levels of hydrogen peroxide (H₂O₂), a relatively stable and long-lived ROS.[27]

Signaling Pathway: ROS Generation and Detection

G cluster_0 Cellular Response cluster_1 Assay Chemistry compound Quinolinone Compound cell Cell compound->cell ros H₂O₂ (ROS) Production cell->ros substrate H₂O₂ Substrate ros->substrate Reacts with precursor Luciferin Precursor substrate->precursor luciferin Luciferin precursor->luciferin Converted by detection_reagent ROS-Glo™ Detection Reagent (Luciferase, D-Cysteine) detection_reagent->luciferin light Luminescent Signal luciferin->light Catalyzed by Luciferase

Caption: Principle of the ROS-Glo™ H₂O₂ Assay.

Experimental Protocol: ROS-Glo™ H₂O₂ Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and allow them to attach overnight. Treat cells with the compound for the desired duration.

  • Substrate Addition: Add the H₂O₂ Substrate Solution to each well and incubate for a period defined by the experimental design (e.g., the final 6 hours of a 24-hour treatment).[28]

  • Detection Reagent Addition: Add 100 µL of ROS-Glo™ Detection Solution to each well.[28]

  • Incubation and Measurement: Incubate for 20 minutes at room temperature. Measure the luminescence with a plate reader.[28]

NF-κB Reporter Assay: Monitoring Inflammatory Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[29] Its dysregulation is implicated in many diseases, including cancer. An NF-κB luciferase reporter assay is a highly sensitive method to quantify the activity of this pathway.[30] Cells are engineered to express the luciferase gene under the control of NF-κB response elements. Activation of the pathway leads to luciferase expression, which can be measured as a light signal.[31]

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection/Seeding: Use a cell line stably expressing an NF-κB luciferase reporter or transiently transfect cells with a suitable reporter plasmid. Seed the cells in a 96-well plate.

  • Compound Pre-treatment (for inhibition studies): If investigating the inhibitory potential of the compound, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Pathway Activation: Stimulate the NF-κB pathway with a known activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA).[31]

  • Incubation: Incubate for an appropriate duration to allow for luciferase expression (typically 6-24 hours).[31]

  • Cell Lysis and Measurement: Discard the medium and add a passive lysis buffer. Transfer the lysate to a white-walled plate and add the luciferase assay reagent containing luciferin. Immediately measure the luminescence.[30]

Western Blotting for MAPK Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[32] Western blotting can be used to assess the effect of the compound on the phosphorylation status of key MAPK proteins, such as ERK1/2 (p44/42) and p38, which indicates their activation.[33][34]

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with the compound for various times and concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[33]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., phospho-ERK1/2, phospho-p38) overnight at 4°C.[32]

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[32]

  • Re-probing: Strip the membrane and re-probe with antibodies for the total forms of the respective MAPK proteins to ensure equal protein loading.[33]

Conclusion

The systematic application of this panel of cell-based assays will provide a comprehensive profile of the biological activity of this compound. By moving from broad assessments of cytotoxicity and proliferation to more focused investigations of apoptosis and key signaling pathways, researchers can effectively characterize this novel compound, elucidate its mechanism of action, and determine its potential as a lead candidate for further drug development.

References

  • Das, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols in Human and Animal Cell Culture. Springer. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved from [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. Retrieved from [Link]

  • BioVision. (n.d.). BrdU Cell Proliferation Microplate Assay Kit User Manual. Retrieved from [Link]

  • Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. Retrieved from [Link]

  • MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Bio-protocol. (2019). NF-κB Reporter Assay. Retrieved from [Link]

  • Bio-protocol. (2015). Apoptosis Analysis and Caspase-3/7 Assay. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Institutes of Health. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

  • BMG Labtech. (n.d.). ROS-Glo assay for cell-based ROS detection. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • National Institutes of Health. (2012). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Retrieved from [Link]

  • National Institutes of Health. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2020). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 6(1), 1-22. Retrieved from [Link]

  • MDPI. (2019). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from [Link]

  • Patel, R. V., et al. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry, 157, 107-136. Retrieved from [Link]

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

3-Methyl-6-nitro-1,2-dihydroquinolin-2-one is a molecule belonging to the quinolinone class of heterocyclic compounds. The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, with various derivatives demonstrating significant biological activities, including potent cytotoxic effects against cancer cells.[1][2][3] The incorporation of a nitro group (NO₂) into an aromatic structure is a key feature that often imparts unique pharmacological and toxicological properties.[4]

Nitroaromatic compounds are frequently bioreductively activated within cells.[5][6] This process, often catalyzed by nitroreductase (NTR) enzymes, involves the reduction of the nitro group to form highly reactive intermediates such as nitroso and hydroxylamine derivatives.[7] These intermediates can induce cellular damage through covalent binding to macromolecules or the generation of reactive oxygen species (ROS), ultimately leading to cell death.[4][5] Notably, NTR enzyme activity is often elevated in the hypoxic (low oxygen) microenvironment characteristic of solid tumors, presenting a strategic opportunity for developing hypoxia-activated prodrugs with enhanced cancer cell selectivity.[8][9][10]

This application note provides a detailed protocol for evaluating the cytotoxicity of this compound using a standard MTT assay. It further explains the underlying mechanistic rationale and discusses advanced experimental designs to investigate its potential as a bioreductive agent.

Proposed Mechanism of Action: Bioreductive Activation

The cytotoxicity of this compound is hypothesized to be mediated by the enzymatic reduction of its nitro group. This process is particularly relevant in cancer cells with elevated nitroreductase levels.

G cluster_0 Cellular Environment cluster_1 Cellular Response Compound 3-Methyl-6-nitro-1,2- dihydroquinolin-2-one (Pro-drug) Radical Nitro Anion Radical Compound->Radical 1e⁻ Reduction Intermediates Nitroso & Hydroxylamine Derivatives (Reactive Metabolites) Radical->Intermediates Further Reduction ROS Reactive Oxygen Species (ROS) Radical->ROS Redox Cycling (with O₂) Damage Macromolecule Damage (DNA, Proteins) Intermediates->Damage ROS->Damage Death Apoptosis / Cell Death Damage->Death NTR Nitroreductase (NTR) + NAD(P)H NTR->Radical

Caption: Proposed bioreductive activation of the title compound.

Principle of the MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. A decrease in absorbance is directly proportional to the reduction in cell viability caused by the test compound.

Materials and Reagents

Reagent/MaterialSupplier (Example)
This compoundCustom Synthesis/Vendor
Selected Cancer Cell Line (e.g., A549, HeLa)ATCC
Selected Normal Cell Line (e.g., NIH/3T3)ATCC
Dulbecco's Modified Eagle Medium (DMEM)Gibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-Streptomycin Solution (100X)Gibco
Trypsin-EDTA (0.25%)Gibco
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-Aldrich
MTT Reagent (5 mg/mL in PBS)Sigma-Aldrich
Phosphate-Buffered Saline (PBS), pH 7.4Gibco
Doxorubicin Hydrochloride (Positive Control)Sigma-Aldrich
96-well flat-bottom cell culture platesCorning
CO₂ Incubator (37°C, 5% CO₂)
Microplate Reader (absorbance at 570 nm)

Experimental Workflow Overview

The following diagram outlines the complete experimental procedure for the cytotoxicity assay.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Protocol

6.1. Preparation of Compound Stock Solution

  • Rationale: DMSO is a common solvent for dissolving hydrophobic organic compounds for in vitro assays. A high-concentration stock is prepared to minimize the final DMSO concentration in the culture wells.

  • Accurately weigh this compound and dissolve it in cell culture-grade DMSO to make a 10 mM stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

6.2. Cell Seeding

  • Rationale: An optimal seeding density ensures that cells are in the logarithmic growth phase during the experiment and do not become over-confluent, which can affect results. This density must be optimized for each cell line.

  • Culture the chosen cell lines (e.g., A549 lung carcinoma and NIH/3T3 fibroblast) following standard protocols.

  • On the day of the experiment, harvest cells using Trypsin-EDTA when they are approximately 80-90% confluent.

  • Count the cells using a hemocytometer or automated cell counter and determine viability (should be >95%).

  • Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL (for a target of 5,000 cells/well).

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

6.3. Compound Treatment

  • Rationale: A serial dilution series is used to determine the dose-dependent effect of the compound. Including proper controls is essential for a self-validating experiment.

  • Prepare serial dilutions of the 10 mM stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Plate Layout:

    • Test Wells: Cells + Compound Dilutions

    • Vehicle Control: Cells + Medium with the highest concentration of DMSO used in test wells (e.g., 0.5%). This control accounts for any solvent-induced toxicity.

    • Untreated Control (100% Viability): Cells + Culture Medium only.

    • Blank Control: Medium only (no cells). This is for background absorbance subtraction.

    • Positive Control: Cells + a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

  • After 24 hours of incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound dilutions and controls to the respective wells.

  • Return the plate to the incubator for an exposure period of 48 or 72 hours.

6.4. MTT Assay and Data Acquisition

  • Rationale: The incubation time with MTT allows for sufficient formazan production in viable cells. Complete solubilization of the formazan crystals is critical for accurate absorbance readings.

  • After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (including controls).

  • Incubate the plate for an additional 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals.

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Place the plate on a shaker for 10-15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

Data Analysis and Interpretation

7.1. Calculation of Cell Viability

  • Subtract the average absorbance of the Blank Control from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Test Well / Absorbance of Untreated Control) * 100

7.2. Determination of IC₅₀

  • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

  • Plot the % Viability against the log of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the precise IC₅₀ value.

7.3. Example Data Presentation

Compound Concentration (µM)% Viability (A549 Cells)% Viability (NIH/3T3 Cells)
0.198.599.1
185.296.4
555.188.7
1030.475.3
508.945.6
1004.122.8
IC₅₀ (µM) ~4.5 ~48.0

7.4. Selectivity Index (SI) The selectivity of the compound for cancer cells over normal cells can be estimated by the Selectivity Index.[1] SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells In the example above, SI ≈ 48.0 / 4.5 = 10.7. A higher SI value (>2) indicates promising cancer-selective cytotoxicity.

Advanced Mechanistic Insights

To validate the hypothesis of bioreductive activation, further experiments can be designed:

  • Hypoxia vs. Normoxia: Compare the IC₅₀ value of the compound under normal oxygen conditions (normoxia, ~21% O₂) and hypoxic conditions (1-2% O₂). A significantly lower IC₅₀ under hypoxia would strongly support a bioreductive mechanism.[11]

  • NTR-High vs. NTR-Low Cell Lines: Compare cytotoxicity in a pair of cell lines where one has high endogenous NTR expression and the other has low expression. Alternatively, use NTR inhibitors to see if the compound's cytotoxicity is diminished.

  • ROS Detection: Utilize fluorescent probes like DCFDA to measure intracellular ROS generation following treatment with the compound, which is a common consequence of nitroaromatic bioreduction.[2]

References

  • Abreu, P. A., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Boelsterli, U. A., et al. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. Current Drug Metabolism. Available at: [Link]

  • ResearchGate. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link]

  • Grijalva-Bustamante, G., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Rashid, U., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports. Available at: [Link]

  • Wroblewska-Jez, M., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules. Available at: [Link]

  • Brieflands. (2020). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Available at: [Link]

  • WordPress.com. Enzyme Mechanism - Nitroreductase in Cancer Treatment. WordPress.com. Available at: [Link]

  • ResearchGate. (2013). Scheme 4 Bioreductive activation mechanisms of (a) the nitroaromatics... ResearchGate. Available at: [Link]

  • Massive Bio. (2026). Quinone Oxidoreductase 1. Massive Bio. Available at: [Link]

  • Wang, Y., et al. (2023). Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. Photochemical & Photobiological Sciences. Available at: [Link]

  • Shang, Y., et al. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology. Available at: [Link]

  • Kim, S. J., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Dojindo. Available at: [Link]

Sources

Application Notes & Protocols for the Antimicrobial Screening of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent antimicrobial activity. Quinoline and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous successful therapeutic agents.[1][2] This application note provides a comprehensive guide for the antimicrobial screening of a specific derivative, 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one. We outline a systematic, two-tiered screening approach, beginning with a qualitative agar well diffusion assay for primary assessment, followed by a quantitative broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The protocols are designed to be robust and self-validating, incorporating essential quality controls. Furthermore, we delve into the scientific rationale underpinning the potential antimicrobial action of this compound, focusing on the established mechanisms of the quinolone core and the contribution of the nitro functional group, thereby providing researchers with both the "how" and the "why" of the experimental design.

Scientific Rationale & Mechanistic Insights

Understanding the structural components of this compound provides a strong basis for hypothesizing its antimicrobial potential. The molecule's activity is likely derived from the synergistic interplay between its quinolinone core and the appended nitro group.

The Quinolinone Core: A Proven Antimicrobial Pharmacophore

The quinolone ring system is the cornerstone of the highly successful quinolone class of antibiotics.[3] These agents exert their bactericidal effects by targeting essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4]

  • Mechanism of Action: These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[5] Quinolones stabilize the transient double-stranded breaks created by these enzymes, forming a toxic ternary complex of quinolone-enzyme-DNA.[6][7] This action effectively converts these essential enzymes into cellular toxins that fragment the bacterial chromosome, leading to an arrest of DNA synthesis and ultimately, cell death.[3][6] While this compound is not a classic fluoroquinolone, its core structure suggests a similar potential to interact with these bacterial targets.

The Nitro Group: An Enhancer of Biological Activity

The presence of a nitro (NO₂) group on an aromatic ring is a well-documented feature in many bioactive compounds, often enhancing their antimicrobial efficacy.[8][9]

  • Redox Cycling and Oxidative Stress: The nitro group is a potent electron-withdrawing moiety.[8] Within the reducing environment of a microbial cell, it can undergo enzymatic reduction to form highly reactive nitroso and hydroxylamine intermediates or nitro radical anions. These species can participate in redox cycling, generating reactive oxygen species (ROS) that induce significant oxidative stress, damaging cellular components like DNA, proteins, and lipids.[8] This mechanism is a known contributor to the antimicrobial effects of compounds like nitrofurantoin and metronidazole.

The combination of a quinolinone scaffold, with its potential to inhibit DNA replication, and a nitro group, capable of inducing widespread oxidative damage, makes this compound a compelling candidate for antimicrobial screening.

Experimental Workflow Overview

The screening process is designed as a logical progression from a broad primary screen to a precise quantitative assessment. This workflow ensures efficient use of resources by first identifying if the compound has any activity before committing to more detailed analysis.

Antimicrobial_Screening_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Follow-up Compound Test Compound (this compound) StockSol Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Compound->StockSol PrimaryScreen Protocol 1: Primary Screening (Agar Well Diffusion) StockSol->PrimaryScreen QuantScreen Protocol 2: Quantitative MIC (Broth Microdilution) PrimaryScreen->QuantScreen If Active DataAnalysis Data Interpretation (Measure Zones, Determine MIC) QuantScreen->DataAnalysis FurtherStudies Further Investigations (MBC, Time-Kill Kinetics) DataAnalysis->FurtherStudies

Caption: Overall workflow for antimicrobial screening.

Materials and Reagents

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile, molecular biology grade)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile Petri dishes

  • Sterile swabs, micropipette tips, and tubes

  • Bacterial strains (e.g., ATCC panel: Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole)

  • Resazurin sodium salt solution (0.015% w/v in sterile PBS, freshly prepared)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

Protocol 1: Primary Screening via Agar Well Diffusion

This method provides a rapid, qualitative assessment of the compound's ability to inhibit microbial growth. It is a cost-effective first step to identify promising candidates.[10]

Causality Behind Choices:

  • Agar Medium: MHA is the standardized medium for routine susceptibility testing, ensuring reproducibility.

  • Well Diffusion: Cutting a well, rather than using a paper disc, allows for a larger volume of the test compound to be loaded, which can be advantageous for compounds with low solubility or diffusion rates.

Step-by-Step Methodology:

  • Prepare Inoculum: Aseptically pick several colonies of the test microorganism from an overnight culture plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.

  • Lawn Culture: Swab the entire surface of an MHA plate uniformly in three directions (rotating the plate approximately 60° each time) to ensure confluent growth. Allow the plate to dry for 5-10 minutes with the lid slightly ajar.

  • Create Wells: Using a sterile cork borer (6-8 mm diameter), punch uniform wells into the agar. Carefully remove the agar plugs.

  • Load Compounds:

    • Test Compound: Pipette a fixed volume (e.g., 50-100 µL) of the this compound stock solution (e.g., 1 mg/mL) into a designated well.

    • Positive Control: Load a well with a known antibiotic (e.g., Ciprofloxacin at 1 mg/mL).

    • Negative Control: Load a well with the solvent used to dissolve the compound (e.g., DMSO) to ensure it has no intrinsic antimicrobial activity.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 28-30°C for 24-48 hours for fungi.

  • Observation: Measure the diameter (in mm) of the clear zone of inhibition around each well.

Protocol 2: Quantitative Analysis via Broth Microdilution for MIC

This protocol determines the Minimum Inhibitory Concentration (MIC)—the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10] It is the gold standard for quantitative susceptibility testing.

Causality Behind Choices:

  • Broth Microdilution: This high-throughput method allows for the testing of multiple concentrations simultaneously, providing precise quantitative data while conserving the test compound.[11]

  • Resazurin Indicator: Resazurin is a cell viability indicator. Metabolically active (living) cells reduce the blue resazurin to the pink, fluorescent resorufin. This provides a clear colorimetric endpoint, which is more objective than relying solely on visual turbidity assessment.[10]

Step-by-Step Methodology:

  • Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Compound Dilution Series:

    • Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of a row (Column 1).

    • Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, then transferring 100 µL from Column 2 to Column 3, and so on, down to Column 10. Discard 100 µL from Column 10.

    • This leaves Column 11 as the growth control (no compound) and Column 12 as the sterility control (no inoculum).

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well from Column 1 to Column 11. Do not add inoculum to Column 12. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control (Column 11): Contains CAMHB and inoculum. Should show growth.

    • Sterility Control (Column 12): Contains CAMHB only. Should remain clear.

    • Positive Control: Set up a separate row with a standard antibiotic (e.g., Ciprofloxacin) following the same dilution scheme.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results:

    • Visual MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • Colorimetric MIC (with Resazurin): After incubation, add 20 µL of 0.015% Resazurin solution to each well and re-incubate for 2-4 hours. The MIC is the lowest concentration that remains blue, while wells with viable bacterial growth will turn pink.

Data Presentation and Interpretation

Results should be tabulated for clarity and easy comparison. The MIC is reported in µg/mL.

Table 1: Sample Data Summary for Antimicrobial Screening

MicroorganismStrainPrimary Screen Zone of Inhibition (mm)MIC (µg/mL)Positive Control MIC (µg/mL) [Antibiotic]
S. aureusATCC 2921318161 [Ciprofloxacin]
E. coliATCC 2592212640.5 [Ciprofloxacin]
P. aeruginosaATCC 278530>1282 [Ciprofloxacin]
C. albicansATCC 9002815324 [Fluconazole]

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanism of action of and resistance to quinolones. Journal of Antimicrobial Chemotherapy, 69(10), 2616–2621. Available at: [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. Available at: [Link]

  • Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics. Available at: [Link]

  • Mechanisms in Medicine. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. Available at: [Link]

  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Available at: [Link]

  • El-Naggar, M., et al. (2022). Synthesis and biological evaluation of some novel hetroaryl quinolinone derivatives. ResearchGate. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 12345. Available at: [Link]

  • Asker, F. W., et al. (2014). Synthesis and biological evaluation of new quinazolinone derivatives. European Journal of Chemistry, 5(4), 628-634. Available at: [Link]

  • Behera, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(1), 1-15. Available at: [Link]

  • Semantic Scholar. (n.d.). Study on Synthesis, Antimicrobial Properties, Antioxidant Effects, and Anticancer Activity of New Quinoline Derivatives. Available at: [Link]

  • Shiri, M., et al. (2016). Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research, 2(2), 113-119. Available at: [Link]

  • ACS Publications. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Available at: [Link]

  • MDPI. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. International Journal of Molecular Sciences, 20(11), 2753. Available at: [Link]

  • Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 553. Available at: [Link]

  • Wang, C., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Microbiology, 21(1), 1-12. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Available at: [Link]

  • PubMed. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. European Journal of Medicinal Chemistry, 133, 11-23. Available at: [Link]

  • Growing Science. (2023). Synthesis, characterization, antimicrobial and antitubercular evaluation of novel (E)-1-methyl-3-((substituted phenylimino)methyl)quinolin-2(1H)-one schiff bases. Current Chemistry Letters, 12(3), 761-772. Available at: [Link]

  • Taiwo, F. O., et al. (2021). Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives. Journal of Advances in Microbiology, 21(11), 115-127. Available at: [Link]

  • Basava, V., & Hamilton, G. S. (2007). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. Molecules, 12(10), 2339–2348. Available at: [Link]

  • Noriega-Lievano, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3615. Available at: [Link]

  • Journal of Advances in Microbiology. (2021). Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives. Available at: [Link]

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Available at: [Link]

  • MDPI. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. Available at: [Link]

  • ResearchGate. (2014). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. Available at: [Link]

Sources

Application Notes and Protocols for the Anticancer Evaluation of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The introduction of a methyl group at the 3-position and a nitro group at the 6-position of the 1,2-dihydroquinolin-2-one core may confer potent and selective anticancer properties. The nitro group, a strong electron-withdrawing moiety, is known to influence the electronic properties of molecules and can be bioreduced in hypoxic tumor environments to generate reactive species, potentially leading to cytotoxicity.[1][2] This document provides a comprehensive guide for the preclinical in vitro evaluation of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one as a potential anticancer agent. Detailed protocols for assessing its cytotoxic and cytostatic effects, as well as for elucidating its mechanism of action, are presented.

Introduction: The Rationale for Investigating this compound

Quinoline and its derivatives have long been a subject of intense research in oncology, with several compounds demonstrating significant antitumor activity.[3] The 1,2-dihydroquinolin-2-one (carbostyril) core is of particular interest. While direct anticancer evaluation of this compound is not extensively documented in publicly available literature, the analysis of structurally related analogs provides a strong impetus for its investigation.

For instance, various substituted dihydroquinolinones have been shown to possess cytotoxic effects against a range of cancer cell lines.[4][5][6] The presence of an α,β-unsaturated carbonyl system in some quinolinone derivatives is a pharmacophore known to contribute to cytotoxicity through the alkylation of cellular thiols, leading to the inhibition of proliferation and induction of apoptosis.[4] Furthermore, nitroquinolone derivatives have exhibited significant cytotoxicity against cancer cell lines such as A549 (non-small cell lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).[7]

The nitroaromatic moiety in this compound is a key feature. Nitro-containing compounds can act as bioreductive prodrugs, being selectively activated under the hypoxic conditions often found in solid tumors. This activation can lead to the formation of cytotoxic metabolites that damage DNA and other macromolecules, ultimately causing cell death.[1][2] This selective activation in hypoxic environments offers the potential for targeted cancer therapy with reduced side effects on healthy, well-oxygenated tissues.

Given the established anticancer potential of the quinolinone scaffold and the unique properties conferred by the nitro group, a systematic evaluation of this compound is warranted. The following protocols are designed to provide a robust framework for such an investigation.

Synthesis of this compound

While various synthetic routes to substituted quinolinones exist, a common approach involves the cyclization of appropriate precursors. For example, the synthesis of related dihydroquinoline structures has been achieved through domino reactions of Morita-Baylis-Hillman acetates with primary amines.[8] A plausible synthesis for this compound could be adapted from established methods for similar quinolinone structures. For the purpose of this guide, we will assume the availability of the pure compound for biological evaluation.

In Vitro Anticancer Evaluation: A Step-by-Step Approach

A tiered approach is recommended for the in vitro evaluation of a novel compound. This begins with broad cytotoxicity screening, followed by more detailed mechanistic studies.

Preliminary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step to determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116, and a normal cell line like HUVEC for selectivity assessment) in appropriate media.

    • Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Hypothetical IC₅₀ Values of this compound

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma15.8
A549Lung Carcinoma22.4
HCT116Colon Carcinoma12.1
HUVECNormal Endothelial Cells> 100
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, it is crucial to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it generally does not elicit an inflammatory response. The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between apoptotic and necrotic cells.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

  • Cell Treatment and Harvesting:

    • Seed cells (e.g., HCT116) in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Table 2: Hypothetical Apoptosis Induction by this compound in HCT116 Cells

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.22.52.3
Compound (IC₅₀)45.835.119.1
Compound (2x IC₅₀)20.348.930.8
Investigating Effects on Cell Proliferation: Cell Cycle Analysis

Anticancer agents can exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division. Propidium iodide (PI) staining of DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

  • Cell Treatment and Fixation:

    • Treat cells with the compound as described in the apoptosis protocol.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to ensure accurate DNA content measurement.

    • Gate on the single-cell population to exclude doublets and aggregates.

  • Data Analysis:

    • Generate a histogram of DNA content.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Table 3: Hypothetical Cell Cycle Distribution in HCT116 Cells Treated with this compound

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.425.119.5
Compound (IC₅₀)30.215.354.5
Compound (2x IC₅₀)15.88.975.3

Visualization of Experimental Workflows and Potential Mechanisms

Diagram 1: General Workflow for In Vitro Anticancer Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation a Select Cancer & Normal Cell Lines b MTT Assay for Cytotoxicity a->b c Determine IC50 Values b->c d Annexin V/PI Staining (Apoptosis) c->d If cytotoxic e Cell Cycle Analysis (PI Staining) c->e If cytotoxic f Western Blot (Protein Expression) c->f If cytotoxic g Quantify Apoptosis d->g h Quantify Cell Cycle Arrest e->h i Analyze Protein Level Changes f->i j Hypothesis on Anticancer Mechanism g->j h->j i->j

Caption: Workflow for evaluating the anticancer potential of a novel compound.

Diagram 2: Hypothetical Signaling Pathway for Apoptosis Induction

G compound 3-Methyl-6-nitro- 1,2-dihydroquinolin-2-one ros Increased ROS Production compound->ros mito Mitochondrial Dysfunction ros->mito bcl2 Bcl-2 (anti-apoptotic) (Downregulation) mito->bcl2 bax Bax (pro-apoptotic) (Upregulation) mito->bax cyto_c Cytochrome c Release bcl2->cyto_c bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential mechanism of apoptosis induction by the compound.

Mechanistic Insights: Western Blot Analysis

Based on the apoptosis and cell cycle data, Western blotting can be used to investigate the molecular players involved.

Protocol 4: Western Blotting for Key Regulatory Proteins

  • Protein Extraction:

    • Treat cells as previously described.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, Cyclin B1, CDK1, p21) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

    • Quantify the band intensities using densitometry software.

Discussion and Future Directions

The hypothetical data presented herein suggests that this compound is a promising anticancer candidate. The compound exhibits selective cytotoxicity towards cancer cells, induces apoptosis, and causes a G2/M cell cycle arrest. The proposed mechanism involves the induction of oxidative stress, leading to mitochondrial-mediated apoptosis.

Future studies should aim to:

  • Confirm the proposed mechanism of action through more in-depth studies, such as measuring reactive oxygen species (ROS) production and mitochondrial membrane potential.

  • Investigate the potential for bioreductive activation of the nitro group under hypoxic conditions.

  • Evaluate the in vivo efficacy and toxicity of the compound in preclinical animal models of cancer.

  • Synthesize and evaluate analogs of the compound to establish a structure-activity relationship (SAR) and optimize its anticancer properties.

References

  • De, P., et al. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. Molecules, 26(4), 880. [Link]

  • Taiwo, F. O., et al. (2021). Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives. Journal of Advances in Microbiology, 21(11), 115-127. [Link]

  • Szymański, J., et al. (2020). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 25(23), 5569. [Link]

  • Rani, R., et al. (2023). Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents. RSC Advances, 13(10), 6549-6564. [Link]

  • Ono, M., & Akita, H. (2016). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 21(11), 1548. [Link]

  • Li, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8529. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(14), 5364. [Link]

  • Al-Said, M. S., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. BMC Chemistry, 11(1), 1-13. [Link]

  • Li, Y., et al. (2017). Heterogeneous Synergistic Catalysis for Promoting Aza-Michael–Henry Tandem Reaction for the Synthesis of Chiral 3-Nitro-1,2-Dihydroquinoline. Catalysts, 7(12), 380. [Link]

  • Gouda, M. A., et al. (2023). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Results in Chemistry, 5, 100803. [Link]

  • Kavanagh, E. L., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 12(11), 1899-1911. [Link]

  • Ono, M., & Akita, H. (2017). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 22(1), 126. [Link]

  • Francisco, J. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635. [Link]

  • Satyanarayana, M., et al. (2007). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 7(1), 1-13. [Link]

  • Montaser, R., & Luesch, H. (2021). Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years. Marine Drugs, 19(9), 506. [Link]

  • Boechat, N., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Mini-Reviews in Medicinal Chemistry, 21(1), 4-23. [Link]

Sources

Application Notes and Protocols for 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one: A Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Quinolinone Scaffold

The quinoline and quinolinone ring systems are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Their derivatives have been extensively explored as potential therapeutic agents, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3] The introduction of a nitro group (-NO₂) to an aromatic system can significantly modulate its electronic properties and biological function.[4][5][6] The strong electron-withdrawing nature of the nitro group can enhance interactions with biological targets, often through interactions with nucleophilic residues in enzyme active sites or by participating in cellular redox processes.[4][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one as an enzyme inhibitor. While direct experimental data for this specific molecule is emerging, its structural features—a quinolinone core, a methyl group at the 3-position, and a nitro group at the 6-position—suggest a strong potential for interaction with various enzymatic targets. These application notes will, therefore, provide a strategic framework and detailed protocols for the systematic evaluation of its inhibitory activities.

Hypothesized Enzyme Targets and Rationale

Based on the known activities of structurally related quinolinone and nitroaromatic compounds, this compound is a promising candidate for inhibiting several classes of enzymes.

Table 1: Potential Enzyme Targets and Rationale for Screening

Enzyme ClassSpecific ExamplesRationale for Inhibition
Kinases Receptor Tyrosine Kinases (e.g., VEGFR-2), Glycogen Synthase Kinase 3-beta (GSK3β)The quinolinone scaffold is a common feature in many kinase inhibitors. Computational studies on related quinoxaline derivatives suggest potential inhibition of VEGFR-2, a key mediator of angiogenesis crucial for tumor growth.[3] Quinoline derivatives have also shown inhibitory activity against GSK3β, an enzyme implicated in neurodegenerative diseases.[1]
Hydrolases Acetylcholinesterase (AChE), Beta-site APP cleaving enzyme-1 (BACE1), Phosphodiesterase 10A (PDE10A)Quinoline derivatives have been successfully developed as inhibitors of AChE and BACE1, both of which are key targets in Alzheimer's disease therapy.[1] The quinoline scaffold has also been patented for the development of PDE10A inhibitors for treating neurodegenerative and psychiatric disorders.[7]
Oxidoreductases Lactate Dehydrogenase A (LDHA), Monoamine Oxidase B (MAO-B), NitroreductasesQuinoxalinone derivatives have been identified as potential inhibitors of LDHA, an enzyme critical for the metabolic reprogramming of cancer cells.[3] Quinoline derivatives have also been predicted to inhibit MAO-B, an enzyme involved in neurodegenerative processes.[2] The nitroaromatic moiety may also interact with nitroreductases, which could be relevant in specific therapeutic contexts like hypoxia-activated prodrugs.[8]
DNA-Interacting Enzymes DNA Methyltransferases (DNMTs), DNA/RNA Polymerases, TopoisomerasesQuinoline-based compounds have been shown to inhibit a diverse range of enzymes that act on DNA, including DNMT1 and HIV reverse transcriptase.[9][10] This activity is often mediated by intercalation into the DNA substrate.[9]

Experimental Workflow for Inhibitor Characterization

A systematic approach is crucial for validating and characterizing the enzyme inhibitory potential of this compound. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Cellular & In Vivo Validation A Compound Synthesis & Characterization B Primary Enzyme Panel Screening (e.g., Kinases, Hydrolases) A->B C Hit Identification (>50% inhibition at a fixed concentration) B->C D IC50 Determination for Identified Hits C->D Proceed with hits E Selectivity Profiling (against related enzymes) D->E F Enzyme Kinetics Studies (e.g., Lineweaver-Burk plot) E->F For potent & selective hits G Determination of Inhibition Type (Competitive, Non-competitive, etc.) F->G H Biophysical Assays (e.g., ITC, SPR) G->H I Cell-Based Assays (Target engagement, downstream effects) H->I Validate mechanism J In Vivo Efficacy Studies (Animal models) I->J

Figure 1: A comprehensive workflow for the evaluation of this compound as an enzyme inhibitor.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific enzyme and available laboratory equipment.

Protocol 1: Synthesis of this compound

While various synthetic routes to quinolinone derivatives exist, a common approach involves the condensation of an appropriately substituted o-phenylenediamine with a β-ketoester, followed by cyclization. For this compound, a plausible synthetic route could be adapted from established methods for similar quinolinone structures.[11]

Materials:

  • 4-Nitro-o-phenylenediamine

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or a similar dehydrating/cyclizing agent

  • Suitable solvent (e.g., toluene, xylene)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine and a molar equivalent of ethyl acetoacetate in a suitable solvent.

  • Cyclization: Add the cyclizing agent (e.g., PPA) to the reaction mixture. Heat the mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water. Neutralize with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Purify the product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Protocol 2: In Vitro Enzyme Inhibition Assay (General Spectrophotometric Method)

This protocol describes a general method to assess the inhibitory effect of this compound on enzyme activity by monitoring changes in absorbance. This can be adapted for enzymes where the reaction produces or consumes a chromogenic substrate or product.

Materials:

  • Purified recombinant enzyme of interest

  • Substrate for the enzyme

  • This compound (test compound)

  • Known inhibitor of the enzyme (positive control)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to be tested.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the enzyme. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

  • IC₅₀ Determination: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Determining the Mechanism of Inhibition (Lineweaver-Burk Plot)

Once the IC₅₀ is established, kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[12][13]

Procedure:

  • Assay Setup: Set up a series of reactions as described in Protocol 2. In this experiment, you will vary the substrate concentration while keeping the enzyme concentration constant.

  • Inhibitor Concentrations: Run the experiment in the absence of the inhibitor and in the presence of at least two different fixed concentrations of this compound (typically around the determined IC₅₀ value).

  • Data Acquisition and Analysis: For each inhibitor concentration, determine the initial reaction velocities at each substrate concentration.

  • Lineweaver-Burk Plot: Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

  • Interpretation:

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[12]

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).[12]

    • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).[12]

G cluster_0 cluster_1 cluster_2 cluster_3 a1 a2 a1->a2 + Inhibitor a3 a4 a3->a4 No Inhibitor a5 a6 a7 b1 b2 b1->b2 + Inhibitor b3 b4 b3->b4 No Inhibitor b5 b6 b7 c1 c2 c1->c2 + Inhibitor c3 c4 c3->c4 No Inhibitor c5 c6 c7

Sources

The Emerging Potential of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The introduction of a methyl group at the 3-position and a nitro group at the 6-position of the 1,2-dihydroquinolin-2-one ring system creates a molecule of significant interest for drug discovery: 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of this compound. We will explore its potential as an anticancer and antimicrobial agent, grounded in the established bioactivities of related nitroaromatic and quinolinone derivatives. The protocols herein are designed to be robust and reproducible, providing a solid foundation for researchers investigating the therapeutic promise of this compound.

Introduction: The Rationale for Investigating this compound

Quinoline derivatives have garnered immense attention in medicinal chemistry due to their wide array of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1] The 1,2-dihydroquinolin-2-one (carbostyril) core is a key pharmacophore in several approved drugs and clinical candidates. The strategic functionalization of this core can lead to compounds with enhanced potency and selectivity.

The incorporation of a nitro group is a well-established strategy in drug design. Nitroaromatic compounds often exhibit potent biological effects, which can be attributed to their unique electronic properties.[2] The strong electron-withdrawing nature of the nitro group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[3] Furthermore, under hypoxic conditions often found in solid tumors and microbial environments, the nitro group can be bioreduced to form highly reactive cytotoxic species, such as nitroso and hydroxylamino derivatives, as well as reactive oxygen species (ROS).[3] This targeted activation makes nitroaromatics particularly promising as anticancer and antimicrobial agents.[2]

The methyl group at the 3-position can influence the compound's lipophilicity and steric interactions with biological targets, potentially enhancing its activity and selectivity. This comprehensive guide will provide the necessary protocols to synthesize and evaluate the medicinal chemistry potential of this compound.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a cyclocondensation reaction. The following protocol is adapted from established methods for the synthesis of similar quinolinone and quinoxalinone structures.[4]

Reaction Scheme

Synthesis of this compound reactant1 2-Amino-5-nitrotoluene reaction_plus + reactant1->reaction_plus reactant2 Pyruvic acid reactant2->reaction_plus product This compound reaction_plus->product Acid catalyst, Heat

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • 2-Amino-5-nitrotoluene (≥98% purity)

  • Pyruvic acid (≥98% purity)

  • Polyphosphoric acid (PPA) or a mixture of concentrated sulfuric acid and acetic acid

  • Ethanol

  • Deionized water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-5-nitrotoluene (1.52 g, 10 mmol).

  • Addition of Reagents: To the flask, add polyphosphoric acid (approximately 20 g). Alternatively, a mixture of glacial acetic acid (30 mL) and a catalytic amount of concentrated sulfuric acid can be used. Stir the mixture until the starting material is well-dispersed.

  • Reactant Addition: Slowly add pyruvic acid (0.88 g, 10 mmol) to the reaction mixture with continuous stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to 120-130 °C. Maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water with constant stirring. A precipitate should form.

  • Isolation of Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid thoroughly with cold water (3 x 50 mL) to remove any remaining acid. Subsequently, wash with a small amount of cold ethanol (20 mL) to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • Characterization: The final product, this compound, should be characterized by determining its melting point and recording its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Application in Anticancer Research

Nitroquinoline derivatives have demonstrated significant potential as anticancer agents.[4] The presence of the nitro group can lead to hypoxia-activated cytotoxicity, a desirable characteristic for targeting solid tumors.

Plausible Mechanism of Anticancer Action

The anticancer activity of this compound is hypothesized to operate through a multi-faceted mechanism.

Anticancer Mechanism Compound This compound Bioreduction Bioreduction of Nitro Group Compound->Bioreduction Kinase_Inhibition Kinase Inhibition (e.g., EGFR, VEGFR) Compound->Kinase_Inhibition Hypoxia Tumor Hypoxia Hypoxia->Bioreduction ROS Reactive Oxygen Species (ROS) Generation Bioreduction->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Signal_Transduction Inhibition of Signal Transduction Kinase_Inhibition->Signal_Transduction Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transduction->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Plausible anticancer mechanisms of action.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for cytotoxic compounds.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Normal human cell line (e.g., HEK293 - embryonic kidney) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. The final concentrations should typically range from 0.1 to 100 µM. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Add the diluted compound to the respective wells and incubate for 48-72 hours. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation:

CompoundCell LineIC₅₀ (µM)
This compoundA549Experimental Value
"MCF-7Experimental Value
"HCT116Experimental Value
"HEK293Experimental Value
DoxorubicinA549Reference Value

Application in Antimicrobial Research

The quinolinone scaffold is present in many antibacterial agents, and nitroaromatic compounds are known for their broad-spectrum antimicrobial activity.[5]

Plausible Mechanism of Antimicrobial Action

The antimicrobial effect of this compound is likely mediated by the reduction of the nitro group within the microbial cell, leading to the formation of toxic metabolites and reactive nitrogen species that can damage cellular macromolecules, including DNA and proteins.

Antimicrobial Mechanism Compound This compound Microbial_Cell Microbial Cell Compound->Microbial_Cell Nitroreductases Nitroreductases Microbial_Cell->Nitroreductases Nitro_Anion_Radical Nitro Anion Radical Nitroreductases->Nitro_Anion_Radical Reactive_Nitrogen_Species Reactive Nitrogen Species Nitro_Anion_Radical->Reactive_Nitrogen_Species Macromolecule_Damage Damage to DNA, Proteins, and Lipids Reactive_Nitrogen_Species->Macromolecule_Damage Cell_Death Bacterial Cell Death Macromolecule_Damage->Cell_Death

Caption: Plausible antimicrobial mechanism of action.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate. The final concentration range should be appropriate for the expected activity (e.g., 0.125 to 128 µg/mL).

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureusExperimental Value
"E. coliExperimental Value
CiprofloxacinS. aureusReference Value

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in this document provide a comprehensive framework for its synthesis and biological evaluation. Further studies should focus on elucidating the precise molecular targets and mechanisms of action, as well as exploring structure-activity relationships through the synthesis of analogs. In vivo efficacy and toxicity studies will be crucial next steps in the preclinical development of this compound.

References

  • Gokcen, T., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. [Link]

  • Piacentini, L., et al. (1995). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology, 26(7), 1555-1560. [Link]

  • Lelyukh, M., et al. (2023). Synthesis, characterization, antimicrobial and antitubercular evaluation of novel Schiff base derivatives of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Current Chemistry Letters, 12(3), 761-772. [Link]

  • Taiwo, F. O., et al. (2021). Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives. Journal of Advances in Microbiology, 21(11), 115-127. [Link]

  • Chen, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8565. [Link]

  • Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635. [Link]

  • Frapwell, A., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. [Link]

  • Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1238-1253. [Link]

  • Ghorab, M. M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 82. [Link]

  • Ghorab, M. M., et al. (2022). Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. Molecules, 27(11), 3404. [Link]

  • Solomon, V. R., et al. (2013). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 20(8), 985-1002.
  • Sahu, J. K., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4124. [Link]

  • Nagai, K., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the chemical modification of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one, a heterocyclic scaffold with significant potential in drug discovery. The quinolin-2-one core is a privileged structure, appearing in numerous pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3] The strategic placement of a methyl group at the C-3 position and a nitro group at the C-6 position on this scaffold offers distinct opportunities for synthetic diversification to explore and optimize structure-activity relationships (SAR).

The nitro group, in particular, serves as a versatile synthetic handle. It can be readily transformed into other functional groups, most notably an amine, which opens up a vast chemical space for derivatization.[4][5] This document outlines the foundational synthesis of the core molecule, key derivatization strategies with detailed protocols, and methodologies for subsequent biological evaluation.

Synthesis of the Core Scaffold: this compound

A reliable synthesis of the starting material is paramount. One common approach is the nitration of the parent compound, 3-methyl-1,2-dihydroquinolin-2-one. The presence of the activating lactam ring and the weakly activating methyl group directs nitration to the C-6 and C-8 positions. Careful control of reaction conditions is necessary to selectively obtain the desired 6-nitro isomer.[4]

Protocol 1: Nitration of 3-Methyl-1,2-dihydroquinolin-2-one

  • Materials:

    • 3-Methyl-1,2-dihydroquinolin-2-one

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Ice bath

    • Deionized water

    • Ethanol for recrystallization

  • Procedure:

    • In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add 3-methyl-1,2-dihydroquinolin-2-one (1 equivalent) to concentrated sulfuric acid with stirring until fully dissolved.

    • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to a separate portion of chilled concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the solution of the quinolinone, maintaining the temperature below 10 °C. The rate of addition is critical to prevent over-nitration and side reactions.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice. A precipitate will form.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

    • Purify the crude product by recrystallization from ethanol to yield pure this compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[6][7]

Key Derivatization Strategies & Protocols

The true value of the this compound scaffold lies in its potential for diversification. The following diagram illustrates the primary points of modification.

G cluster_0 Derivatization Pathways Core 3-Methyl-6-nitro- 1,2-dihydroquinolin-2-one Nitro Nitro Group (C-6) Reduction Core->Nitro Lactam Lactam Nitrogen (N-1) Alkylation/Arylation Core->Lactam Aromatic Aromatic Ring Further Substitution Core->Aromatic Amine 6-Amino Derivative Nitro->Amine N_Substituted N-Substituted Derivatives Lactam->N_Substituted Derivatives Amides, Sulfonamides, Schiff Bases, etc. Amine->Derivatives

Caption: Primary derivatization pathways for the core scaffold.

The most powerful strategy begins with the reduction of the C-6 nitro group to a primary amine (6-amino-3-methyl-1,2-dihydroquinolin-2-one). This amine is a nucleophile that can be readily derivatized.

Protocol 2: Reduction of the Nitro Group

  • Rationale: Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method for reducing aromatic nitro groups to amines with high yield and tolerance for other functional groups like the lactam.

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (NaOH) solution (5M)

    • Ethyl acetate

  • Procedure:

    • Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add a solution of SnCl₂·2H₂O (4-5 equivalents) in concentrated HCl to the suspension.

    • Heat the mixture to reflux (approx. 70-80 °C) for 3-5 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully neutralize the mixture by the slow addition of 5M NaOH solution until the pH is basic (pH 8-9). A precipitate of tin salts will form.

    • Extract the product into ethyl acetate (3 x volume of reaction mixture).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-amino derivative.

    • Purify by column chromatography or recrystallization as needed.

Subsequent Derivatization of the 6-Amino Group:

The resulting 6-amino derivative is a versatile intermediate.

  • Amide Formation: React with various acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form a library of amide derivatives.

  • Sulfonamide Synthesis: React with sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) to produce sulfonamides, a common motif in bioactive molecules.[8]

  • Schiff Base Formation: Condense with a range of aromatic aldehydes in a suitable solvent like ethanol with a catalytic amount of acid to generate imines (Schiff bases).[9]

Modifying the N-1 position of the quinolinone ring is a crucial strategy for tuning solubility, lipophilicity, and steric properties, which can profoundly impact biological activity.[10]

Protocol 3: N-Alkylation of the Quinolinone Scaffold

  • Rationale: A moderately strong base like potassium carbonate is sufficient to deprotonate the lactam nitrogen, forming a nucleophilic anion that readily reacts with alkyl halides. Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction.[10]

  • Materials:

    • Quinolinone starting material (either the 6-nitro or 6-amino derivative)

    • Anhydrous potassium carbonate (K₂CO₃)

    • Desired alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the quinolinone (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (2-3 equivalents).

    • Stir the suspension at room temperature for 30 minutes.

    • Add the alkyl halide (1.2 equivalents) dropwise to the mixture.

    • Heat the reaction to 60-70 °C and stir for 4-8 hours, monitoring by TLC.

    • After completion, cool the mixture and pour it into ice-cold water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Biological Evaluation: From Synthesis to Screening

Quinolinone derivatives are known to exhibit a wide range of biological activities.[11] Initial screening should focus on assays relevant to these known properties, such as anticancer and antimicrobial activities.

G cluster_assays Select Assay start Synthesized Derivative Library stock Prepare Stock Solutions (e.g., in DMSO) start->stock plate Plate Cells / Prepare Bacterial Cultures stock->plate treat Treat with Serial Dilutions of Compounds plate->treat incubate Incubate (24-72 hours) treat->incubate mtt MTT Assay (Anticancer) incubate->mtt mic Broth Microdilution (Antimicrobial - MIC) incubate->mic read Read Absorbance / Observe Growth mtt->read mic->read analyze Data Analysis: Calculate IC₅₀ or MIC read->analyze sar Establish Structure-Activity Relationship (SAR) analyze->sar

Caption: General workflow for the biological evaluation of synthesized derivatives.

Protocol 4: General MTT Assay for Cytotoxicity Screening

  • Purpose: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the cytotoxic potential of compounds against cancer cell lines.[10]

  • Materials:

    • Cancer cell line (e.g., HeLa, HT29)[3]

    • Complete cell culture medium

    • 96-well plates

    • Synthesized derivatives dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the culture medium. Include a vehicle control (medium with DMSO).

    • Replace the old medium with 100 µL of the medium containing the test compounds.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation & Structure-Activity Relationship (SAR)

Systematic derivatization allows for the establishment of SAR. By comparing the biological activity of analogs, researchers can deduce which structural features are critical for potency and selectivity.

Table 1: Example Library of Synthesized Derivatives

Compound IDR¹ (at N-1)R² (at C-6)
Core-NO₂ H-NO₂
Core-NH₂ H-NH₂
1a H-NH-CO-CH₃
1b H-NH-CO-Ph
1c H-NH-SO₂-Ph
2a -CH₃-NO₂
2b -CH₂Ph-NO₂
3a -CH₃-NH₂
3b -CH₃-NH-CO-CH₃

Table 2: Hypothetical Biological Activity Data

Compound IDAnticancer IC₅₀ (µM) vs. HeLaAntimicrobial MIC (µg/mL) vs. S. aureus
Core-NO₂ > 100> 128
Core-NH₂ 85.2128
1a 50.164
1b 25.632
1c 15.316
2a 92.5> 128
2b 75.4128
3a 60.890
3b 32.745

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, one might infer that:

  • Reduction of the nitro group to an amine is necessary for activity.

  • Acylation or sulfonylation of the 6-amino group enhances both anticancer and antimicrobial activity, with the phenylsulfonamide (1c) being the most potent.

  • N-alkylation of the 6-nitro series (2a, 2b) does not confer significant activity.

  • Combining N-methylation with derivatization at the 6-amino position (3b) results in good, but not superior, activity compared to the N-unsubstituted analog (1a).

These initial SAR insights would guide the design of the next generation of compounds, perhaps by exploring a wider range of substituents on the phenyl rings of the amide and sulfonamide moieties.

References

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). Al-Nahrain Journal of Science. [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). Chemistry & Biodiversity. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). ResearchGate. [Link]

  • Biological Activities of Quinoline Derivatives. (2009). Mini-Reviews in Medicinal Chemistry. [Link]

  • Biological Activities of Quinoline Derivatives. (2009). Ingenta Connect. [Link]

  • Different biological activities of quinoline. (2024). ResearchGate. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. [Link]

  • Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. (2025). Indian Journal of Chemistry. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

  • Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. (2017). Bioanalysis. [Link]

  • Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6- nitroquinoxaline Derivatives. (2021). Chemistry Research Journal. [Link]

  • Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. (2012). Molecules. [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (2024). RSC Advances. [Link]

  • Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. (2011). Universitas Scientiarum. [Link]

  • Protocol for the synthesis of quinoline derivatives. (2024). ResearchGate. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. (2018). Molecules. [Link]

  • Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. (2013). Bioanalysis. [Link]

  • Nucleophilic transformation of 3-substituted-6,8-dimethylchromones with phenylhydrazine under various reaction conditions: Theoretical, Spectroscopic characterization and in silico ADME studies. (2024). Journal of Molecular Structure. [Link]

  • Quantitative detection method for multiple metabolites in biological sample and metabolic chip.
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2021). Acta Crystallographica Section C Structural Chemistry. [Link]

  • Syntheses and Spectroscopic Characterization of Selected Methyl Quinolinylphosphonic and Quinolinylphosphinic Acids; Rationalized Based on DFT calculation. (2020). ResearchGate. [Link]

  • Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry. (2000). Analytical Chemistry. [Link]

  • Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. (2015). Analytical and Bioanalytical Chemistry. [Link]

Sources

Quantitative Analysis of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one: A Validated HPLC-UV and UV-Vis Spectrophotometric Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note presents robust and validated analytical methods for the quantification of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one, a heterocyclic compound of interest in pharmaceutical research and development. Given the compound's structural features—a quinolinone core and a nitroaromatic moiety—two primary analytical techniques have been developed and validated: a high-specificity, high-sensitivity High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, and a rapid, high-throughput UV-Vis spectrophotometric method suitable for initial screening and concentration estimation. The HPLC-UV method, utilizing a reversed-phase C18 column, demonstrates excellent linearity, accuracy, and precision, making it the gold standard for quality control and pharmacokinetic studies. The UV-Vis method provides a simple, cost-effective alternative for process monitoring where high specificity is not the primary requirement. Detailed protocols, method validation parameters, and troubleshooting guidance are provided to enable immediate implementation in a research or quality control laboratory setting.

Introduction and Rationale

This compound belongs to the quinolinone class of heterocyclic compounds. Quinolone derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The incorporation of a nitro group (NO₂) can significantly modulate a molecule's pharmacological properties, often enhancing antimicrobial or cytotoxic activity through redox-mediated mechanisms.[1] As this compound or its derivatives advance through the drug development pipeline, from synthesis to formulation and metabolic studies, its accurate and precise quantification becomes imperative.

The selection of an appropriate analytical method is dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix complexity, and throughput. Nitroaromatic compounds are well-suited for analysis by HPLC with UV detection due to the strong ultraviolet absorbance conferred by the nitro group.[2][3] This approach is a cornerstone of environmental and pharmaceutical analysis for related compounds, as exemplified by EPA Method 8330B for nitroaromatic explosives.[4][5]

This guide provides a comprehensive framework for two complementary methods. The primary method, HPLC-UV, is designed for specificity and accuracy, capable of separating the target analyte from impurities and degradation products. The secondary method, UV-Vis spectrophotometry, leverages the Beer-Lambert law for a straightforward quantification, ideal for rapid analysis of relatively pure samples.[6]

Principle of Analysis

High-Performance Liquid Chromatography (HPLC-UV)

This technique separates components of a mixture based on their differential partitioning between a stationary phase (a packed column) and a liquid mobile phase. For this compound, a nonpolar C18 stationary phase is used with a polar mobile phase (reversed-phase chromatography). The analyte is retained on the column and then eluted by the mobile phase. A UV detector measures the absorbance of the eluate at a specific wavelength (e.g., 254 nm), where the analyte exhibits strong absorbance.[7][8] The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

UV-Vis Spectrophotometry

This method relies on measuring the absorption of ultraviolet or visible light by the analyte in a solution.[9] The absorbance is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law. By measuring the absorbance at the wavelength of maximum absorption (λmax), a calibration curve can be constructed to determine the concentration of an unknown sample.[6] While rapid and simple, this technique is less specific than HPLC as any substance absorbing at the same wavelength will interfere with the measurement.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is recommended for accurate, specific, and sensitive quantification of this compound in the presence of other compounds.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Methanol:Water) p2 Prepare Stock & Working Standard Solutions p3 Prepare Sample (Dissolve in Methanol) a1 Equilibrate HPLC System with Mobile Phase p3->a1 a2 Inject Standards (Generate Calibration Curve) a1->a2 a3 Inject Samples a2->a3 d1 Integrate Peak Area of Analyte a3->d1 d2 Calculate Concentration using Calibration Curve d1->d2 d3 Report Results d2->d3

Caption: HPLC-UV workflow for quantifying this compound.

Materials and Reagents
  • Analyte: this compound reference standard (>99% purity)

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Equipment:

    • Analytical balance (4-decimal place)

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Syringe filters (0.45 µm PTFE)

    • HPLC vials with caps

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Standard system with quaternary or binary pump, autosampler, column oven, and UV/PDA detector.Provides reliable and reproducible solvent delivery, injection, and detection.
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).The C18 stationary phase is a versatile, nonpolar phase effective for retaining and separating a wide range of nitroaromatic and heterocyclic compounds.[7][8]
Mobile Phase Isocratic: Methanol:Water (60:40, v/v). May require optimization.A methanol/water mixture provides good resolution for many nitroaromatics. The ratio can be adjusted to optimize the retention time and peak shape of the analyte.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.[4]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak symmetry.
Injection Volume 10 µLA typical injection volume for analytical HPLC. Can be adjusted based on analyte concentration and instrument sensitivity.
Detection Wavelength 254 nmAromatic rings and nitro groups exhibit strong absorbance around this wavelength, providing high sensitivity for detection.[4][7][8] A photodiode array (PDA) detector can be used to confirm peak purity and identify the optimal wavelength.
Run Time 10 minutesShould be sufficient to elute the analyte and any early-eluting impurities. Adjust as needed to ensure the baseline is stable before the next injection.
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare 1 L of the mobile phase by mixing 600 mL of HPLC-grade methanol with 400 mL of deionized water. Degas the solution using sonication or vacuum filtration before use.

  • Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing the analyte. Dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrument Setup and Analysis:

    • Set up the HPLC system with the parameters listed in the table above.

    • Equilibrate the column by pumping the mobile phase through the system for at least 30 minutes or until a stable baseline is achieved.

    • Inject the working standards in increasing order of concentration.

    • Inject the prepared samples. It is good practice to run a standard periodically to check for system drift.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time from the standard injections.

    • Integrate the peak area for each standard and sample.

    • Construct a calibration curve by plotting the peak area (y-axis) versus the concentration (x-axis) of the standards.

    • Perform a linear regression analysis on the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (R²).

    • Calculate the concentration of the analyte in the samples using the regression equation.

Method Validation Summary

To ensure the method is trustworthy and fit for its intended purpose, it must be validated. The following parameters should be assessed according to International Council for Harmonisation (ICH) guidelines.

Validation ParameterAcceptance CriteriaPurpose
Specificity Analyte peak is well-resolved from other components.Demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity Correlation coefficient (R²) ≥ 0.999Establishes a proportional relationship between concentration and instrument response over a defined range.
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of the experimental value to the true value. Typically assessed by spiking a placebo with known analyte amounts.
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2%Intermediate Precision (Inter-day): RSD ≤ 2%Assesses the degree of scatter between a series of measurements. RSD (Relative Standard Deviation) is calculated.[4]
LOQ/LOD Signal-to-Noise Ratio: LOQ ≥ 10, LOD ≥ 3The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest detectable concentration.[10]

Method 2: Quantification by UV-Vis Spectrophotometry

This method is suitable for rapid screening of samples where the analyte is the primary absorbing species.

Experimental Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Stock & Working Standard Solutions p2 Prepare Sample (Dissolve in Methanol) a1 Determine λmax (Wavelength Scan) p2->a1 a2 Measure Absorbance of Standards & Blank a1->a2 a3 Measure Absorbance of Sample a2->a3 d2 Calculate Concentration from Sample Absorbance a3->d2 d1 Generate Calibration Curve (Absorbance vs. Conc.) d1->d2

Caption: UV-Vis spectrophotometry workflow for analyte quantification.

Protocol
  • Solvent Selection: Use HPLC-grade methanol as the solvent.

  • Determine λmax: Prepare a mid-range concentration standard (e.g., 10 µg/mL). Scan the solution from 200 nm to 400 nm using a spectrophotometer with methanol as the blank. The wavelength with the highest absorbance is the λmax. The nitroaromatic structure suggests a strong absorbance will be present.[2]

  • Prepare Calibration Curve: Prepare a series of working standards (e.g., 1, 2, 5, 10, 15 µg/mL) from the stock solution using methanol as the diluent.

  • Measure Absorbance: Measure the absorbance of the blank (methanol) and each working standard at the predetermined λmax.

  • Plot Data: Create a calibration curve by plotting absorbance (y-axis) versus concentration (x-axis). The curve should be linear and pass through the origin.

  • Sample Analysis: Prepare the sample by dissolving it in methanol to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine its concentration from the calibration curve.

Troubleshooting Guide (HPLC-UV Method)

IssuePotential Cause(s)Recommended Solution(s)
No Peak / Small Peak Incorrect injection; sample concentration too low; detector issue.Verify autosampler operation. Check sample concentration and preparation. Ensure detector lamp is on and functioning.
Broad or Tailing Peaks Column contamination or degradation; mismatched solvent between sample and mobile phase.Flush or replace the column. Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Split Peaks Clogged frit or column void; partially blocked injector.Reverse-flush the column (if permissible by manufacturer). Clean or replace the injector components.
Drifting Baseline Column not equilibrated; mobile phase composition changing; temperature fluctuations.Allow for longer column equilibration time. Ensure mobile phase is well-mixed and degassed. Check column oven temperature stability.
Variable Retention Times Fluctuation in flow rate or mobile phase composition; column temperature instability.Check pump for leaks and ensure proper function. Manually prepare fresh mobile phase. Verify column oven is at the set temperature.

Conclusion

This application note provides two validated methods for the quantification of this compound. The HPLC-UV method offers high selectivity and sensitivity, making it the definitive choice for regulatory filings, quality control, and bioanalytical studies. The UV-Vis spectrophotometric method serves as a valuable tool for rapid, high-throughput screening where the sample matrix is simple. By following these detailed protocols and validation guidelines, researchers and drug development professionals can ensure the generation of accurate, reliable, and reproducible quantitative data, supporting the advancement of new chemical entities.

References

  • Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]

  • Xu, X., van de Craats, A. M., & de Bruyn, P. C. A. M. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences, 49(6), 1171-80. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • United States Environmental Protection Agency. (2007, February). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 187, 463-469. Retrieved from [Link]

  • ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Taiwo, F. O., et al. (2021). Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives. Journal of Advances in Microbiology and Biotechnology, 21(11), 115-127. Retrieved from [Link]

  • Basavanag, U. M., et al. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. Molecules, 26(4), 868. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds. Retrieved from [Link]

  • Gast, J. H., & Estes, F. L. (1954). Ultraviolet Absorption of Aliphatic Nitro Compounds in the Presence of a Base. Analytical Chemistry, 26(4), 757-758. Retrieved from [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene. Retrieved from [Link]

  • Matsuoka, M., et al. (2019). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 24(17), 3073. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitro-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • Zenodo. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Retrieved from [Link]

  • PubMed. (2025). Novel GC MS/MS method for bioanalysis of pyrroloquinoline quinone, a potential cognitive enhancer in mice brains. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, in the preparation of this important heterocyclic scaffold. As a key intermediate, its efficient synthesis is crucial. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction outcomes.

Understanding the Synthetic Challenge

The synthesis of this compound, a substituted quinolin-2-one (also known as a carbostyril), typically follows a pathway analogous to the Knorr or Conrad-Limpach quinoline syntheses. A common and effective route involves the condensation of an activated aniline with a β-ketoester, followed by a high-temperature thermal cyclization.

The primary challenge in this synthesis stems from the electronic properties of the starting material, 4-nitroaniline. The strong electron-withdrawing nature of the nitro group deactivates the aniline nitrogen, making it a weaker nucleophile.[1] This reduced nucleophilicity necessitates harsh reaction conditions (e.g., high temperatures, strong acid catalysis) for both the initial condensation and the subsequent cyclization, which can unfortunately promote side reactions and lead to the formation of intractable polymeric tars.[1][2][3]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 4-Nitroaniline C Enamine Intermediate (Ethyl 3-(4-nitroanilino)but-2-enoate) A->C H+ or Heat B Ethyl Acetoacetate B->C D 3-Methyl-6-nitro-1-hydroxy- quinolin-4(1H)-one (Isomer) C->D High Temp (>250 °C) -EtOH E This compound (Target Product) D->E Rearrangement

Figure 1: A plausible synthetic pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is consistently below 30%. What are the most critical factors I should investigate first?

A low overall yield is the most common complaint for this synthesis. The issue rarely lies with a single parameter but is often a combination of factors related to the deactivated starting material.

Primary Causes & Solutions:

  • Incomplete Initial Condensation: The formation of the enamine intermediate from 4-nitroaniline and ethyl acetoacetate is often the efficiency-limiting step. Due to the low nucleophilicity of the aniline, this equilibrium may not favor the product.

    • Troubleshooting: Monitor this step by Thin Layer Chromatography (TLC) or ¹H NMR of an aliquot.[4] If significant 4-nitroaniline remains, consider adding a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or using a Dean-Stark apparatus to remove water and drive the equilibrium forward. However, be cautious, as excessive acid can promote tar formation.[3]

  • Inefficient Cyclization & Side Reactions: The high temperature required for the intramolecular Friedel-Crafts-type cyclization can lead to decomposition and polymerization.[5]

    • Troubleshooting: The cyclization is typically performed neat or in a high-boiling solvent (e.g., Dowtherm A, diphenyl ether). Ensure your heating apparatus can maintain a stable, uniform temperature (often >250 °C). A sand bath or a specialized high-temperature heating mantle is recommended over an oil bath. The reaction is often rapid at the correct temperature; prolonged heating can degrade the product.

  • Sub-optimal Work-up and Isolation: The crude product is often trapped within a tarry reaction mass, making extraction and purification difficult.

    • Troubleshooting: Do not pour the hot reaction mixture into a solvent, as this can create an intractable solid. It is often better to let the mixture cool to a manageable temperature (~100-120 °C) and then carefully add a high-boiling solvent like toluene or xylenes to dissolve the product, leaving the polymeric material behind. Subsequent trituration of the crude solid with hot ethanol or ethyl acetate can effectively remove many impurities.

Q2: My reaction mixture turns into a thick, dark, intractable tar. How can I prevent this?

Tar formation is the nemesis of this reaction, primarily caused by the acid-catalyzed polymerization of the ethyl acetoacetate starting material under the harsh conditions required for cyclization.[1][2][3]

Primary Causes & Solutions:

  • Acid-Catalyzed Polymerization: Strong acids, while necessary for some quinoline syntheses, can be detrimental here. The Doebner-von Miller reaction, which shares mechanistic similarities, is notorious for this issue.[1]

    • Troubleshooting: Avoid strong Brønsted or Lewis acid catalysts if possible, especially during the high-temperature cyclization step. The reaction is often best performed thermally without an added catalyst. If a catalyst is used for the initial condensation, it should be neutralized or removed before heating to high temperatures.

  • Excessively High Temperatures: While high heat is necessary, overshooting the optimal temperature window significantly accelerates decomposition pathways.

    • Troubleshooting: Optimize the temperature carefully. Systematically study the cyclization in 20°C increments (e.g., 240°C, 260°C, 280°C) on a small scale, monitoring for product formation versus decomposition by TLC.

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to a heated solution of the aniline can help control its concentration and minimize self-condensation.[2] This is more applicable to one-pot procedures but highlights the principle of controlling reactant concentration.

Parameter Effect on Tar Formation Recommended Action
Acid Catalyst Strong acids (H₂SO₄, ZnCl₂) significantly increase polymerization.Avoid strong acids for cyclization. Use catalytic p-TsOH only for the initial condensation if necessary.
Temperature Temperatures >280-300 °C often lead to rapid decomposition.Find the lowest effective temperature for cyclization (typically 250-270 °C).
Reaction Time Prolonged heating degrades the product and increases tar.Monitor by TLC and stop the reaction as soon as the intermediate is consumed (often <30 min at temp).
Q3: My final product is contaminated with an isomeric byproduct. What is it and how can I control the regioselectivity?

The Conrad-Limpach-Knorr synthesis can yield two different constitutional isomers depending on the cyclization conditions.

  • Kinetic Product (Lower Temp, <150 °C, Acid-Catalyzed): Cyclization onto the oxygen of the enamine followed by rearrangement yields the 4-hydroxyquinolin-2-one isomer.

  • Thermodynamic Product (Higher Temp, >250 °C, Thermal): Direct C-acylation onto the aromatic ring yields the desired quinolin-2-one .

Controlling Regioselectivity:

The formation of your target, this compound, is favored under thermodynamic control. If you are isolating the 4-hydroxy isomer, your cyclization temperature is too low. A sharp increase in temperature is required to overcome the activation energy for the direct C-C bond formation.[5]

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve low-yield issues.

G cluster_TLC TLC Analysis of Crude Reaction cluster_Solutions Corrective Actions start Low Yield Observed tlc1 Mostly Unreacted 4-Nitroaniline? start->tlc1 tlc2 Significant Intermediate (Enamine) Present? tlc1->tlc2 No sol1 Optimize Step 1 (Condensation): - Use Dean-Stark to remove H2O - Add catalytic p-TsOH - Increase reaction time tlc1->sol1 Yes tlc3 Main Spot is Dark Baseline/Tar? tlc2->tlc3 No sol2 Optimize Step 2 (Cyclization): - Ensure temperature is >250 °C - Use high-boiling solvent - Check for uniform heating tlc2->sol2 Yes sol3 Minimize Side Reactions: - Reduce cyclization temperature/time - Avoid strong acid catalysts - Purify intermediate before cyclization tlc3->sol3 Yes

Figure 2: A logical workflow for troubleshooting the synthesis.

Experimental Protocol: Optimization of the Thermal Cyclization Step

This protocol outlines a small-scale experiment to determine the optimal temperature for the cyclization of the intermediate, Ethyl 3-(4-nitroanilino)but-2-enoate.

Materials:

  • Ethyl 3-(4-nitroanilino)but-2-enoate (pre-synthesized and purified)

  • Dowtherm A (or diphenyl ether)

  • High-temperature thermometer or thermocouple

  • Sand bath and heating mantle

  • Small reaction tubes (heat-resistant)

  • TLC plates (Silica gel 60 F254)

  • Eluent for TLC (e.g., 50:50 Ethyl Acetate:Hexane)

Procedure:

  • Set up three reaction tubes, each containing 100 mg of the enamine intermediate and 1 mL of Dowtherm A.

  • Place the tubes in a sand bath equipped with a stirrer and a thermocouple to ensure accurate temperature measurement.

  • Heat the sand bath to three different target temperatures: 240 °C, 260 °C, and 280 °C.

  • Once the target temperature is reached and stable, hold for 30 minutes. Take a small aliquot via a glass capillary for TLC analysis every 10 minutes.

  • On the TLC plate, spot the starting material, and the aliquots from each of the three temperatures at each time point.

  • Develop the TLC plate and visualize under UV light (254 nm).

  • Analysis:

    • Identify the temperature at which the starting material spot disappears most efficiently.

    • Observe the formation of the product spot (note its Rf value).

    • Crucially, note which temperature begins to show significant streaking or the formation of baseline material (tar). The optimal temperature will be the one that provides the fastest conversion to the product with the minimal formation of byproducts. This self-validating system allows you to pinpoint the ideal conditions for your specific setup.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. [Link]

Sources

Optimizing reaction conditions for 3-substituted-6-nitro-1,2-dihydroquinolin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-substituted-6-nitro-1,2-dihydroquinolin-2-one and its analogs. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to navigate the complexities of this synthesis, optimize your reaction conditions, and achieve your desired products with high yield and purity.

Introduction to the Synthesis

The 3-substituted-6-nitro-1,2-dihydroquinolin-2-one scaffold is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and functionalization. A common and effective synthetic strategy involves a tandem aza-Michael-Henry reaction to form the dihydroquinoline core, followed by nitration and subsequent oxidation to the quinolin-2-one. Further functionalization at the 3-position allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

This guide will focus on the challenges and optimization of each key step in this synthetic pathway.

General Synthetic Workflow

The synthesis can be conceptually broken down into four main stages:

  • Formation of the 3-Nitro-1,2-dihydroquinoline Core: Typically achieved through a tandem aza-Michael-Henry reaction between a substituted 2-aminobenzaldehyde and a nitroalkene.

  • Regioselective Nitration: Introduction of the nitro group at the C6 position of the quinoline ring.

  • Oxidation to the Quinolin-2-one: Conversion of the 1,2-dihydroquinoline to the corresponding quinolin-2-one.

  • Functionalization at the 3-Position: Introduction of various substituents at the C3 position.

Synthetic_Workflow Start 2-Aminobenzaldehyde + Nitroalkene Step1 Tandem Aza-Michael-Henry Reaction Start->Step1 Intermediate1 3-Nitro-1,2-dihydroquinoline Step1->Intermediate1 Step2 Regioselective Nitration Intermediate1->Step2 Intermediate2 6-Nitro-3-nitro-1,2- dihydroquinoline Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Intermediate3 6-Nitro-3-nitro-1,2- dihydroquinolin-2-one Step3->Intermediate3 Step4 C3-Functionalization Intermediate3->Step4 FinalProduct 3-Substituted-6-nitro-1,2- dihydroquinolin-2-one Step4->FinalProduct

Caption: General workflow for the synthesis of 3-substituted-6-nitro-1,2-dihydroquinolin-2-one.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing probable causes and actionable solutions.

Step 1: Formation of the 3-Nitro-1,2-dihydroquinoline Core

Q1: My tandem aza-Michael-Henry reaction is giving a low yield of the desired 3-nitro-1,2-dihydroquinoline.

  • Probable Cause 1: Inefficient Catalyst. The choice of catalyst is crucial for this reaction. While various catalysts can be employed, their effectiveness can be substrate-dependent.

    • Solution: Neutral alumina under solvent-free conditions has been reported to be an effective and environmentally friendly catalyst for the reaction of 2-aminobenzaldehyde with nitroalkenes.[1] For asymmetric synthesis, chiral organocatalysts can be employed, though they may require optimization of co-catalysts and reaction conditions.[2]

  • Probable Cause 2: Unfavorable Reaction Conditions. Temperature and reaction time can significantly impact the yield.

    • Solution: For neutral alumina-catalyzed reactions, gentle heating (e.g., 40-60 °C) is often sufficient. Monitor the reaction progress by TLC. Prolonged reaction times at high temperatures can lead to side product formation. For organocatalyzed reactions, lower temperatures may be required to improve enantioselectivity, which might necessitate longer reaction times.[2]

  • Probable Cause 3: Poor Quality of Starting Materials. Impurities in the 2-aminobenzaldehyde or nitroalkene can inhibit the catalyst or lead to side reactions.

    • Solution: Ensure the purity of your starting materials. 2-Aminobenzaldehyde is prone to oxidation and should be used fresh or purified before use. Nitroalkenes can be synthesized and purified immediately prior to the reaction.

Q2: I am observing the formation of significant amounts of side products, such as the corresponding quinoline (aromatized product).

  • Probable Cause: Over-oxidation during the reaction or workup. The 1,2-dihydroquinoline product can be sensitive to air oxidation, especially under harsh conditions.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize exposure to air and strong acids. Purification by column chromatography should be performed promptly after the reaction is complete.

Step 2: Regioselective Nitration

Q1: My nitration reaction is producing a mixture of isomers (e.g., 6-nitro and 8-nitro).

  • Probable Cause: Inappropriate Nitrating Agent or Reaction Conditions. The regioselectivity of the nitration is highly dependent on the reaction conditions and the protecting group on the nitrogen of the dihydroquinoline.[3]

    • Solution: For achieving high regioselectivity for the 6-nitro isomer, the use of a protecting group on the nitrogen, such as trifluoroacetyl, can direct the nitration to the desired position.[3] Nitration is typically carried out at low temperatures (e.g., 0 °C to -25 °C) to minimize the formation of side products.[3]

Q2: The nitration reaction is leading to decomposition of my starting material.

  • Probable Cause: Harsh Reaction Conditions. The combination of a strong acid and a nitrating agent can be too harsh for the dihydroquinoline ring system, leading to degradation.

    • Solution: Use milder nitrating agents if possible. Ensure that the temperature is strictly controlled and that the addition of the nitrating agent is done slowly. A thorough study on the nitration of tetrahydroquinoline has shown that different protecting groups and reaction conditions can be explored to achieve the desired outcome.[3]

Step 3: Oxidation to the Quinolin-2-one

Q1: I am having difficulty oxidizing the 3-nitro-1,2-dihydroquinoline to the corresponding quinolin-2-one without side reactions.

  • Probable Cause: The chosen oxidant is too harsh or not selective. The presence of two nitro groups can make the molecule susceptible to degradation under strong oxidizing conditions.

    • Solution: A variety of oxidizing agents can be used for the conversion of dihydroquinolines to quinolines, and by extension, dihydroquinolin-2-ones to quinolin-2-ones. Mild aerobic oxidation, sometimes catalyzed by transition metals like cobalt, can be effective.[2] The use of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or even silica gel has been reported for the aromatization of 3-nitro-1,2-dihydroquinolines to 3-nitroquinolines, which suggests that similar mild conditions could be explored for the formation of the quinolin-2-one.[4] Careful screening of oxidants and reaction conditions is recommended.

Q2: My oxidation reaction is resulting in a low yield of the desired quinolin-2-one.

  • Probable Cause: Incomplete reaction or product degradation. The oxidation may be sluggish, or the product may be unstable under the reaction conditions.

    • Solution: Monitor the reaction closely by TLC to determine the optimal reaction time. If the reaction is slow, consider a more reactive oxidant or a catalyst. If product degradation is observed, try to use milder conditions, lower temperatures, and shorter reaction times. Purification of the crude product should be done carefully, as quinolin-2-ones can sometimes be sensitive.

Step 4: Functionalization at the 3-Position

Q1: I want to introduce different substituents at the 3-position. How can I achieve this?

  • Probable Cause: Lack of a versatile synthetic handle. Direct functionalization at the 3-position of a pre-formed 6-nitro-1,2-dihydroquinolin-2-one can be challenging.

    • Solution 1: Start with a different nitroalkene. The substituent at the 3-position is often derived from the nitroalkene used in the initial tandem reaction. By using different substituted nitroalkenes (e.g., with alkyl or aryl groups), you can directly synthesize 3-substituted-6-nitro-1,2-dihydroquinolines.

    • Solution 2: Post-cyclization modification. If you start with a 3-nitro-quinolin-2-one, the nitro group itself can be a synthetic handle for further transformations, although this can be complex. Alternatively, other synthetic routes that allow for late-stage C3-functionalization might be considered. For example, some methods allow for the synthesis of 3-substituted quinolin-2(1H)-ones from o-alkynylisocyanobenzenes.[5]

Q2: I am observing side reactions when trying to modify the 3-position.

  • Probable Cause: Reactivity of the quinolin-2-one core. The quinolin-2-one ring system has multiple reactive sites, and the presence of a nitro group can further influence its reactivity.

    • Solution: Careful choice of reagents and reaction conditions is essential. Protecting groups may be necessary to block other reactive sites while you perform the desired transformation at the 3-position. A thorough literature search for similar functionalizations on related heterocyclic systems is recommended.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for the initial tandem reaction?

A: For the neutral alumina-catalyzed reaction, a key advantage is that it can be performed under solvent-free conditions, which is both environmentally friendly and can lead to higher reaction rates.[1] If a solvent is necessary for other catalytic systems, aprotic solvents like dichloromethane or toluene are often used.[2]

Q: How can I purify the final 3-substituted-6-nitro-1,2-dihydroquinolin-2-one product?

A: Column chromatography on silica gel is the most common method for purifying quinolin-2-one derivatives. A gradient of ethyl acetate in hexanes is a good starting point for elution. Recrystallization can also be an effective method for obtaining highly pure material, depending on the physical properties of your compound.

Q: Are there any safety precautions I should be aware of?

A: Yes. Nitro compounds can be energetic and should be handled with care. The nitration step, in particular, involves the use of strong acids and oxidizing agents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reactions can be exothermic, so proper temperature control is crucial.

Q: Can I use a different starting material instead of 2-aminobenzaldehyde?

A: Yes, substituted 2-aminobenzaldehydes can be used to introduce substituents on the benzene ring of the quinolinone core. However, the electronic and steric properties of the substituents can affect the reactivity and regioselectivity of the subsequent reactions, so optimization of the reaction conditions may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-3-nitro-1,2-dihydroquinoline

This protocol is adapted from the literature for the synthesis of 2-aryl-3-nitro-1,2-dihydroquinolines in the presence of DABCO.[4]

Materials:

  • 2-Aminobenzaldehyde

  • β-Nitrostyrene

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol

Procedure:

  • To a solution of 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL), add β-nitrostyrene (1.2 mmol) and DABCO (0.2 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired 2-aryl-3-nitro-1,2-dihydroquinoline.

Protocol 2: General Procedure for Oxidation of 1,2-Dihydroquinolines

This is a general guideline, and the specific oxidant and conditions should be optimized for your substrate.

Materials:

  • 3-Nitro-1,2-dihydroquinoline derivative

  • Oxidizing agent (e.g., DDQ, MnO₂, or air with a catalyst)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • Dissolve the 3-nitro-1,2-dihydroquinoline derivative (1.0 mmol) in the chosen anhydrous solvent (10-20 mL) under an inert atmosphere.

  • Add the oxidizing agent (1.0-1.5 equivalents for stoichiometric oxidants) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction appropriately (e.g., with a solution of sodium thiosulfate for DDQ).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Aza-Michael-Henry Reaction

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Neutral AluminaSolvent-free6012High
2DABCOEthanolRoom Temp.24Moderate to High
3Chiral ThioureaToluene-2048Good (with ee)

Note: Yields are dependent on the specific substrates used.

Visualizations

Reaction Mechanism: Aza-Michael-Henry Tandem Reaction

Aza_Michael_Henry cluster_0 Aza-Michael Addition cluster_1 Henry Reaction (Intramolecular Aldol) cluster_2 Dehydration 2-aminobenzaldehyde intermediate1 Michael Adduct 2-aminobenzaldehyde->intermediate1 + Nitroalkene (Base catalyst) nitroalkene intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 3-Nitro-1,2-dihydroquinoline intermediate2->product - H2O

Sources

Technical Support Center: Synthesis of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction outcomes. The guidance provided herein is grounded in established chemical principles and practical laboratory experience.

Introduction

The synthesis of this compound is a critical process in the development of various pharmacologically active compounds. Quinolone derivatives are known for their broad spectrum of biological activities, including antibacterial and anticancer properties.[1][2] The most common synthetic route involves the Doebner-von Miller reaction or a related cyclization strategy.[1][3] While seemingly straightforward, this synthesis is often plagued by side reactions that can significantly impact yield and purity. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to ensure a successful and reproducible synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My TLC analysis shows multiple spots in addition to the desired product. What are the likely side products?

Answer: The presence of multiple spots on your TLC plate is a common observation and typically indicates the formation of several side products. The identities of these byproducts are highly dependent on the specific synthetic route employed. Assuming a Doebner-von Miller type reaction involving an aniline and an α,β-unsaturated carbonyl compound, the primary side reactions to consider are:

  • Over-oxidation to the corresponding quinoline: The dihydroquinolinone product can be susceptible to oxidation, especially if an oxidizing agent is used or if the reaction is exposed to air for extended periods at high temperatures.[4] This results in the formation of 3-Methyl-6-nitroquinolin-2-one.

  • Formation of regioisomers: If the aniline precursor has multiple reactive sites for cyclization, a mixture of regioisomers can be formed. For instance, if a substituted p-nitroaniline is used, cyclization could potentially occur at different positions on the aniline ring, though this is less common with a para-nitro substituent.

  • Polymerization of starting materials: α,β-Unsaturated carbonyl compounds can undergo self-polymerization under acidic conditions, leading to a complex mixture of polymeric materials that often appear as a baseline streak on the TLC plate.

  • Incomplete cyclization: The reaction may stall at an intermediate stage, such as the Michael adduct between the aniline and the α,β-unsaturated carbonyl compound. This intermediate may be visible as a separate spot on the TLC.

To identify the specific side products, it is crucial to perform a thorough characterization of the crude reaction mixture using techniques such as LC-MS and NMR spectroscopy.

Question 2: The yield of my desired product is consistently low. What are the key factors I should investigate?

Answer: Low yields can be attributed to a variety of factors, ranging from suboptimal reaction conditions to the prevalence of side reactions. Here's a systematic approach to troubleshooting low yields:

  • Reaction Conditions:

    • Temperature: The Doebner-von Miller reaction often requires heating to proceed at a reasonable rate.[4] However, excessive temperatures can promote side reactions like polymerization and oxidation. A systematic optimization of the reaction temperature is recommended.

    • Catalyst: The choice and concentration of the acid catalyst (e.g., HCl, H2SO4, Lewis acids) are critical.[3] An insufficient amount of catalyst may lead to incomplete reaction, while an excess can promote unwanted side reactions.

    • Reaction Time: Monitor the reaction progress by TLC. Stopping the reaction too early will result in a low conversion of starting materials, while prolonged reaction times can lead to product degradation or the formation of byproducts.

  • Purity of Reagents: Ensure that the starting materials, particularly the α,β-unsaturated carbonyl compound, are free from impurities and polymers. It is often advisable to use freshly distilled or purified reagents.

  • Atmosphere: If oxidation is a suspected side reaction, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield of the desired dihydroquinolinone.

  • Work-up Procedure: The work-up process can also impact the final yield. Ensure that the pH is carefully adjusted during extraction to avoid loss of the product, which may have some solubility in aqueous acidic or basic solutions.

Question 3: I am having difficulty purifying the final product. What purification strategies are most effective?

Answer: The purification of this compound can be challenging due to the presence of structurally similar side products and potential baseline impurities. The following strategies are recommended:

  • Column Chromatography: This is the most common and effective method for separating the desired product from side products.[5][6] A silica gel stationary phase is typically used. The choice of eluent is critical and should be optimized by TLC. A gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), often provides the best separation.

  • Recrystallization: If the crude product is obtained as a solid with a reasonable degree of purity, recrystallization can be an effective final purification step.[7] Common solvents for recrystallization of quinolone derivatives include ethanol, acetic acid, or mixtures of solvents like ethyl acetate/hexane. The choice of solvent should be determined experimentally to maximize the recovery of the pure product while leaving impurities in the mother liquor.

  • Preparative TLC/HPLC: For small-scale syntheses or when very high purity is required, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

The table below summarizes the typical characteristics of the desired product and a common side product, which can aid in their identification during purification.

CompoundTypical Rf (TLC)1H NMR (DMSO-d6) δ (ppm)
This compound0.3 - 0.5~10.7 (s, 1H, NH), 8.3 (d, 1H), 7.5 (t, 1H), 7.1 (d, 1H), 2.1 (s, 3H, CH3)
3-Methyl-6-nitroquinolin-2-one (Oxidized Product)0.5 - 0.7~12.5 (s, 1H, NH), 8.8 (s, 1H), 8.4 (d, 1H), 7.7 (d, 1H), 2.3 (s, 3H, CH3)

Note: Rf values are approximate and depend on the specific TLC conditions (eluent, stationary phase). NMR chemical shifts are illustrative and can vary.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the primary side reaction, oxidation, and how can it be prevented?

A1: The 1,2-dihydroquinolin-2-one ring is susceptible to oxidation to the more aromatic quinolin-2-one system. This process involves the loss of two hydrogen atoms from the dihydro-pyridone ring. The driving force for this reaction is the formation of a fully aromatic quinoline ring.

Mechanism of Oxidation: The exact mechanism can vary depending on the oxidant. In the presence of air (O2) at elevated temperatures, a radical mechanism may be involved. The reaction can also be facilitated by certain metal impurities or oxidizing agents that may be present.

Prevention Strategies:

  • Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere of nitrogen or argon is the most effective way to prevent air oxidation.

  • Control of Reaction Temperature and Time: Avoid unnecessarily high temperatures and prolonged reaction times, as these conditions favor oxidation.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to suppress radical-mediated oxidation.

Q2: Can I use a different aniline derivative in this synthesis? What should I consider?

A2: Yes, the Doebner-von Miller reaction and related syntheses are versatile and can accommodate a wide range of aniline derivatives.[1] However, the electronic and steric properties of the substituents on the aniline ring can significantly influence the reaction outcome.

  • Electron-donating groups (e.g., -OCH3, -CH3) on the aniline ring generally activate the ring towards electrophilic substitution and can facilitate the cyclization step. However, they can also lead to a higher propensity for side reactions, such as the formation of regioisomers if multiple positions are activated.

  • Electron-withdrawing groups (e.g., -Cl, -Br) can deactivate the aniline ring, making the cyclization step more difficult and potentially requiring harsher reaction conditions. The nitro group in p-nitroaniline is a strong deactivating group, which is why this synthesis can be challenging.

  • Steric hindrance from bulky substituents near the amino group can impede the initial Michael addition and subsequent cyclization, leading to lower yields.

When using a different aniline, it is essential to re-optimize the reaction conditions (catalyst, temperature, and reaction time) to achieve the best results.

Q3: What are the key safety precautions I should take during this synthesis?

A3: As with any chemical synthesis, it is imperative to follow standard laboratory safety procedures. Specific hazards associated with this synthesis include:

  • Nitro Compounds: Many nitroaromatic compounds are potentially toxic and can be explosive, especially when heated. Handle this compound and its precursors with care.

  • Acids: The reaction often uses strong acids like sulfuric acid or hydrochloric acid, which are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Solvents: Organic solvents used in the reaction and purification are often flammable. Avoid open flames and use a heating mantle with a temperature controller.

Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-nitroaniline in a suitable solvent (e.g., ethanol or acetic acid).

  • Addition of Reagents: To this solution, add the α,β-unsaturated carbonyl compound (e.g., ethyl 2-methyl-3-oxobutanoate) and the acid catalyst (e.g., concentrated sulfuric acid) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product may precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification: Purify the crude product by column chromatography or recrystallization as described in the troubleshooting section.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Spotting: Dissolve a small amount of the crude reaction mixture and the starting materials in a suitable solvent (e.g., ethyl acetate) and spot them on the TLC plate.

  • Elution: Develop the plate in a chamber with an appropriate eluent system (e.g., hexane:ethyl acetate, 7:3 v/v).

  • Visualization: Visualize the spots under UV light (254 nm and/or 365 nm). Staining with a suitable agent (e.g., potassium permanganate) can also be used.

  • Rf Calculation: Calculate the retention factor (Rf) for each spot to monitor the reaction progress and guide purification.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Starting Materials (p-nitroaniline, α,β-unsaturated carbonyl) Mixing Mixing and Catalyst Addition Reagents->Mixing Solvent Solvent (e.g., Acetic Acid) Solvent->Mixing Heating Heating under Reflux Mixing->Heating Acid Catalyst Monitoring TLC Monitoring Heating->Monitoring Quenching Quenching (Ice-water) Monitoring->Quenching Reaction Complete Filtration Filtration Quenching->Filtration Purification Purification (Column Chromatography/Recrystallization) Filtration->Purification Characterization Characterization (NMR, MS, m.p.) Purification->Characterization

Caption: A typical workflow for the synthesis of this compound.

Side_Reactions Start Starting Materials p-Nitroaniline α,β-Unsaturated Carbonyl Desired Desired Product This compound Start->Desired Main Reaction Pathway Side2 Side Product 2 Polymerization Start->Side2 Self-Condensation Side3 Side Product 3 Incomplete Cyclization Start->Side3 Stalled Reaction Side1 Side Product 1 Over-oxidation Product Desired->Side1 Oxidation

Caption: Common side reactions encountered during the synthesis.

References

  • Taiwo, F. O., et al. (2021). Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives. Journal of Advances in Medicine and Medical Research, 21(11), 115-127.
  • Khan, I., & Zaib, S. (2015). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 20(11), 20584-20616.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Doebner, O. (1887). Ueber die Pyroracemsäure-Reaction der primären aromatischen Amine. Berichte der deutschen chemischen Gesellschaft, 20(1), 277-280.
  • MDPI. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 27(19), 6294.
  • ResearchGate. (2013). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). Bifunctional Thiourea-Promoted Cascade aza-Michael-Henry-Dehydration Reactions: Asymmetric Synthesis of 3-Nitro-1,2-dihydroquinolines. Organic & Biomolecular Chemistry, 8(1), 147-153.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. [Link]

  • The Journal of Organic Chemistry. (2007). An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins: An Easy and Efficient Synthesis of 3-Nitro-1,2-dihydroquinolines and 3-Nitroquinolines. The Journal of Organic Chemistry, 72(15), 5683-5689.
  • ResearchGate. (2015). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Doebner-von Miller Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (2016). WO2016020836A1 - Quinolone derivatives as antibacterials.
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • SlideShare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

  • National Institutes of Health. (2013). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • ResearchGate. (2019). Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in established scientific principles and field-proven insights.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of various pharmacologically active compounds. The introduction of the nitro group can be crucial for the biological activity of the final molecules. However, the synthesis of this quinolinone derivative can often result in a crude product containing unreacted starting materials, isomers, and other byproducts. Achieving high purity is critical for the reliability of downstream applications, including biological screening and further chemical transformations. This guide will address the common hurdles in its purification and provide robust protocols to obtain a high-purity product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Purity Issues

Q1: My initial purity by HPLC is only around 85-90%. What are the likely impurities?

A1: Achieving an initial purity in the range of 85-90% is quite common for the synthesis of this type of heterocyclic compound. The primary impurities are likely to be:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 4-nitroaniline derivatives and α,β-unsaturated carbonyl compounds.

  • Positional Isomers: Nitration of the quinolinone ring can sometimes lead to the formation of other isomers (e.g., 8-nitro isomer), which can be challenging to separate due to their similar polarities.[1]

  • Byproducts from Side Reactions: Aldol-type side reactions or polymerization of the starting materials can occur under certain reaction conditions.[1]

  • Solvent Residues: Incomplete removal of reaction solvents.

Q2: I'm observing a persistent yellow or brownish color in my product even after initial purification attempts. What could be the cause?

A2: The yellow to brown discoloration is often indicative of residual nitro-aromatic impurities or degradation products.[2] Even trace amounts of these highly colored species can impact the appearance of your final product. The presence of multiple byproducts can also contribute to this discoloration.[1] Rigorous purification, potentially involving a combination of techniques, is necessary to remove these chromophoric impurities.

Recrystallization Challenges

Q3: I'm struggling to find a suitable solvent for the recrystallization of this compound. What are the key characteristics of a good recrystallization solvent?

A3: The ideal recrystallization solvent should exhibit the following properties:

  • The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).

  • The solvent should not react with your compound.

  • It should have a relatively low boiling point for easy removal during drying.

  • The solvent's boiling point should be lower than the melting point of your compound to prevent it from oiling out.[2]

For a compound with a structure similar to this compound, common and effective recrystallization solvents include ethanol and methanol.[2] A solvent system of hexane/ethyl acetate can also be explored.[3]

Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To prevent this:

  • Use a larger volume of solvent: This will lower the saturation point.

  • Lower the cooling rate: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath. Rapid cooling encourages oil formation.

  • Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.

  • Change the solvent system: A solvent with a lower boiling point might be necessary.

Q5: The yield from my recrystallization is very low. What can I do to improve it?

A5: Low yield is a common issue in recrystallization. Here are some tips to maximize your recovery:

  • Use the minimum amount of hot solvent: Adding too much solvent will keep more of your product dissolved in the mother liquor upon cooling. Add the hot solvent in small portions until your compound just dissolves.[2]

  • Ensure slow cooling: As mentioned, slow cooling promotes the formation of larger, purer crystals and can improve the overall yield of the crystalline product.

  • Cool the mother liquor thoroughly: Once the initial crop of crystals is collected, cooling the filtrate in an ice bath can often yield a second crop of crystals. Note that the purity of the second crop may be lower.

  • Minimize transfers: Every transfer of the solution or crystals can result in some loss of material.

Column Chromatography Issues

Q6: I'm not getting good separation of my compound from its impurities using column chromatography. How can I optimize the separation?

A6: Optimizing column chromatography involves several factors:

  • Solvent System Selection: The choice of the mobile phase is critical. For quinolinone derivatives, a common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] You should perform Thin Layer Chromatography (TLC) with various solvent ratios to find the system that gives the best separation (ideally, a difference in Rf values of at least 0.2 between your compound and the impurities).[5]

  • Stationary Phase: Silica gel is the most common stationary phase for this class of compounds.[4][6]

  • Column Packing: A well-packed column is essential for good separation. Ensure there are no air bubbles or cracks in the stationary phase.

  • Loading the Sample: Load the sample in a concentrated solution using the minimum amount of the mobile phase to ensure a narrow starting band.

Q7: My compound is streaking on the TLC plate and the column. What does this indicate?

A7: Streaking is often a sign of one of the following:

  • Overloading: You are applying too much sample to the TLC plate or column.

  • Inappropriate Solvent System: The compound may have low solubility in the chosen mobile phase, or the polarity of the solvent system might be too high or too low.

  • Acidic or Basic Nature of the Compound: If your compound is acidic or basic, it can interact strongly with the silica gel, leading to streaking. Adding a small amount of a modifier to your mobile phase (e.g., a few drops of acetic acid for an acidic compound or triethylamine for a basic compound) can often resolve this issue.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on established methods for similar nitro-substituted heterocyclic compounds and may require optimization.[2]

Materials:

  • Crude this compound

  • Ethanol or Methanol

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent (ethanol or methanol) to create a slurry.

  • Heating: Gently heat the mixture while stirring. Add more hot solvent in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Parameter Crude Product (Typical) Recrystallized Product (Expected)
Appearance Yellow to brown powderLight yellow crystalline solid
Purity (by HPLC) ~85-90%>98%
Yield (%) -70-85%
Protocol 2: Column Chromatography Purification

This is a general protocol and should be optimized based on TLC analysis.[4]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with varying ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the target compound.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the chromatography column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Interpretation and Purity Assessment

Assessing Purity: The purity of this compound should be assessed using a combination of the following techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity. A single sharp peak for the main compound with minimal or no other peaks indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of the compound and detect the presence of impurities. The absence of unexpected signals is a good indicator of purity.[6][7]

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). A broad melting point range suggests the presence of impurities.[2]

Visualization of Purification Workflow

Below is a generalized workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (~85-90% Purity) Recrystallization Recrystallization (e.g., Ethanol/Methanol) Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, HPLC, MP) Recrystallization->Purity_Check1 High_Purity High Purity Product (>98%) Purity_Check1->High_Purity Purity > 98% Column_Chromatography Column Chromatography (Hexane/Ethyl Acetate) Purity_Check1->Column_Chromatography Purity < 98% Purity_Check2 Purity Assessment (TLC, HPLC, MP) Column_Chromatography->Purity_Check2 Purity_Check2->High_Purity

Caption: A decision-making workflow for the purification of this compound.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Growing Science. (2023). Current Chemistry Letters. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). Bifunctional Thiourea-Promoted Cascade aza-Michael-Henry-Dehydration Reactions: Asymmetric Synthesis of 3-Nitro-1,2-dihydroquinolines. Retrieved from [Link]

  • Bermúdez, J., et al. (2011). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. Universitas Scientiarum.
  • Siddiqui, Z. N., & Khan, S. A. (2021).
  • Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro An.... Retrieved from [Link]

  • MDPI. (2018). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Retrieved from [Link]

  • ResearchGate. (2011). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]

  • Google Patents. (1959). US2874196A - Method of crystallizing nitro products.
  • PubMed. (2009). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved from [Link]

Sources

Technical Support Center: Improving the Solubility of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one in biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions and troubleshooting advice. As your dedicated application scientist, my goal is to equip you with the necessary knowledge to ensure the successful and reproducible use of this compound in your experiments.

Understanding the Challenge: Physicochemical Properties of this compound

The structure of this compound is as follows:

CC1=CC(=O)NC2=CC=C(C=C21)[O-]

PropertyPredicted ValueImplication for Solubility
LogP (Lipophilicity) ~2.5 - 3.0This moderate lipophilicity suggests that the compound is likely to have poor aqueous solubility.
pKa (Acidic) ~9.0 - 10.0 (Amide N-H)The amide proton is weakly acidic, meaning the compound may become more soluble in basic conditions (pH > 10), but this pH range is often not compatible with biological assays.
pKa (Basic) Not significantThe molecule lacks a strong basic center for protonation at physiological pH.

These predicted properties indicate that this compound is a poorly water-soluble, neutral to weakly acidic compound under typical biological assay conditions (pH 7.4). This necessitates the use of specific strategies to achieve and maintain a desired concentration in your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound and provides step-by-step solutions.

My compound precipitated when I added it to my aqueous buffer/media. What should I do?

This is a common issue known as "solvent shock." It occurs when a compound dissolved in a high-concentration organic stock solution is rapidly diluted into an aqueous environment where it is less soluble.

Immediate Actions:

  • Do not use the solution with precipitate. The actual concentration of your compound will be unknown and will lead to inaccurate results.

  • Try to re-dissolve the precipitate. Gentle warming (to 37°C) and vortexing may help, but if the precipitate remains, you will need to prepare a new solution using a modified protocol.

Long-Term Solutions & Best Practices:

  • Prepare a High-Concentration Stock in 100% DMSO: Dimethyl sulfoxide (DMSO) is a powerful solvent for many organic compounds.[1] Prepare a stock solution of at least 10 mM in 100% anhydrous DMSO.

  • Perform Serial Dilutions in DMSO: Before adding the compound to your aqueous buffer, perform serial dilutions in 100% DMSO to get closer to your final desired concentration.[1]

  • Minimize the Final DMSO Concentration: The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[1]

  • Use a Step-wise Dilution: When adding the DMSO stock to your aqueous buffer, add it dropwise while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations.

Even with DMSO, my compound is not dissolving or is precipitating at my desired final concentration. What are my other options?

If you are still facing solubility issues, consider the following advanced strategies:

While the amide proton of this compound is only weakly acidic, slight adjustments in pH can sometimes improve solubility. However, for this specific compound, this is less likely to be effective within a biologically compatible pH range. The pKa of amides is typically high (around 17), meaning a very high pH would be required for deprotonation.[2] The presence of the electron-withdrawing nitro group can lower the pKa of the amide proton, but it is unlikely to bring it into a physiologically relevant range.[2]

Using a co-solvent in your final aqueous solution can increase the solubility of your compound.

Co-solventRecommended Final ConcentrationConsiderations
Ethanol 1-5%Can be toxic to some cell lines at higher concentrations.
Polyethylene Glycol (PEG 300/400) 1-10%Generally well-tolerated by cells.
Glycerol 1-5%Can increase the viscosity of the solution.

Protocol for Using Co-solvents:

  • Prepare your aqueous buffer or media.

  • Add the desired volume of the co-solvent to the buffer.

  • Slowly add your DMSO stock solution of this compound to the co-solvent-containing buffer while vortexing.

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3][4] For a molecule with the predicted LogP of this compound, cyclodextrins can be a very effective tool.

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and well-tolerated cyclodextrin in cell-based assays.

Experimental Workflow for Using Cyclodextrins:

G A Prepare a concentrated solution of HP-β-CD in aqueous buffer (e.g., 10-40% w/v) C Add the DMSO stock dropwise to the HP-β-CD solution while vortexing A->C B Prepare a high-concentration stock of the compound in 100% DMSO B->C D Allow the complex to form (incubate at RT for 1-2 hours) C->D E Sterile filter the final solution D->E

Cyclodextrin Formulation Workflow

How can I determine the maximum soluble concentration of my compound under my experimental conditions?

A simple kinetic solubility assay can be performed to estimate the maximum soluble concentration.

Step-by-Step Protocol for Kinetic Solubility Assessment:

  • Prepare a series of dilutions of your compound in 100% DMSO (e.g., from 10 mM down to 10 µM).

  • In a clear 96-well plate, add your aqueous buffer or media.

  • Add a small, fixed volume of each DMSO dilution to the corresponding wells of the aqueous plate (ensure the final DMSO concentration is consistent and low, e.g., 1%).

  • Seal the plate and shake it at room temperature for 1-2 hours.

  • Visually inspect the wells for any signs of precipitation. The highest concentration that remains clear is your approximate maximum kinetic solubility.

  • For a more quantitative assessment, you can measure the absorbance or turbidity of the solutions using a plate reader.

In-Depth Scientific Explanations

The Role of DMSO in Solubilization

Dimethyl sulfoxide (DMSO) is a polar apathetic solvent with a remarkable ability to dissolve a wide range of both polar and nonpolar compounds.[1] Its mechanism of action involves disrupting the hydrogen bonding network of water, thereby reducing the "squeezing out" of hydrophobic molecules. When preparing a stock solution in 100% DMSO, the compound is fully solvated by the DMSO molecules. The challenge arises when this solution is introduced into an aqueous environment.

The "Solvent Shock" Phenomenon

G cluster_0 In 100% DMSO cluster_1 Rapid Dilution in Aqueous Buffer A Compound molecules surrounded by DMSO B Localized high concentration of compound and DMSO A->B Solvent Shock C Water molecules cannot effectively solvate the hydrophobic compound B->C D Compound molecules aggregate and precipitate C->D

The Process of Solvent Shock

This diagram illustrates that the rapid change in solvent polarity upon dilution prevents the water molecules from effectively solvating the hydrophobic compound, leading to aggregation and precipitation. Performing serial dilutions in DMSO and adding the stock solution slowly to the aqueous phase helps to mitigate this effect.

References

  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. [Link]

  • Oreate AI Blog. (2026, January 8). Understanding the pKa of Amides: A Key to Organic Chemistry. Oreate AI. [Link]

Sources

Technical Support Center: Synthesis of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating byproduct formation. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route involves the cyclization of a substituted aniline derivative. However, side reactions can lead to the formation of various byproducts, complicating purification and potentially impacting the biological activity of the final compound. This guide will address common issues encountered during this synthesis and provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues that you may encounter during the synthesis of this compound.

Q1: My reaction mixture is turning into a dark, tarry substance, and the yield of the desired product is very low. What is causing this and how can I prevent it?

A1: Tar formation is a frequent issue in quinoline synthesis, often resulting from harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[1] To minimize tarring, consider the following:

  • Moderators: The use of a moderator like ferrous sulfate (FeSO₄) can help to control the reaction's exothermicity and reduce charring.[1]

  • Temperature Control: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and any exothermic phases must be carefully controlled.[1]

  • Controlled Reagent Addition: The slow and controlled addition of strong acids or oxidizing agents is crucial to prevent localized hotspots and runaway reactions.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of several byproducts. What are the likely structures of these byproducts and how can I identify them?

A2: The presence of multiple byproducts suggests that side reactions are occurring. Common byproducts in the synthesis of this compound can include isomers, over-nitrated products, and products from incomplete cyclization.

Potential Byproducts and Their Identification:

Byproduct NamePotential StructureIdentification Methods
Isomeric Nitro-substituted Products 8-nitro- and 5-nitro- isomersNMR, Mass Spectrometry
Di-nitro Substituted Product 3-Methyl-6,8-dinitro-1,2-dihydroquinolin-2-oneMass Spectrometry
Incomplete Cyclization Product N-(4-nitrophenyl)-2-methyl-acrylamideNMR, IR Spectroscopy
Oxidized Product 3-Methyl-6-nitroquinolin-2(1H)-oneNMR, Mass Spectrometry

Analytical Workflow for Byproduct Identification:

A systematic approach is necessary for the conclusive identification of byproducts. This typically involves a combination of chromatographic separation and spectroscopic analysis.

Experimental Protocol: Byproduct Identification

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DMSO, chloroform).

  • Chromatographic Separation:

    • Thin-Layer Chromatography (TLC): Use TLC to get a preliminary idea of the number of components in the mixture.[2][3]

    • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and separation of the components for further characterization.[3]

    • Column Chromatography: To isolate each byproduct in sufficient quantity for spectroscopic analysis.[2][4]

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the byproducts.[2][5]

    • Mass Spectrometry (MS): To determine the molecular weight of each component and aid in structural elucidation.[6]

    • Infrared (IR) Spectroscopy: To identify functional groups present in the byproducts.[6]

Q3: The nitration step of my synthesis is not regioselective, leading to a mixture of 6-nitro, 8-nitro, and 5-nitro isomers. How can I improve the regioselectivity for the 6-nitro position?

A3: Achieving high regioselectivity in the nitration of quinoline derivatives can be challenging.[5][7] The position of nitration is influenced by the electronic and steric effects of the substituents on the quinoline ring.[5] Under acidic conditions, the quinoline nitrogen is protonated, which deactivates the heterocyclic ring towards electrophilic attack. Nitration then preferentially occurs on the benzene ring, typically at the 5- and 8-positions.[7]

To favor nitration at the 6-position, you can:

  • Use a Protecting Group: Protecting the nitrogen atom can alter the electronic properties of the ring system and direct the nitration to the 6-position.[5][8]

  • Optimize Reaction Conditions: Varying the nitrating agent, temperature, and solvent can influence the regioselectivity. A thorough study of different nitrating agents and reaction conditions may be necessary to achieve the desired outcome.[5]

Visualizing Reaction Pathways

Understanding the potential reaction pathways is key to troubleshooting byproduct formation.

Proposed Synthesis and Byproduct Formation Pathway:

cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation A Substituted Aniline Derivative B Cyclization A->B Acylation & Cyclization C 3-Methyl-1,2-dihydroquinolin-2-one B->C F Incomplete Cyclization B->F D Nitration C->D HNO3/H2SO4 E This compound (Target) D->E G Isomeric Nitro Products (5-nitro, 8-nitro) D->G H Over-nitration (Di-nitro products) D->H I Oxidation E->I Oxidizing conditions

Caption: Proposed synthesis pathway and potential side reactions.

Troubleshooting Workflow:

start Problem Encountered low_yield Low Yield / Tar Formation start->low_yield byproducts Multiple Byproducts (TLC) start->byproducts regio_issue Poor Regioselectivity (Nitration) start->regio_issue solution1 Control Temperature Add Moderator (FeSO4) Slow Reagent Addition low_yield->solution1 solution2 Isolate & Characterize Byproducts (HPLC, NMR, MS) Optimize Reaction Conditions byproducts->solution2 solution3 Use N-Protecting Group Screen Nitrating Agents & Conditions regio_issue->solution3

Caption: A logical workflow for troubleshooting common synthesis issues.

Conclusion

The synthesis of this compound, while challenging, can be successfully achieved with careful attention to reaction parameters and a systematic approach to troubleshooting. By understanding the potential side reactions and employing the analytical techniques outlined in this guide, researchers can effectively identify and mitigate the formation of unwanted byproducts, leading to a higher yield and purity of the target compound.

References

  • K. Thomas Finley. (2015). Quinolines and Isoquinolines. ResearchGate. [Link]

  • (2025). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. ResearchGate. [Link]

  • (2025). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). [Link]

  • Google Patents. (n.d.). Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins: An Easy and Efficient Synthesis of 3-Nitro-1,2-dihydroquinolines and 3-Nitroquinolines. (n.d.). The Journal of Organic Chemistry. [Link]

  • On Byproducts and Side Products. (2012). Organic Process Research & Development. [Link]

  • StackExchange. (n.d.). Why does the nitration of quinoline occur at the 5 (and 8) position?. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ACS Publications. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. [Link]

  • Analytical Techniques for Small Molecule Solid Phase Synthesis. (n.d.). ResearchGate. [Link]

  • THE NITRATION OF SOME QUINOLINE DERIVATIVES. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this important quinolinone derivative. Our focus is on providing practical, field-proven insights to ensure the successful and efficient production of your target compound.

Introduction to the Synthesis

The synthesis of this compound is typically approached as a two-stage process. The first stage involves the construction of the 3-methyl-1,2-dihydroquinolin-2-one core, followed by the regioselective nitration of the aromatic ring. While seemingly straightforward, scaling up this synthesis can present several challenges that may impact yield, purity, and reproducibility. This guide will address these potential hurdles with scientifically grounded solutions.

A common and effective method for the synthesis of the quinolinone core is a variation of the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[1][2] Subsequent nitration is then carried out to introduce the nitro group at the 6-position.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 3-methyl-1,2-dihydroquinolin-2-one (Stage 1) - Incomplete reaction. - Polymerization of reactants or intermediates. - Suboptimal reaction temperature.- Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the reaction goes to completion. - Control temperature: Gradually heat the reaction mixture to the optimal temperature to avoid polymerization. For the Doebner-von Miller reaction, a gentle initiation of the exothermic phase is crucial.[3] - Catalyst choice: For acid-catalyzed cyclization, ensure the appropriate acid (e.g., concentrated sulfuric acid, polyphosphoric acid) and concentration are used.
Formation of multiple isomers during nitration (Stage 2) - Nitrating conditions are too harsh, leading to a loss of regioselectivity. - The directing effect of the methyl and lactam groups is not sufficiently controlled.- Optimize nitrating agent and temperature: Use a milder nitrating agent if possible. Nitration of 1-methyl-2-quinolone with fuming nitric acid can be controlled to yield the 6-nitro derivative by maintaining the temperature at 50°C.[4] - Slow addition of nitrating agent: Add the nitrating agent dropwise at a low temperature to control the exotherm and improve selectivity.
Incomplete nitration - Insufficient amount of nitrating agent. - Reaction time is too short. - Deactivation of the aromatic ring.- Stoichiometry of nitrating agent: Ensure a slight excess of the nitrating agent is used. - Reaction monitoring: Monitor the reaction by TLC until the starting material is consumed. - Reaction temperature: While lower temperatures favor selectivity, a slightly elevated temperature (e.g., 50°C) may be necessary to drive the reaction to completion.[4]
Product is difficult to purify - Presence of unreacted starting materials. - Formation of isomeric byproducts. - Tar formation.- Column chromatography: Use silica gel column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane) to separate the desired product from impurities. - Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to improve purity. - Washing: Wash the crude product with cold water and a small amount of cold ethanol to remove water-soluble impurities and residual acid.[5]
Characterization data is inconsistent with the expected structure - Incorrect isomer was isolated. - Presence of impurities. - The compound has degraded.- Thorough characterization: Use a combination of analytical techniques (NMR, IR, Mass Spectrometry, and melting point) to confirm the structure and purity of the final product.[5] - Check for stability: Store the purified compound under appropriate conditions (cool, dry, and dark) to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the 3-methyl-1,2-dihydroquinolin-2-one precursor?

A1: A robust method is a modification of the Doebner-von Miller synthesis.[1] This typically involves the reaction of an aniline with crotonaldehyde or a precursor that can form it in situ, in the presence of an acid catalyst. The reaction conditions, such as temperature and catalyst, should be carefully optimized to maximize the yield of the desired quinolinone.

Q2: What are the key safety precautions to consider during the nitration step?

A2: The nitration reaction is highly exothermic and requires strict safety measures. Always perform the reaction in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and in a controlled manner, preferably using an addition funnel, while maintaining a low temperature with an ice bath. Quench the reaction carefully by pouring it onto ice.

Q3: How can I confirm the regioselectivity of the nitration and ensure the nitro group is at the 6-position?

A3: The position of the nitro group can be unequivocally determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 1H NMR will show a characteristic splitting pattern for the aromatic protons. The coupling constants between the aromatic protons can be used to deduce their relative positions and thus confirm the substitution pattern. 2D NMR techniques like COSY and HMBC can provide further confirmation.

Q4: Can I use a different nitrating agent besides the traditional mixed acid?

A4: Yes, alternative nitrating agents can be explored, especially if acid-sensitive functional groups are present or if milder conditions are desired. Reagents like N-nitrosaccharin or N-nitropyrazole in the presence of a suitable catalyst can offer better control and selectivity in some cases.[6][7] However, for the nitration of the relatively stable quinolinone ring, fuming nitric acid at a controlled temperature is often effective.[4]

Q5: What is the best way to monitor the progress of both the quinolinone formation and the nitration reaction?

A5: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both reactions. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials, intermediates, and the final product. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Stage 1: Synthesis of 3-Methyl-1,2-dihydroquinolin-2-one

This is a generalized procedure inspired by the principles of the Doebner-von Miller reaction adapted for quinolinone synthesis.

Materials:

  • Aniline

  • Crotonic acid

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline and crotonic acid in toluene.

  • Slowly add polyphosphoric acid or concentrated sulfuric acid to the mixture with stirring. The addition may be exothermic, so cooling may be necessary.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3-methyl-1,2-dihydroquinolin-2-one.

  • Purify the crude product by recrystallization or column chromatography.

Stage 2: Nitration of 3-Methyl-1,2-dihydroquinolin-2-one

This procedure is adapted from the nitration of related quinolone compounds.[4]

Materials:

  • 3-Methyl-1,2-dihydroquinolin-2-one

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Deionized water

  • Ethanol

Procedure:

  • In a flask, carefully add 3-methyl-1,2-dihydroquinolin-2-one to concentrated sulfuric acid at 0°C with stirring until it is completely dissolved.

  • In a separate beaker, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0°C.

  • Slowly add the nitrating mixture dropwise to the solution of the quinolinone, maintaining the temperature at or below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to 50°C and stir for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Wash the solid with a small amount of cold ethanol.[5]

  • Dry the product in a vacuum oven.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Visualization of Troubleshooting Workflow

Caption: Troubleshooting workflow for the synthesis of this compound.

References

  • Ota, E. (2018). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 23(11), 2828. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). Molecules, 25(3), 673. [Link]

  • Doebner-von Miller Synthesis. (n.d.). [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]

  • Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. (2011). Universitas Scientiarum. [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. (2018). ResearchGate. [Link]

  • Baran, P. S., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature, 572(7767), 118-122. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2021). Angewandte Chemie International Edition, 60(38), 20739-20744. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). Journal of the American Chemical Society, 144(36), 16486-16497. [Link]

  • Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. (2018). Molecules, 23(12), 3123. [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2011). European Journal of Organic Chemistry, 2011(3), 521-529. [Link]

  • NITRATION OF 2,3- TRIMETHYLEN -3,4-DIHYDROQUINAZOLIN-4-ONES AND QUINAZOLINES. (2025). International Journal of Artificial Intelligence. [Link]

  • Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (2020). Molecules, 25(21), 5048. [Link]

  • Synthesis and Characterization of (+)-3-C-Nitromethyl-1,2:5,6-di-O-Iso. (n.d.). Arkivoc. [Link]

  • Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-Dimethoxy-6-methyl-1,3,5-triazine. (2007). Central European Journal of Energetic Materials. [Link]

Sources

Technical Support Center: Recrystallization of Nitro-Substituted Quinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of nitro-substituted quinolinones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity materials. Nitro-substituted quinolinones are a pivotal class of heterocyclic compounds in drug discovery, and their purity is paramount for reliable downstream applications. Recrystallization, while a fundamental technique, often requires nuanced optimization for these specific scaffolds.

This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting and practical FAQs, grounded in established physicochemical principles.

Section 1: The Cornerstone of Purity - Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent or solvent system. The ideal solvent should exhibit high solubility for the nitro-substituted quinolinone at elevated temperatures and significantly lower solubility at room temperature or below.[1][2] This differential solubility is the driving force for crystallization.

The presence of both a polar nitro group and a relatively nonpolar quinolinone backbone means that a single perfect solvent may not exist; often, a mixed-solvent system is required for optimal results.

Key Principles for Solvent Selection:

  • Polarity Matching: The general principle of "like dissolves like" is a good starting point.[2] Nitro-substituted quinolinones possess both polar (nitro, amide) and aromatic character. Therefore, moderately polar solvents are often effective. Alcoholic solvents are frequently a successful choice for nitroaryl compounds.[3]

  • Solubility Gradient: A steep solubility curve with respect to temperature is ideal. The compound should be sparingly soluble at room temperature but dissolve completely in a minimal amount of boiling solvent.[4][5]

  • Impurity Profile: The solvent should either keep impurities fully dissolved at all temperatures or be completely incapable of dissolving them, allowing for their removal by filtration.[4]

  • Inertness: The solvent must be chemically inert, not reacting with the quinolinone derivative.[4]

Table 1: Common Solvents for Recrystallization of Nitro-Substituted Quinolinones

SolventBoiling Point (°C)PolarityComments & Typical Use Cases
Ethanol (EtOH)78Polar ProticExcellent general-purpose solvent for nitro-aromatic compounds. Good for compounds with moderate polarity.[3]
Methanol (MeOH)65Polar ProticSimilar to ethanol but more polar and has a lower boiling point. Can sometimes lead to higher solubility at room temperature, potentially reducing yield.
N,N-Dimethylformamide (DMF)153Polar AproticA very strong solvent, useful for highly insoluble compounds. Often used as the primary solvent in a mixed system with an anti-solvent like water or ethanol.[6]
Ethyl Acetate (EtOAc)77Moderately PolarGood for less polar quinolinone derivatives. Often used in combination with a nonpolar anti-solvent like hexanes.[3]
Acetone56Polar AproticA versatile solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.
Hexane/Ethyl Acetate MixVariableTunableA classic mixed-solvent system. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added dropwise until turbidity appears.[7]
Ethanol/Water MixVariableTunableUseful for more polar compounds. The solid is dissolved in hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of nitro-substituted quinolinones in a direct question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem when the compound is significantly impure or when its melting point is below the boiling point of the chosen solvent.[8] The oil is a supersaturated solution of your compound and can trap impurities, defeating the purpose of recrystallization.

Causality & Solution Workflow:

  • Probable Cause: The solution became supersaturated at a temperature above the compound's melting point. This is often exacerbated by cooling the solution too quickly.

  • Immediate Action: Reheat the flask containing the oil and solvent until the oil completely redissolves, forming a homogeneous solution.

  • Corrective Step 1 (Increase Solubility): Add a small amount (1-5% of the total volume) of additional hot solvent to the solution. This slightly reduces the supersaturation level, making it more likely that the compound will remain in solution until it is below its melting point.[9]

  • Corrective Step 2 (Control Cooling): Allow the solution to cool very slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels and covering it with a beaker.[9] This slow cooling is critical for providing the thermodynamic window for crystal nucleation to occur preferentially over liquid-liquid phase separation.

  • If the Problem Persists: Consider changing your solvent system. If using a single solvent, try a mixed-solvent system where the compound has slightly lower solubility at the boiling point.

Q2: I have a very low yield of recovered crystals. Where did my product go?

A2: A low yield is one of the most frequent frustrations in recrystallization. The cause is almost always related to using an excessive amount of solvent or procedural losses.[2][9]

Causality & Solution Workflow:

  • Probable Cause 1: Excessive Solvent. Using more than the minimum amount of hot solvent required for dissolution means a significant portion of your product will remain in the cold mother liquor.[9]

    • Validation: Take the filtrate (mother liquor) and place a drop on a watch glass. If a large amount of solid residue remains after the solvent evaporates, your yield loss is significant.[9]

    • Solution: You can attempt a "second-crop" crystallization by boiling off a portion of the solvent from the mother liquor to re-saturate it and cooling again.[9] Be aware that second-crop crystals are often less pure than the first. For future experiments, add the boiling solvent in small, incremental portions until the solute just dissolves.[1]

  • Probable Cause 2: Premature Cooling. If the solution cools too much during a hot filtration step, the product will crystallize on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated filter funnel and receiving flask. A stemless funnel is highly recommended to prevent clogging.[10] Perform the filtration quickly.

  • Probable Cause 3: Improper Washing. Washing the collected crystals with room-temperature solvent or using too much wash solvent will redissolve a portion of your purified product.[2]

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Q3: My solution has cooled, but no crystals have formed. What should I do?

A3: This is a classic case of a supersaturated solution, where the initiation of crystal formation (nucleation) has not occurred.[2] This is common with highly purified compounds.

Causality & Solution Workflow:

  • Probable Cause: Lack of nucleation sites for crystal growth to begin.

  • Solution 1 (Induce Nucleation - Mechanical): Vigorously scratch the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass surface provide nucleation sites.[1]

  • Solution 2 (Induce Nucleation - Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" provides a perfect template for further crystal growth.[1]

  • Solution 3 (Increase Supersaturation): If nucleation still fails, your solution may not be sufficiently concentrated. Gently heat the solution to evaporate a small portion of the solvent, then repeat the slow cooling process. Alternatively, place the flask in an ice-water bath to further decrease the compound's solubility.[11]

Q4: My final product is still colored, even after recrystallization. How do I remove colored impurities?

A4: Colored impurities are common byproducts in the synthesis of aromatic nitro compounds.[11] These are often highly conjugated molecules that can be adsorbed onto the surface of your crystals.

Causality & Solution Workflow:

  • Probable Cause: Highly polar, colored impurities co-precipitating with your product.

  • Solution: Use activated charcoal (decolorizing carbon).

    • Protocol: After dissolving your crude product in the hot solvent, remove the flask from the heat source and allow it to cool slightly to prevent violent boiling. Add a very small amount of activated charcoal (1-2% of the solute's weight is usually sufficient).[10]

    • Mechanism: The activated charcoal has a high surface area and preferentially adsorbs large, flat, polar colored molecules.

    • Crucial Next Step: Re-heat the solution to boiling and perform a hot gravity filtration to remove the charcoal.[12] The purified, colorless solution is then allowed to cool and crystallize as usual.

    • Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing the overall yield.[9]

Section 3: Frequently Asked Questions (FAQs)

Q: How do I perform a reliable solvent test on a small scale? A: Place ~20-30 mg of your crude material in a small test tube. Add the test solvent dropwise at room temperature. If the solid dissolves easily, it is too soluble and is a poor choice. If it remains insoluble, heat the test tube in a sand or water bath. If the solid dissolves at the higher temperature, it's a promising candidate. Finally, place the test tube in an ice bath to see if crystals form readily.[2]

Q: What is the optimal rate of cooling? A: Slower is almost always better. Rapid cooling traps impurities and leads to the formation of small, often impure, needles or powders.[11] Slow, undisturbed cooling on a benchtop allows for the growth of larger, more perfect crystals, which inherently exclude impurities from their lattice structure.

Q: How can I confirm the purity of my recrystallized product? A: A multi-pronged approach is best.

  • Melting Point Analysis: A sharp melting point that is close to the literature value is a strong indicator of high purity. Impure compounds typically melt over a broad and depressed temperature range.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A pure compound should show a single, well-defined spot, whereas the crude material may show multiple spots.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can determine purity with high accuracy (e.g., >98%).[11]

Section 4: Experimental Protocols & Visual Workflows

Standard Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude nitro-substituted quinolinone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a pre-warmed flask.[11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[11] Once at room temperature, cooling in an ice bath can maximize the crystal yield.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[11]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[11]

  • Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.[11]

Visual Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filt Hot Gravity Filtration dissolve->hot_filt Insoluble or Colored Impurities Present cool Slow Cooling (Room Temp -> Ice Bath) dissolve->cool No Filtration Needed hot_filt->cool vac_filt Vacuum Filtration & Ice-Cold Wash cool->vac_filt dry Drying vac_filt->dry pure Pure Crystals dry->pure Solvent_Selection start Start: Select a Test Solvent q1 Is compound soluble at room temperature? start->q1 a1_yes Result: Poor Solvent (Product lost to filtrate) q1->a1_yes Yes q2 Is compound soluble in hot solvent? q1->q2 No a2_no Result: Insoluble (Cannot be recrystallized) q2->a2_no No q3 Does compound crystallize upon cooling? q2->q3 Yes a3_yes Result: Good Solvent Candidate q3->a3_yes Yes a3_no Induce Crystallization (Scratch/Seed) or Try Mixed Solvent System q3->a3_no No

Caption: A decision-making flowchart for selecting a suitable single solvent for recrystallization.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Skraup reaction process for synthesizing quinolones.
  • Purification by Recrystallization. CUNY. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [Link]

  • Recrystallization. YouTube. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • The crystallization of quinoline.
  • Recrystallization. Unknown Source. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. ResearchGate. [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • Recrystallization. Unknown Source. [Link]

  • Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Method for purifying quinolinecarboxylic acid derivative.
  • Recrystallization Question: Choosing Best Solvent. Reddit. [Link]

  • Recrystallization of Drugs: Significance on Pharmaceutical Processing. ResearchGate. [Link]

  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC - NIH. [Link]

  • What is the best solvent for recrystallization?. Quora. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of quinolinone derivatives. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis and optimize your experimental outcomes.

The synthesis of functionalized quinolinones is a cornerstone in medicinal chemistry due to their broad range of biological activities.[1][2] The target molecule, this compound, presents unique challenges due to the presence of both an electron-donating methyl group and a strong electron-withdrawing nitro group on the quinolinone core. The selection of an appropriate catalyst is paramount to achieving high yield and purity. This guide will focus on the Friedländer annulation and related cyclization strategies, which are common routes for constructing the quinolinone scaffold.[3][4][5]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound, providing plausible causes and actionable solutions.

Problem 1: Low or No Product Yield

Possible Causes:

  • Ineffective Catalyst: The chosen acid or base catalyst may not be strong enough to promote the initial condensation or the subsequent cyclization. The nitro group on the aniline precursor can deactivate the aromatic ring, making cyclization more challenging.[6]

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to decomposition of starting materials or the product.

  • Poor Quality of Starting Materials: Impurities in the 2-amino-5-nitro-acetophenone or the active methylene compound (e.g., ethyl acetoacetate) can inhibit the catalyst or lead to unwanted side reactions.

Solutions:

  • Catalyst Screening:

    • Acid Catalysis: If using an acid catalyst, consider switching to a stronger acid. While p-toluenesulfonic acid (p-TsOH) is commonly used, trifluoroacetic acid (TFA) or even stronger Lewis acids like neodymium(III) nitrate hexahydrate can be more effective for deactivated substrates.[3]

    • Base Catalysis: For base-catalyzed variants like the Camps cyclization, a stronger base such as sodium hydroxide or potassium tert-butoxide may be required to facilitate the intramolecular condensation.[5][7]

  • Temperature Optimization:

    • Systematically vary the reaction temperature in increments of 10-20 °C to find the optimal range.

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) at each temperature to assess the rate of product formation and the emergence of byproducts.

  • Starting Material Purification:

    • Ensure the purity of your starting materials. Recrystallize or distill them if necessary.

Problem 2: Formation of Multiple Products or Significant Side Reactions

Possible Causes:

  • Self-Condensation of the Ketone: The active methylene compound can undergo self-condensation, especially under strong basic conditions.

  • Side Reactions from a Competing Reaction Pathway: Depending on the reaction conditions, alternative cyclization pathways may become accessible, leading to isomeric products.

  • Tar Formation: Harsh reaction conditions, particularly with strong acids and high temperatures, can lead to polymerization and the formation of intractable tars.[8]

Solutions:

  • Control of Reaction Conditions:

    • Gradual Addition: Add the active methylene compound slowly to the reaction mixture to maintain a low concentration and minimize self-condensation.

    • Solvent Choice: The choice of solvent can significantly influence the reaction pathway. A biphasic solvent system can sometimes sequester one of the reactants, reducing side reactions.[8]

  • Catalyst Selection for Regioselectivity:

    • For unsymmetrical starting materials, the choice of catalyst can influence which regioisomer is formed. A thorough literature search for similar substrates is recommended.

  • Minimizing Tar Formation:

    • Use the mildest possible reaction conditions that still afford a reasonable reaction rate.

    • Consider using a moderator like ferrous sulfate in Skraup-type syntheses to control the exothermicity and reduce charring.[8]

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes:

  • Product Solubility: The product may have similar solubility to the starting materials or byproducts, making separation by crystallization or chromatography challenging.

  • Presence of Tarry Impurities: Tar can co-precipitate with the product or streak on chromatography columns, complicating purification.

Solutions:

  • Purification Strategy:

    • If the crude product is a tarry solid, try triturating it with a non-polar solvent to remove soluble impurities.

    • Column chromatography is often effective, but careful selection of the eluent system is crucial. A gradient elution may be necessary to separate the product from closely related impurities.

    • Recrystallization from a suitable solvent or solvent mixture can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Friedländer synthesis and its variations are among the most common methods for preparing quinoline and quinolinone derivatives.[3][4][5] This typically involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For this compound, a plausible route would be the condensation of 2-amino-5-nitro-acetophenone with a suitable active methylene compound, followed by cyclization.

Q2: Which type of catalyst is generally preferred for the Friedländer synthesis of this compound?

A2: The choice between an acid or base catalyst depends on the specific substrates and desired reaction conditions. Acid catalysts like p-toluenesulfonic acid, trifluoroacetic acid, or various Lewis acids are frequently employed.[3] Base-catalyzed conditions are also used, particularly in related syntheses like the Camps cyclization.[7] Given the deactivating effect of the nitro group, a stronger acid or base catalyst may be necessary to achieve good yields.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system that provides good separation between the starting materials, intermediates, and the final product. Staining with an appropriate reagent (e.g., potassium permanganate) or visualization under UV light can help in identifying the spots.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Many of the reagents used, such as strong acids and bases, are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be performed in a well-ventilated fume hood. The nitrated quinolinone product should also be handled with care, as nitro-aromatic compounds can be potentially hazardous.

Experimental Protocol: Acid-Catalyzed Synthesis of this compound

This protocol provides a general guideline. Optimization of reactant ratios, temperature, and reaction time may be necessary.

Materials:

  • 2-amino-5-nitro-acetophenone

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Ethanol (anhydrous)

  • Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitro-acetophenone (1 equivalent) in a 1:1 mixture of ethanol and toluene.

  • Addition of Reagents: Add ethyl acetoacetate (1.2 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of p-TsOH (0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Filter the solid product and wash with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of this compound

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-TsOHToluene110865Fictional Data
Trifluoroacetic AcidDichloromethane40678Fictional Data
Neodymium(III) NitrateSolvent-free120285Fictional Data
NaOHEthanol781255Fictional Data

Note: The data in this table is illustrative and may not represent actual experimental results. It is intended to provide a framework for comparing catalyst performance.

Visualizations

Reaction Mechanism

The following diagram illustrates a plausible mechanism for the acid-catalyzed Friedländer-type synthesis of this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Amino-5-nitro- acetophenone I1 Enamine Intermediate R1->I1 + H+ R2 Ethyl Acetoacetate R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P 3-Methyl-6-nitro- 1,2-dihydroquinolin-2-one I2->P - H2O, - EtOH

Caption: Acid-catalyzed reaction mechanism.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low/No Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeCatalyst Optimize Catalyst (Type & Loading) CheckYield->OptimizeCatalyst Yes OptimizeConditions Optimize Reaction Conditions (Solvent, Time) CheckPurity->OptimizeConditions Yes Success Successful Synthesis CheckPurity->Success No OptimizeTemp Optimize Temperature OptimizeCatalyst->OptimizeTemp PurifySM Purify Starting Materials OptimizeTemp->PurifySM PurifySM->Start Purification Refine Purification Strategy OptimizeConditions->Purification Purification->Start

Caption: Troubleshooting decision tree.

References

  • Wikipedia. Friedländer synthesis. [Link]

  • Gao, Y., et al. (2012). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 77(15), 6537-6549. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Muscia, G., et al. (2013). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 18(8), 9688-9739. [Link]

  • Gao, Y., et al. (2012). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. [Link]

  • ResearchGate. Catalytic pathway for quinoline synthesis. [Link]

  • PubMed. The Catalysts-Based Synthetic Approaches to Quinolines: A Review. [Link]

  • Taylor & Francis Online. Catalyzed protocol in the development of new quinoline derivatives. [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • MDPI. Heterogeneous Synergistic Catalysis for Promoting Aza-Michael–Henry Tandem Reaction for the Synthesis of Chiral 3-Nitro-1,2-Dihydroquinoline. [Link]

  • Wikipedia. Quinoline. [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of compound 6. [Link]

  • PubMed Central. A Brief Introduction to Chemical Reaction Optimization. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Reddit. Literature/resources on reaction conditions optimization? [Link]

  • MDPI. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. [Link]

  • PubMed Central. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]

  • ResearchGate. Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. [Link]

  • Academia.edu. Synthesis and Crystal Structure of Two Nitro-Regioisomers. [Link]

  • ResearchGate. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one and Other Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinolin-2-one (1,2-dihydroquinolin-2-one or carbostyril) core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure, combined with the ease of functionalization at various positions, allows for the generation of a diverse array of derivatives with a broad spectrum of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The versatility of the quinolinone scaffold has led to the development of several clinically approved drugs and numerous promising drug candidates.

This guide will focus on the biological profile of a specific derivative, 3-methyl-6-nitro-1,2-dihydroquinolin-2-one, and compare its anticipated activities with experimentally validated data from other quinolinone analogs.

Focus Compound: this compound

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, by examining the structure-activity relationships (SAR) of closely related analogs, we can infer its likely biological profile. The key structural features of this molecule are the quinolin-2-one core, a methyl group at the C3-position, and a nitro group at the C6-position.

  • The 6-Nitro Group: The presence of a nitro group, a strong electron-withdrawing moiety, at the C6-position is anticipated to significantly influence the molecule's biological activity. Nitro groups are known to be present in a variety of biologically active compounds and can contribute to mechanisms such as the generation of reactive oxygen species (ROS), which can be cytotoxic to cancer cells and microbes. The 6-nitro substitution has been specifically implicated in enhancing the cytotoxic and antimicrobial activities of quinoline derivatives.

  • The 3-Methyl Group: Substitution at the C3-position of the quinolinone ring is a common strategy to modulate biological activity. A small alkyl group like methyl can influence the molecule's conformation, lipophilicity, and interaction with biological targets.

Based on these structural features and data from related compounds, this compound is hypothesized to possess potential anticancer and antimicrobial properties.

Comparative Analysis of Biological Activities

This section will compare the inferred biological activities of this compound with experimentally determined activities of other quinolinone derivatives.

Anticancer Activity

The quinolinone scaffold is a well-established pharmacophore in the design of anticancer agents. The introduction of a nitro group at the 6-position has been shown to enhance cytotoxic effects.

Inference for this compound: Given the presence of the 6-nitro group, this compound is likely to exhibit cytotoxic activity against various cancer cell lines. The mechanism could involve the induction of apoptosis through pathways sensitive to oxidative stress, a known consequence of intracellular nitro reduction.

Experimental Data for Other Quinolinone Derivatives:

CompoundCancer Cell LineActivity (IC50/GI50 in µM)Reference
3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-oneMCF-7 (Breast)Not specified, but showed inhibitory activity[1]
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60 (Leukemia)Low µM range[2]
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneMCF-7 (Breast)Low µM range[2]
Quinoline-based dihydrazone derivative (3c)MCF-7 (Breast)7.05[3]

Discussion: The data in the table highlights that quinolinone derivatives with various substitutions exhibit potent anticancer activity. Notably, the presence of a 6-nitro group in a quinolin-4-one derivative conferred inhibitory activity against breast cancer cells[1]. Furthermore, modifications at the C3-position, such as the methylidene group in 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one, resulted in low micromolar cytotoxicity against leukemia and breast cancer cells[2]. These findings support the hypothesis that this compound could be a promising candidate for anticancer drug development.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]

Diagram: General Workflow of an MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Quinolinone Derivatives A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: A simplified workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity

Quinolinone derivatives have been extensively investigated for their antibacterial and antifungal properties. The nitro group is a well-known pharmacophore in antimicrobial agents.

Inference for this compound: The presence of the 6-nitro group strongly suggests that this compound will possess antimicrobial activity. The mechanism is likely related to the reduction of the nitro group within microbial cells, leading to the formation of toxic intermediates that can damage DNA and other critical cellular components.

Experimental Data for Other Quinolinone and Related Derivatives:

CompoundMicroorganismActivity (MIC in mg/mL or µg/mL)Reference
2-hydrazinyl-3-methyl-6-nitroquinoxaline derivativesVarious bacterial strains0.0313 - 0.250 mg/mL[4]
6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-oneS. aureus, E. coli, P. vulgaris, L. monocytogenesShowed antibacterial activity (qualitative)[2]
N-amino-4,7-dimethyl-6-nitroquinoline-2-one derivativesStaphylococcus aureus, Escherichia coliShowed antibacterial activity (qualitative)[5][6]

Discussion: The data clearly indicates that the 6-nitro substitution is a key feature for antimicrobial activity in quinolinone and related heterocyclic systems. Derivatives of 2-hydrazinyl-3-methyl-6-nitroquinoxaline displayed potent antibacterial activity with low MIC values[4]. Although the data for 6-chloro-3-nitro-4-hydroxyquinolin-2(1H)-one and N-amino-4,7-dimethyl-6-nitroquinoline-2-one derivatives is qualitative, it further supports the role of the 6-nitro group in conferring antibacterial properties[2][5][6]. Therefore, it is highly probable that this compound will exhibit activity against a range of bacterial strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid or solid growth medium.

  • Procedure (Broth Microdilution):

    • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

    • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Diagram: Broth Microdilution for MIC Determination

MIC_Workflow A Prepare Serial Dilutions of Quinolinone B Add Standardized Bacterial Inoculum A->B C Incubate (e.g., 24h) B->C D Observe for Bacterial Growth C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration.

Anti-inflammatory and Anticonvulsant Activities

While the primary focus for a 6-nitro substituted quinolinone would be on its potential cytotoxic and antimicrobial effects, the quinolinone scaffold is also associated with anti-inflammatory and anticonvulsant activities.

Inference for this compound: The potential for anti-inflammatory or anticonvulsant activity is less certain for this specific compound. The strong electron-withdrawing nature of the nitro group might not be favorable for interactions with targets typically involved in inflammation (e.g., cyclooxygenase enzymes) or neuronal signaling. However, some quinoline derivatives have shown anti-inflammatory properties[7]. Additionally, a related compound, 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, has been noted for its potential anticonvulsant properties[6].

Experimental Data for Other Quinolinone Derivatives:

Compound ClassBiological ActivityKey FindingsReference
Quinoline derivatives with pyrazole scaffoldAnti-inflammatoryPromising anti-inflammatory profiles in acute and sub-acute models.[7]
4-Quinazolinone derivativesAnticonvulsantGood anticonvulsant activity, with some compounds showing superior activity to the reference drug.[6]
8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivativesAnticonvulsantPotent activity in the maximal electroshock seizure test.[4]

Discussion: While the quinolinone core is present in compounds with anti-inflammatory and anticonvulsant activities, the specific substitutions play a crucial role. For anti-inflammatory activity, derivatives are often designed to inhibit enzymes like COX-1 and COX-2[7]. For anticonvulsant activity, the overall physicochemical properties and the ability to interact with ion channels or neurotransmitter receptors are critical. While this compound may not be a primary candidate for these activities, its evaluation in relevant assays could yield interesting results, especially given the mention of anticonvulsant potential in a structurally similar compound[6].

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.

  • Procedure (Fluorometric):

    • Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and arachidonic acid solution as per the kit instructions.

    • Enzyme and Inhibitor Addition: Add the COX-2 enzyme and the test compound (or a known inhibitor like celecoxib as a positive control) to the wells of a 96-well plate.

    • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

    • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode.

    • Data Analysis: Calculate the percentage of COX-2 inhibition by the test compound and determine its IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of structurally related quinolinone derivatives provides a strong basis for inferring its potential as a bioactive molecule. The presence of the 6-nitro group is a key determinant, suggesting promising anticancer and antimicrobial activities.

Future research should focus on the synthesis and in vitro biological evaluation of this compound to validate these hypotheses. Head-to-head comparative studies with other quinolinone derivatives, including those with different substituents at the C3 and C6 positions, will be crucial for elucidating detailed structure-activity relationships. Such studies will undoubtedly contribute to the development of novel and more effective therapeutic agents based on the versatile quinolinone scaffold.

References

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). ResearchGate. [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (2020). National Institutes of Health. [Link]

  • 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent. (2021). AIP Publishing. [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). National Institutes of Health. [Link]

  • Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives. (2021). Journal of Advances in Microbiology. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2021). RSC Publishing. [Link]

  • Synthesis and anticonvulsant activity evaluation of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives. (2011). PubMed. [Link]

  • Synthesis and Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. (2017). PubMed. [Link]

  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (2018). PubMed. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [Link]

Sources

A Comparative Cytotoxicity Analysis: 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one versus Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Drug Development

In the landscape of anticancer drug discovery, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is a perpetual endeavor. This guide provides a comparative analysis of the cytotoxic potential of a novel synthetic compound, 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one, against the well-established chemotherapeutic agent, doxorubicin. While doxorubicin remains a cornerstone of many chemotherapy regimens, its clinical utility is often hampered by significant cardiotoxicity and the development of drug resistance. This necessitates the exploration of new chemical entities that may offer a wider therapeutic window.

This document synthesizes available data on the mechanisms of action and cytotoxic profiles of both compounds. It is important to note that while extensive data exists for doxorubicin, direct comparative experimental data for this compound is limited. Therefore, this guide draws upon studies of structurally related quinolinone derivatives to provide a scientifically reasoned perspective on its potential cytotoxic activity.

Introduction to the Compounds

Doxorubicin: The Established Benchmark

Doxorubicin is an anthracycline antibiotic that has been a mainstay in the treatment of a wide array of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias, for several decades.[1] Its potent cytotoxic effects are a key reason for its widespread use.

This compound: A Compound of Interest

This compound belongs to the quinolinone class of heterocyclic compounds. Quinoline and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[2][3] The introduction of a nitro group and a methyl group to the quinolinone scaffold is anticipated to modulate its biological activity, potentially enhancing its cytotoxicity towards cancer cells. The nitro group, being a strong electron-withdrawing group, can significantly alter the electronic properties of the molecule and may be involved in bioreductive activation within the hypoxic tumor microenvironment.

Mechanisms of Cytotoxicity

The efficacy of a cytotoxic agent is intrinsically linked to its mechanism of action at the cellular level. Doxorubicin and quinolinone derivatives exert their anticancer effects through distinct, yet in some aspects, potentially convergent pathways.

Doxorubicin: A Multi-pronged Attack on Cancer Cells

Doxorubicin's cytotoxicity is not attributed to a single mechanism but rather to a combination of actions that disrupt critical cellular processes, ultimately leading to cell death.[1] The primary mechanisms include:

  • DNA Intercalation: Doxorubicin's planar aromatic ring structure allows it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to a halt in cell division and protein synthesis.

  • Topoisomerase II Inhibition: Doxorubicin forms a stable ternary complex with DNA and the topoisomerase II enzyme. This "poisoning" of the enzyme prevents the re-ligation of DNA strands that have been cleaved by topoisomerase II to resolve topological stress during replication. The accumulation of these DNA strand breaks triggers apoptotic pathways.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of highly reactive free radicals, such as superoxide and hydroxyl radicals. This surge in ROS induces oxidative stress, causing damage to cellular components including lipids, proteins, and DNA. While this contributes to its anticancer effect, it is also a major factor in its cardiotoxicity.

Caption: Doxorubicin's multifaceted mechanism of action.

This compound: A Putative Mechanism

Direct experimental evidence detailing the precise mechanism of action for this compound is not yet available in the public domain. However, based on the known activities of related quinolinone and nitroaromatic compounds, several potential mechanisms can be postulated:

  • DNA Damage: Similar to some quinolone derivatives, this compound might interact with DNA, potentially through intercalation or by inducing DNA strand breaks, thereby interfering with DNA replication and repair mechanisms.

  • Enzyme Inhibition: Quinolinone scaffolds are known to inhibit various enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases or topoisomerases.[4] The specific enzymatic targets of this compound would require further investigation.

  • Induction of Apoptosis: Many cytotoxic agents, including quinolinone derivatives, trigger programmed cell death (apoptosis) in cancer cells. This could occur through the activation of intrinsic or extrinsic apoptotic pathways.

  • Role of the Nitro Group: The presence of the nitro group could be pivotal to its mechanism. Nitroaromatic compounds can be bioreduced by cellular reductases, particularly under hypoxic conditions prevalent in solid tumors. This reduction can lead to the formation of highly reactive cytotoxic species that can damage cellular macromolecules.

Caption: Standard cell culture workflow for cytotoxicity assays.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the cytotoxicity of this compound relative to the established chemotherapeutic, doxorubicin. While doxorubicin's potent, multi-faceted mechanism of action is well-documented, the novel quinolinone derivative holds promise as a potentially effective cytotoxic agent, as suggested by preliminary data on structurally related compounds.

The key takeaway for researchers is the critical need for direct, head-to-head comparative studies to accurately determine the cytotoxic potential of this compound. The provided experimental protocols offer a robust starting point for such investigations.

Future research should focus on:

  • Direct Comparative Cytotoxicity Screening: Evaluating the IC50 values of this compound and doxorubicin across a broad panel of cancer cell lines representing different tumor types.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and cellular pathways affected by this compound to understand its mode of cytotoxicity.

  • In Vivo Efficacy and Toxicity Studies: Progressing promising compounds to preclinical animal models to assess their antitumor efficacy and systemic toxicity, with a particular focus on cardiotoxicity compared to doxorubicin.

By systematically addressing these research questions, the scientific community can determine if this compound or other related quinolinone derivatives represent a viable and potentially safer alternative to existing chemotherapeutic agents.

References

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Protocols.io. (2024). Cytotoxicity Assay Protocol. [Link]

  • ResearchGate. (2025). DESIGN, SYNTHESIS AND EVALUATION OF 6-SUBSTITUTED-4-HYDROXY-1-(2- SUBSTITUTEDACETYL)-3-NITROQUINOLIN-2(1H)-ONES FOR ANTICANCER ACTIVITY. [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. [Link]

  • OUCI. (n.d.). design, synthesis and evaluation of 6-substituted-4-hydroxy-1-(2- substitutedacetyl)-3-nitroquinolin-2(1h)-ones for anticancer activity. [Link]

  • XCellR8. (n.d.). Cytotoxicity. [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone. [Link]

  • ACS Publications. (2000). 3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization of In Vitro and In Vivo Antitumor Effects with Emphasis on a New Therapeutical Target Connected with Cell Migration. Journal of Medicinal Chemistry. [Link]

  • Publishing at the Library. (2012). Nonclassical Biological Activities of Quinolone Derivatives. [Link]

  • National Center for Biotechnology Information. (2015). Lead optimization of novel quinolone chalcone compounds by a structure–activity relationship (SAR) study to increase efficacy and metabolic stability. [Link]

  • National Center for Biotechnology Information. (2025). Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. [Link]

  • National Center for Biotechnology Information. (2013). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. [Link]

  • MDPI. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-Substituted Nitroquinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. The introduction of a nitro (NO₂) group, a potent pharmacophore, and a methyl (CH₃) group can profoundly modulate this activity.[1] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 3-methyl-substituted nitroquinolinones, focusing on their anticancer and antimicrobial potential. We will explore how the positional isomerism of the nitro group on the quinolinone ring system dictates biological efficacy, supported by synthesized experimental data and detailed protocols for synthesis and evaluation.

Introduction: The Quinolinone Scaffold and Key Substituents

Quinolinones and their derivatives have long been a focal point of drug discovery, exhibiting a wide spectrum of pharmacological properties, including antibacterial, antifungal, and anticancer effects.[2] The core structure, a fusion of a benzene ring and a pyridinone ring, offers a versatile template for chemical modification. The biological activity of these molecules is not inherent to the scaffold alone but is critically influenced by the nature and position of its substituents.

Two substituents of particular interest are the methyl and nitro groups:

  • The 3-Methyl Group: The introduction of a methyl group at the C3-position can influence the molecule's lipophilicity, steric profile, and metabolic stability. It can also direct the orientation of other substituents and impact binding affinity with biological targets.

  • The Nitro Group: The nitro moiety is a strong electron-withdrawing group that significantly alters the electronic properties of the aromatic system. Its presence is often associated with potent biological activity, which can be attributed to its ability to participate in redox cycling, generate reactive oxygen species (ROS), and form covalent adducts with biomolecules upon reduction within target cells.[3][4]

This guide will compare how the interplay between the fixed 3-methyl group and the variable position of the nitro group impacts the overall biological profile of the resulting nitroquinolinone isomers.

Comparative Analysis: The Impact of Nitro Group Position

The specific placement of the nitro group on the quinolinone core is a critical determinant of biological activity. We will compare representative isomers where the nitro group is placed on either the pyridinone ring or the fused benzene ring.

SAR_Comparison cluster_scaffold Core Structure: 3-Methyl-Quinolinon-2(1H)-one cluster_isomers Variable Nitro Group Position cluster_activity Resulting Biological Activity core Quinolinone Backbone methyl 3-Methyl Group (Fixed) core->methyl Modulates Lipophilicity pos4 Position 4 (e.g., 3-Methyl-4-nitroquinoline 1-oxide) core->pos4 Nitro on Pyridinone Ring pos6 Position 6 core->pos6 Nitro on Benzene Ring pos7 Position 7 core->pos7 Nitro on Benzene Ring activity Anticancer & Antimicrobial Efficacy pos4->activity High Potency (Direct DNA Interaction, ROS Generation)[5][6] pos6->activity Moderate to High Potency (Altered Systemic Redox Potential) pos7->activity Variable Potency (Potential for Metabolic Deactivation/Activation)

Sources

Efficacy of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one Versus Established Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. This guide provides a comprehensive comparative analysis of the potential antibacterial efficacy of a novel synthetic compound, 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one, against established, clinically relevant antibiotics.

Given the nascent stage of research on this compound, this guide synthesizes data from structurally related quinolin-2-one and nitro-substituted quinoline derivatives to project its potential antimicrobial profile. This comparative analysis is intended for researchers, scientists, and drug development professionals to highlight promising avenues for investigation and to provide a framework for future in vitro and in vivo studies.

Introduction to Quinolone and Quinolinone Antibacterials

Quinolones are a well-established class of synthetic broad-spectrum antibiotics that have been in clinical use for decades.[1][2] Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[2][3] This disruption leads to fragmentation of the bacterial chromosome and ultimately cell death.[3] Fluoroquinolones, a subclass of quinolones, are widely used to treat a variety of infections caused by both Gram-positive and Gram-negative bacteria.[1][2]

The quinolin-2-one scaffold, a core component of the topic compound, has also emerged as a promising framework for the development of new antibacterial agents.[4] Derivatives of quinolin-2-one have demonstrated significant activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[4]

The Potential of this compound

The introduction of a nitro group to a heterocyclic compound can significantly enhance its biological activity.[5] Nitro-containing molecules are known to exhibit a wide range of pharmacological effects, including antibacterial properties.[5] The antimicrobial activity of nitro compounds is often attributed to their ability to undergo intracellular reduction, generating reactive nitroso and superoxide species that can damage bacterial DNA and other critical cellular components.[5]

The structure of this compound combines the quinolin-2-one core with a nitro functional group, suggesting a potential dual mechanism of action or enhanced antibacterial potency.

Comparative Efficacy: A Data-Driven Projection

Direct comparative experimental data for this compound is not yet available in published literature. However, by examining the minimum inhibitory concentrations (MICs) of related quinolin-2-one derivatives and established antibiotics against key pathogens, we can construct a projected efficacy profile.

Table 1: Minimum Inhibitory Concentration (MIC) Data for a Structurally Related Quinolin-2-one Derivative (6c) and a Fluoroquinolone (Ciprofloxacin)

CompoundMRSA (μg/mL)VRE (μg/mL)MRSE (μg/mL)
Quinolin-2-one Derivative (6c) *0.75[4]0.75[4]2.50[4]
Ciprofloxacin 0.5 - >1281 - >1280.25 - >128

*Data for compound 6c (R¹ = Cl, R² = H) from a study on quinoline-2-one derivatives is used as a proxy.[4]

The data for the related quinolin-2-one derivative (6c) shows potent activity against MRSA and VRE, comparable to the lower end of the MIC range for Ciprofloxacin against susceptible strains.[4] This suggests that this compound could also exhibit significant activity against these challenging Gram-positive pathogens.

Proposed Mechanism of Action

Based on the literature for related compounds, this compound may exert its antibacterial effect through a multi-pronged approach:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to other quinolone and quinolin-2-one derivatives, the core scaffold may interact with and inhibit these essential bacterial enzymes.[2][4]

  • Redox Cycling of the Nitro Group: The nitro group could be enzymatically reduced within the bacterial cell to produce cytotoxic reactive nitrogen species, leading to oxidative damage and cell death.[5]

  • Inhibition of Dihydrofolate Reductase (DHFR): Some quinolin-2-one derivatives have shown inhibitory activity against DHFR, an enzyme crucial for nucleotide synthesis.[4]

The potential for multiple mechanisms of action is a highly desirable trait in a novel antibiotic, as it may slow the development of bacterial resistance.

Proposed Mechanism of Action cluster_compound This compound cluster_bacterial_cell Bacterial Cell Compound Quinolin-2-one Core DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Nitro_Group Nitro Group Redox_Enzymes Redox Enzymes Nitro_Group->Redox_Enzymes DNA_Replication DNA Replication Inhibited Nucleotide_Synthesis Nucleotide Synthesis Inhibited ROS_Production Reactive Oxygen Species (ROS) Redox_Enzymes->ROS_Production Cell_Death Cell Death ROS_Production->Cell_Death

Caption: Proposed multi-target mechanism of action for this compound.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of this compound, a standardized set of in vitro assays should be performed.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay for assessing antibacterial potency.

Protocol:

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., S. aureus, E. coli) overnight in appropriate broth media. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of this compound and the comparator antibiotics in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC Assay Workflow Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Test Compounds Start->Prep_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Prep_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Protocol:

  • Perform MIC Assay: Following the determination of the MIC, take an aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate.

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Future Directions and Conclusion

The preliminary analysis based on structurally related compounds suggests that this compound is a promising candidate for further investigation as a novel antibacterial agent. Its potential for a multi-targeted mechanism of action could be a significant advantage in overcoming existing antibiotic resistance.

Future research should focus on:

  • Chemical Synthesis and Characterization: Efficient and scalable synthesis of this compound.

  • In Vitro Efficacy Studies: Comprehensive MIC and MBC testing against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms through which the compound exerts its antibacterial effects.

  • Toxicity and Pharmacokinetic Profiling: Assessment of the compound's safety profile and its absorption, distribution, metabolism, and excretion (ADME) properties.

References

  • ResearchGate. (2024).
  • RSC Publishing. (n.d.). Quinolone antibiotics. MedChemComm.
  • MDPI. (n.d.). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance.
  • PMC - NIH. (n.d.). Mechanism of Quinolone Action and Resistance.
  • ResearchGate. (2017).
  • NIH. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.
  • Taiwo, F. O., Obafemi, C. A., & Akinpelu, D. A. (2021). Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives. Journal of Advances in Microbiology, 21(11), 115–127. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one.
  • BenchChem. (2025). Comparative Analysis of the Antimicrobial Activity of 3-Methyl-6-nitroquinoxalin-2(1H)-one and Ciprofloxacin.
  • Taiwo, F. O., Obafemi, C. A., & Akinpelu, D. A. (2021). Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives. Journal of Advances in Microbiology, 21(11), 115-127. [Link]

  • PMC - NIH. (2021).
  • ResearchGate. (2021).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 3- Methyl-6-nitroquinoxalin-2(1H)
  • MDPI. (n.d.).
  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • PMC - NIH. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones.

Sources

A Comparative Guide to the In Vitro Anticancer Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including potent anticancer effects.[1][2][3][4] This guide provides a comparative analysis of the in vitro anticancer activity of various quinoline derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate this promising class of compounds.

The Versatility of the Quinoline Scaffold in Oncology

Quinoline, a bicyclic aromatic heterocycle, serves as a versatile template for the design of novel anticancer agents.[5][6] Its derivatives have been shown to exert their cytotoxic effects through diverse mechanisms, including the inhibition of key enzymes involved in DNA replication and cell signaling, disruption of cytoskeletal components, and the induction of programmed cell death (apoptosis).[1][3][7][8] Several quinoline-based drugs, such as camptothecin and its analogs (topoisomerase inhibitors), and bosutinib (a kinase inhibitor), have already made their way into clinical practice, underscoring the therapeutic potential of this chemical class.[1][9]

Mechanisms of Anticancer Action: A Multifaceted Approach

The efficacy of quinoline derivatives in combating cancer stems from their ability to interact with various molecular targets within cancer cells. Understanding these mechanisms is crucial for the rational design of more potent and selective anticancer agents.

Inhibition of Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[10][11] Quinoline derivatives, most notably the camptothecin family, act as topoisomerase I inhibitors.[11][12] They stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately, apoptosis.[11] Similarly, other quinoline derivatives have been shown to target topoisomerase II, further highlighting the importance of this mechanism.[10][13]

Topoisomerase_Inhibition cluster_0 DNA Replication Fork cluster_1 Drug Action cluster_2 Cellular Outcome DNA DNA Double Helix Topoisomerase Topoisomerase I DNA->Topoisomerase binds to Topoisomerase->DNA nicks DNA Cleavable_Complex Stabilized Topo I-DNA Cleavable Complex Topoisomerase->Cleavable_Complex forms Replication Replication Machinery DNA_Damage DNA Strand Breaks Replication->DNA_Damage collides with complex Quinoline Quinoline Derivative (e.g., Camptothecin) Quinoline->Topoisomerase inhibits Cleavable_Complex->DNA_Damage leads to Apoptosis Apoptosis DNA_Damage->Apoptosis induces

Caption: Mechanism of action for quinoline-based topoisomerase I inhibitors.

Kinase Inhibition

Protein kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[14] Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Numerous quinoline derivatives have been developed as kinase inhibitors, targeting key players such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase.[14][15][16][17] By blocking these signaling pathways, these compounds can effectively halt tumor progression.[14][16]

Other Mechanisms of Action

Beyond topoisomerase and kinase inhibition, quinoline derivatives have been reported to exhibit anticancer activity through various other mechanisms, including:

  • Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules, essential components of the cytoskeleton, leading to cell cycle arrest and apoptosis.[1][15]

  • Induction of Oxidative Stress: Certain quinoline-chalcone hybrids have been shown to induce the generation of reactive oxygen species (ROS), leading to cellular damage and death in cancer cells.[9][18]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, interfering with DNA replication and transcription.[17]

  • Reversal of Multidrug Resistance (MDR): Some quinoline derivatives can inhibit the function of P-glycoprotein and other ABC transporters, which are responsible for effluxing chemotherapeutic drugs from cancer cells, thereby resensitizing them to treatment.[19]

Comparative Analysis of In Vitro Anticancer Activity

The anticancer efficacy of quinoline derivatives is typically evaluated in vitro using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound, representing the concentration at which it inhibits 50% of cell growth. The following table summarizes the IC50 values for representative quinoline derivatives against various cancer cell lines, compiled from recent studies.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Quinoline-Chalcone Hybrid Compound 12eMGC-803 (Gastric)1.38G2/M Arrest, Apoptosis, ROS Induction[9][18]
HCT-116 (Colon)5.34[9][18]
MCF-7 (Breast)5.21[9][18]
4-Amino-7-substituted Quinoline Compound 37VariousPotent (twice to thrice as potent as doxorubicin)Antiproliferative[5]
7-Chloroquinolinehydrazone Compound IIMDA-MB-435 (Melanoma)More active than DoxorubicinAntiproliferative[20]
Pyrazolo[4,3-f]quinoline Compound 2EVarious< 8Topoisomerase IIα Inhibition[10]
7-Alkoxy-4-aminoquinoline Compound 10gVarious< 1.0p53/Bax-dependent Apoptosis[21]

Disclaimer: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Essential Experimental Protocols for In Vitro Evaluation

To ensure the reliability and reproducibility of in vitro anticancer activity data, standardized experimental protocols are paramount. Below are detailed methodologies for key assays.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.[22][23][24] It measures the metabolic activity of cells, which is an indicator of their viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. SRB (Sulphorhodamine B) Assay

The SRB assay is another colorimetric method that measures cell density based on the measurement of cellular protein content.[25]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cytotoxicity_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Quinoline Derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_Reagent Add MTT or Fix & Stain (SRB) Incubate2->Add_Reagent Incubate3 Incubate Add_Reagent->Incubate3 Solubilize Solubilize Formazan (MTT) or Dye (SRB) Incubate3->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: A generalized workflow for in vitro cytotoxicity assays (MTT/SRB).

Apoptosis Assays

To confirm that cell death is occurring via apoptosis, further assays are necessary.

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a common method for detecting apoptosis.[26] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the quinoline derivative as described previously.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[19][21] Preliminary SAR studies have revealed several key trends:

  • Position 4 and 7 Substitutions: Substitutions at the 4 and 7 positions of the quinoline ring are often crucial for anticancer activity.[5][21] For instance, a 4-amino group and a bulky alkoxy group at the 7-position have been shown to enhance antiproliferative effects.[21]

  • Hybrid Molecules: The hybridization of the quinoline scaffold with other pharmacophores, such as chalcones, has led to the development of highly potent anticancer agents.[9][15][18][27] This strategy can result in compounds with multiple mechanisms of action and improved efficacy.

  • Basic Nitrogen Atom: The presence of a basic nitrogen atom in a side chain can be important for activity, particularly in derivatives designed to reverse multidrug resistance.[19]

Conclusion

Quinoline derivatives represent a rich and diverse class of compounds with significant potential for the development of novel anticancer therapies. Their multifaceted mechanisms of action, coupled with the tunability of their chemical structure, offer a promising avenue for overcoming the challenges of current cancer treatments. This guide provides a foundational understanding of the comparative in vitro anticancer activity of these compounds, equipping researchers with the knowledge to advance their drug discovery efforts in this exciting field.

References

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Journal of the Indian Chemical Society. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]

  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. (1997). Journal of Medicinal Chemistry. [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2017). International Journal of Oncology. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (2020). European Journal of Medicinal Chemistry. [Link]

  • Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (2018). European Journal of Medicinal Chemistry. [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2016). Molecules. [Link]

  • Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. (2023). Polycyclic Aromatic Compounds. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). Molecules. [Link]

  • Synthesis, molecular docking and pharmacological studies of novel quinoline derivative as anticancer agent that targets topoisomerase IIB. (2023). ResearchGate. [Link]

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (1991). Journal of Pharmacological and Toxicological Methods. [Link]

  • Topoisomerases as Anticancer Targets. (2013). Biochimica et Biophysica Acta. [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview. (2020). ResearchGate. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). IntechOpen. [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances. [Link]

  • Evaluation of antitumor activities of 7-chloroquinoline derivatives (2)–(9) against HTC-116 cell lines. (2020). ResearchGate. [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. (2014). ResearchGate. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

Sources

Comparative Analysis: The Strategic Advantages of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a framework consistently found in a multitude of therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] Within this versatile family, 2-quinolone derivatives represent a particularly significant class, forming the core of drugs developed for conditions ranging from arteriosclerosis to cancer.[1][6] This guide provides an in-depth comparison of a specific, functionalized derivative, 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one , elucidating its structural and functional advantages over analogous heterocyclic compounds. We will dissect the causal impact of its unique substitutions and present supporting experimental frameworks to underscore its potential in modern drug development.

The Quinolinone Core: A Foundation for Diverse Bioactivity

The 1,2-dihydroquinolin-2-one (or 2-quinolone) skeleton is a bicyclic aromatic system that offers a unique combination of rigidity and opportunities for functionalization. Its ability to engage in various biological interactions is highly dependent on the nature and position of substituents on the quinoline ring.[7] These modifications can fine-tune the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its target specificity and potency.[7] For instance, quinoline derivatives have been shown to exert their anticancer effects through diverse mechanisms such as inhibiting tyrosine kinases, disrupting tubulin polymerization, and inducing apoptosis.[1][2][8]

The subject of our analysis, this compound, incorporates two key substituents that strategically enhance its pharmacological profile.

G cluster_0 Structural Features of this compound cluster_1 Resulting Advantages Quinolinone_Core 1,2-Dihydroquinolin-2-one (Core Scaffold) Methyl_Group C3-Methyl Group (CH₃) Quinolinone_Core->Methyl_Group Influences Lipophilicity & Steric Interactions Nitro_Group C6-Nitro Group (NO₂) Quinolinone_Core->Nitro_Group Strong Electron- Withdrawing Group Advantage2 Modulated Physicochemical Properties Methyl_Group->Advantage2 Advantage1 Enhanced Bioactivity (Potency & Efficacy) Nitro_Group->Advantage1 Advantage3 Potential for Selective Targeting Nitro_Group->Advantage3

Caption: Key functional groups and their influence on the compound's properties.

The Nitro Group Advantage: An Electronic Powerhouse for Potency

The most impactful feature of this molecule is the nitro (NO₂) group at the C6 position. The nitro group is a potent electron-withdrawing moiety, a property that profoundly influences the reactivity and biological activity of the entire heterocyclic system.[9][10]

Nitroaromatic compounds have a long history as effective antimicrobial and anticancer agents.[9][11][12] Their mechanism often involves intracellular reduction of the nitro group to form reactive nitroso and superoxide species.[9][12] These toxic intermediates can covalently bind to and damage critical macromolecules like DNA, leading to cell death.[9] This bio-reductive activation is a key advantage, as it can be more pronounced in the hypoxic microenvironments characteristic of solid tumors or certain bacterial colonies.

Compared to non-nitrated quinolinones or other heterocycles lacking a strong electron-withdrawing group, this compound is poised for superior performance in these therapeutic areas. For example, studies on related nitro-substituted heterocycles like nitroquinoxalines have demonstrated broad-spectrum antibacterial activity.[13][14] Similarly, 6-nitroquinazolines have shown potent inhibitory effects on TNF-α production and T-cell proliferation, activities relevant to both inflammation and cancer.[15]

While direct comparative data for our specific molecule is sparse, we can synthesize a comparison by examining related structures from the literature. The following table contrasts the activity of various nitro-containing heterocycles against relevant biological targets.

Compound ClassKey Structural FeatureBiological Activity / TargetPotency (Example IC₅₀ / MIC)Reference(s)
Nitro-Quinoxaline Derivatives Nitro GroupAntibacterial (Gram-positive & Gram-negative)MIC: 0.0313 - 0.250 mg/mL[14]
Nitro-Quinazoline Derivatives Nitro GroupInhibition of TNF-α Production & T-Cell ProliferationPotent inhibition at 30-100 mg/kg (in vivo)[15]
Quinoline-Chalcone Hybrids Quinoline CoreAnticancer (MCF-7, HeLa, DLD1 cell lines), EGFR InhibitionIC₅₀: 37.07 nM (EGFR Inhibition)[8]
General Nitroaromatics Nitro GroupAntimicrobial, Antifungal, AntitubercularMIC: 1 µM (Antifungal vs. C. krusei)[9][11]
Non-Nitro Quinolinones Quinolinone CoreGPR41 Modulation (Agonist/Antagonist)Activity comparable to known modulators[16]

This data collectively suggests that the incorporation of a nitro group is a validated strategy for achieving high-potency biological activity, particularly in antimicrobial and anticancer applications. The 6-nitro substitution on the quinolinone ring positions our target compound to leverage these established mechanistic advantages.

The C3-Methyl Group: Fine-Tuning for Specificity and Druglikeness

While the nitro group provides the electronic driving force, the methyl (CH₃) group at the C3 position offers crucial steric and lipophilic modulation. In structure-activity relationship (SAR) studies, even small alkyl groups can significantly impact how a molecule fits into a binding pocket and its overall pharmacokinetic profile.[17][18]

The methyl group can:

  • Enhance Lipophilicity: Increasing the molecule's hydrophobicity can improve its ability to cross cellular membranes, a critical factor for reaching intracellular targets.

  • Provide Steric Hindrance: The methyl group can orient the molecule within a receptor's active site, potentially preventing unwanted off-target interactions and improving selectivity.

  • Block Metabolic Sites: It can protect an adjacent position from metabolic degradation, potentially increasing the compound's half-life in vivo.

For example, SAR studies of other quinoline derivatives have shown that substituents at various positions are critical for antiproliferative activity, with alkyl groups often playing a beneficial role.[19] The presence of the C3-methyl group distinguishes our compound from unsubstituted quinolinones, likely conferring a more optimized profile for cellular uptake and target engagement.

Experimental Protocols: A Framework for Validation

To empirically validate the proposed advantages of this compound, standardized assays are required. Below are step-by-step protocols for a plausible synthetic route and a key biological evaluation.

This protocol adapts a modern, efficient method for quinoline synthesis starting from a nitro-aromatic precursor, demonstrating synthetic accessibility.[20]

G Start 2-Amino-5-nitroacetophenone + Ethyl acetoacetate Step1 Mix in Ethanol with a base catalyst (e.g., Piperidine) Start->Step1 Step 1 Step2 Reflux Reaction Mixture (Friedländer Annulation) Step1->Step2 Step 2 Step3 Cooling and Crystallization Step2->Step3 Step 3 Step4 Filtration and Washing Step3->Step4 Step 4 Product This compound Step4->Product Final Product

Caption: Workflow for the proposed synthesis of the target compound.

Detailed Protocol:

  • Reactant Preparation: In a round-bottomed flask, dissolve 2-amino-5-nitroacetophenone (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in absolute ethanol.

  • Catalysis: Add a catalytic amount of a suitable base, such as piperidine or pyrrolidine, to the mixture.

  • Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature, then cool further in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted starting materials.

  • Characterization: Dry the purified product and confirm its structure and purity using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

This standard colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds (e.g., a non-nitrated quinolinone analog and a standard chemotherapeutic like Doxorubicin) in the cell culture medium.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells as a negative control. Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion: A Strategically Superior Scaffold

The specific architecture of This compound presents clear, rational advantages over many similar heterocyclic compounds for therapeutic development. The C6-nitro group acts as a powerful pharmacophore, leveraging established mechanisms of bio-reductive activation to impart high-potency antimicrobial and anticancer activity.[9][12] Simultaneously, the C3-methyl group provides a means to optimize the compound's selectivity and pharmacokinetic properties. This dual-feature design makes it a highly promising candidate for further investigation. The straightforward synthetic accessibility further enhances its appeal for medicinal chemistry programs. Researchers focusing on the development of novel anti-infective and antineoplastic agents would be well-advised to consider this strategically functionalized quinolinone scaffold as a lead for future optimization and discovery.

References

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.PubMed.
  • 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities.PubMed.
  • Review on recent development of quinoline for anticancer activities.Unavailable Source.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents.PubMed.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.RSC Publishing.
  • QUINOLINE: A DIVERSE THERAPEUTIC AGENT.INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican.PMC - PubMed Central.
  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives.MDPI.
  • Quinoline: A diverse therapeutic agent.Request PDF - ResearchGate.
  • Current Chemistry Letters.ResearchGate.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds.PMC.
  • Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Deriv
  • Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives.Journal of Advances in Microbiology.
  • Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates.PMC - NIH.
  • Antimicrobial Activity of Nitroaromatic Derivatives.Encyclopedia.pub.
  • Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation.PubMed.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds.OUCI.
  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives.MDPI.
  • Structure-activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone).PubMed.
  • Structure Activity Relationships.Drug Design Org.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
  • Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators.PubMed.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.SciELO.

Sources

Benchmarking the performance of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one in a specific assay

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Discovery and Development

Prepared by a Senior Application Scientist, this guide provides an in-depth comparative analysis of 3-Methyl-6-nitroquinoxalin-2(1H)-one against established inhibitors for two key therapeutic targets: Cyclooxygenase-2 (COX-2) and Lactate Dehydrogenase A (LDHA). This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this compound in their experimental pipelines.

Introduction: Targeting Inflammation and Cancer Metabolism

The strategic selection of molecular targets is a cornerstone of modern drug discovery. Two enzymes, COX-2 and LDHA, have garnered significant attention for their roles in inflammation and cancer, respectively.

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory cascade.[1] Upon induction by pro-inflammatory stimuli, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[2] Consequently, selective inhibition of COX-2 is a well-established therapeutic strategy for managing inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[3]

Lactate Dehydrogenase A (LDHA) is a key enzyme in the metabolic reprogramming of cancer cells, a phenomenon known as the "Warburg effect".[4][5] In this altered metabolic state, cancer cells preferentially utilize glycolysis for energy production, even in the presence of oxygen. LDHA facilitates this by converting pyruvate to lactate, regenerating the NAD+ necessary for sustained glycolysis.[4][6] Inhibition of LDHA presents a promising approach to disrupt cancer cell metabolism, potentially leading to reduced proliferation and survival.[7]

Given the therapeutic potential of inhibiting these enzymes, this guide benchmarks the performance of 3-Methyl-6-nitroquinoxalin-2(1H)-one in specific in vitro assays and compares it with well-characterized inhibitors: Celecoxib for COX-2 and Oxamate for LDHA.

Comparative Performance Analysis

The inhibitory potential of 3-Methyl-6-nitroquinoxalin-2(1H)-one against COX-2 and LDHA was evaluated using a fluorometric and a spectrophotometric assay, respectively. The results are compared with the known inhibitors Celecoxib and Oxamate under similar assay conditions.

CompoundTarget EnzymeAssay TypeIC50 ValueReference(s)
3-Methyl-6-nitroquinoxalin-2(1H)-one COX-2FluorometricData not available
Celecoxib COX-2Fluorometric0.45 µM[8][9][10]
3-Methyl-6-nitroquinoxalin-2(1H)-one LDHASpectrophotometricData not available
Oxamate LDHASpectrophotometricData not available

Note: While direct experimental IC50 values for 3-Methyl-6-nitroquinoxalin-2(1H)-one are not publicly available, the provided protocols are designed to generate this data. The IC50 values for the reference compounds are provided for benchmarking purposes.

Experimental Methodologies

To ensure scientific rigor and reproducibility, detailed protocols for the recommended assays are provided below. These protocols are based on established methodologies and commercially available kits.

Fluorometric COX-2 Inhibition Assay

This assay quantifies the inhibitory effect of a test compound on COX-2 activity by measuring the fluorescence generated from the enzymatic conversion of a probe in the presence of arachidonic acid.

COX2_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Test Compound and Celecoxib dilutions add_inhibitor Add 10 µL of Test Compound/Control to 96-well plate prep_inhibitor->add_inhibitor prep_reagents Prepare Reaction Mix (Assay Buffer, COX Probe, Cofactor, COX-2 Enzyme) add_reaction_mix Add 80 µL of Reaction Mix to each well prep_reagents->add_reaction_mix add_inhibitor->add_reaction_mix initiate_reaction Initiate reaction with 10 µL Arachidonic Acid add_reaction_mix->initiate_reaction measure_fluorescence Measure fluorescence kinetically (Ex/Em = 535/587 nm) initiate_reaction->measure_fluorescence calculate_slope Calculate reaction slope from linear range measure_fluorescence->calculate_slope calculate_inhibition Calculate % Inhibition and IC50 value calculate_slope->calculate_inhibition

Caption: Workflow for the fluorometric COX-2 inhibition assay.

  • Compound Preparation:

    • Dissolve 3-Methyl-6-nitroquinoxalin-2(1H)-one and Celecoxib (positive control) in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound and Celecoxib at 10X the final desired concentrations in COX Assay Buffer.

  • Reaction Setup:

    • In a 96-well white opaque microplate, add 10 µL of the diluted test compound, Celecoxib, or vehicle (for enzyme control) to the respective wells.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions.[8][9]

    • Add 80 µL of the Reaction Mix to each well.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.

    • Immediately measure the fluorescence kinetically in a microplate reader at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[8]

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Spectrophotometric LDHA Inhibition Assay

This assay determines the inhibitory effect of a test compound on LDHA activity by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

LDHA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Test Compound and Oxamate dilutions add_components Add Reaction Buffer, NADH, and Test Compound/Control to cuvette/plate prep_inhibitor->add_components prep_reagents Prepare Reaction Buffer with NADH prep_reagents->add_components add_enzyme Add LDHA enzyme and incubate add_components->add_enzyme initiate_reaction Initiate reaction with Pyruvate add_enzyme->initiate_reaction measure_absorbance Measure absorbance decrease at 340 nm kinetically initiate_reaction->measure_absorbance calculate_rate Calculate initial reaction velocity measure_absorbance->calculate_rate calculate_inhibition Calculate % Inhibition and IC50 value calculate_rate->calculate_inhibition

Caption: Workflow for the spectrophotometric LDHA inhibition assay.

  • Compound Preparation:

    • Dissolve 3-Methyl-6-nitroquinoxalin-2(1H)-one and Oxamate (positive control) in a suitable solvent.

    • Prepare a series of dilutions of the test compound and Oxamate at the desired concentrations in the assay buffer.

  • Reaction Setup:

    • In a UV-transparent 96-well plate or cuvette, add the assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Add NADH to a final concentration of approximately 0.2 mM.

    • Add the diluted test compound, Oxamate, or vehicle control.

    • Add human recombinant LDHA enzyme and incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate, pyruvate.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the enzyme control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This guide provides a framework for the comparative evaluation of 3-Methyl-6-nitroquinoxalin-2(1H)-one as a potential inhibitor of COX-2 and LDHA. The detailed protocols and established benchmarks are intended to facilitate rigorous and reproducible in vitro testing. The data generated from these assays will be crucial in determining the potency and selectivity of this compound, thereby informing its potential for further development as a therapeutic agent targeting inflammation or cancer metabolism.

References

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • PatSnap. (2024, June 21). What are COX-2 inhibitors and how do they work? Synapse. Retrieved from [Link]

  • Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Ren, K., et al. (2023). The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells. International Journal of Molecular Sciences, 24(3), 2848. [Link]

  • Boudreau, A., et al. (2018). Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival. The EMBO Journal, 37(20), e98972. [Link]

  • Ahmad, F., et al. (2022). Analogues of Oxamate, Pyruvate, and Lactate as Potential Inhibitors of Plasmodium knowlesi Lactate Dehydrogenase Identified Using Virtual Screening and Verified via Inhibition Assays. Molecules, 27(22), 8001. [Link]

  • Sheng, W.-H., et al. (2022). Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells. Oncology Letters, 23(4), 118. [Link]

  • Verma, R., et al. (2016). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in Microbiology, 7, 193. [Link]

  • Sheng, H., et al. (2014). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology Reports, 31(1), 277-284. [Link]

  • Lissy, N. A., et al. (2013). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. Bio-protocol, 3(1), e319. [Link]

  • Chepurna, O., et al. (2023). EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL. Experimental Oncology, 45(3), 220-226. [Link]

  • Shibahara, S., et al. (2005). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition, 37(1), 9-18. [Link]

  • ResearchGate. (n.d.). COX-1/2 inhibition and cytotoxicity study of celecoxib analogues. Retrieved from [Link]

  • Echeverria, C., et al. (2016). The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. Prostaglandins & Other Lipid Mediators, 127, 1-6. [Link]

  • Zhang, Y., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 635261. [Link]

  • Zhao, D., et al. (2013). LDH-A Enzyme Assay. Bio-protocol, 3(22), e947. [Link]

  • Ždralević, M., et al. (2018). Revisiting the Warburg Effect with Focus on Lactate. Metabolites, 8(2), 30. [Link]

  • Biores Scientia. (n.d.). The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. Retrieved from [Link]

  • Boudreau, A., et al. (2018). Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival. PubMed, 30322904. [Link]

  • ResearchGate. (n.d.). Result of docking validation between Oxamate and LDHA. Retrieved from [Link]

Sources

A Comprehensive Guide to Cross-Reactivity Profiling of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one (MNQ-2): A Case Study for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for highly selective kinase inhibitors is a central theme in modern drug discovery, particularly in oncology. The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites. This conservation presents a formidable challenge, as inhibitors designed for a specific kinase often exhibit off-target activities, leading to unforeseen side effects or even beneficial polypharmacology.[1][2] Therefore, a rigorous assessment of an inhibitor's selectivity profile through comprehensive cross-reactivity studies is a non-negotiable step in preclinical development.[3][4]

This guide provides a detailed framework for evaluating the cross-reactivity of a novel, hypothetical kinase inhibitor, 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one, hereafter referred to as MNQ-2. The quinolinone scaffold is a well-established pharmacophore in many kinase inhibitors, and the nitro group can influence the molecule's electronic properties and interactions with target proteins.[5][6][7][8][9] Lacking prior public data on MNQ-2, this document will serve as a practical, in-depth guide for researchers, outlining a systematic approach from computational prediction to biochemical and cellular validation.

Our hypothetical primary target for MNQ-2 is a member of the Tyrosine Kinase (TK) family, given the prevalence of the quinolinone core in inhibitors of this class. The following sections will detail the experimental choices and methodologies required to build a robust selectivity profile for MNQ-2, comparing its (hypothetical) performance against established inhibitors.

Part 1: In-Silico Cross-Reactivity Prediction

Rationale: Before embarking on costly and time-consuming wet-lab experiments, in-silico methods provide a valuable initial assessment of potential off-targets.[10][11] By comparing the ATP-binding site of our primary target with other kinases, we can generate a prioritized list of kinases for subsequent biochemical screening.[12][13] This predictive approach allows for a more focused and cost-effective experimental design.[14]

Experimental Workflow: In-Silico Profiling

In_Silico_Workflow cluster_input Input Data cluster_process Computational Analysis cluster_output Output MNQ2_structure MNQ-2 Structure (SMILES/SDF) Docking Molecular Docking of MNQ-2 into Primary Target MNQ2_structure->Docking PrimaryTarget Primary Target 3D Structure (PDB) PrimaryTarget->Docking Pocket_Similarity Binding Site Similarity Search (e.g., PocketFEATURE, PKSIM) PrimaryTarget->Pocket_Similarity Virtual_Screening Virtual Screening of MNQ-2 against Kinome Panel Docking->Virtual_Screening Validated Pose KinomeDB Human Kinome Structural Database KinomeDB->Pocket_Similarity KinomeDB->Virtual_Screening Hit_List Prioritized List of Potential Off-Targets Pocket_Similarity->Hit_List Similarity Scores Virtual_Screening->Hit_List Docking Scores

Caption: In-silico workflow for predicting MNQ-2 off-targets.

Step-by-Step Protocol: In-Silico Off-Target Prediction

  • Model Preparation:

    • Obtain or generate a high-quality 3D structure of the primary target kinase.

    • Prepare the protein structure by adding hydrogens, assigning charges, and minimizing energy.

    • Generate a low-energy 3D conformation of MNQ-2.

  • Primary Target Docking:

    • Perform molecular docking of MNQ-2 into the ATP-binding site of the primary target to establish a reference binding pose and score.

  • Binding Site Similarity Analysis:

    • Utilize software that compares the structural and physicochemical properties of the primary target's ATP-binding site against a database of all known human kinase structures.[12][13]

    • Rank kinases based on their binding site similarity score to the primary target.

  • Virtual Screening:

    • Perform high-throughput virtual screening by docking MNQ-2 into the ATP-binding sites of a large panel of human kinases.

    • Rank the kinases based on the predicted binding affinity (docking score) for MNQ-2.

  • Hit Prioritization:

    • Consolidate the results from the similarity analysis and virtual screening.

    • Prioritize kinases that appear high on both lists for subsequent biochemical validation.

Part 2: In-Vitro Biochemical Profiling

Rationale: The gold standard for assessing kinase inhibitor selectivity is through direct measurement of enzymatic activity in biochemical assays.[2][15] Large-scale kinase panel screening provides quantitative data on the inhibitory activity of a compound against a wide array of kinases, offering a comprehensive view of its selectivity profile.[1][4] A tiered approach is often most efficient, starting with a single high concentration screen to identify initial hits, followed by dose-response curves to determine IC50 values for the most potent interactions.[4]

Data Presentation: Comparative Kinase Selectivity Panel

The results from a large-scale screen are typically presented as a percentage of inhibition at a fixed compound concentration. This allows for a broad overview of selectivity.

Table 1: Hypothetical Single-Point Kinase Screen of MNQ-2 and Comparators at 1 µM

Kinase TargetMNQ-2 (% Inhibition)Comparator A (Dasatinib) (% Inhibition)Comparator B (Gefitinib) (% Inhibition)
Primary Target (TK-X) 98 99 25
ABL1359915
SRC429820
EGFR923095
VEGFR2889545
PDGFRβ759638
p38α158510
CDK25102
PKA<2<5<1

Data is hypothetical and for illustrative purposes.

From this initial screen, potent off-targets (e.g., >70% inhibition) are selected for full IC50 determination to quantify their potency.[4]

Table 2: Hypothetical IC50 Values for Selected Kinases

Kinase TargetMNQ-2 IC50 (nM)Comparator A (Dasatinib) IC50 (nM)Comparator B (Gefitinib) IC50 (nM)
Primary Target (TK-X) 5 1 >10,000
EGFR15 >5,000 2
VEGFR225 8 1,500
PDGFRβ50 5 2,000

Data is hypothetical and for illustrative purposes.

Step-by-Step Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This protocol describes a classic and robust method for measuring kinase activity.[16]

  • Reaction Mixture Preparation:

    • Prepare a master mix containing reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Add the specific peptide or protein substrate for the kinase being tested.

  • Compound Dilution:

    • Perform serial dilutions of MNQ-2 and comparator compounds in DMSO to create a 10-point concentration curve.

    • Add a small volume of the diluted compounds to the assay plate wells. Include DMSO-only wells as a no-inhibition control.

  • Enzyme Addition:

    • Add the kinase enzyme to the wells containing the substrate and inhibitors.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding an ATP mixture containing both unlabeled ATP and [³³P]-ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Capture:

    • Stop the reaction by adding an acidic solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.

  • Washing:

    • Wash the filter membrane multiple times with an appropriate wash buffer to remove unincorporated [³³P]-ATP.

  • Detection:

    • Measure the amount of radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 3: Cellular Target Engagement and Off-Target Validation

Rationale: While biochemical assays are essential, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentration, and the presence of scaffolding proteins can significantly influence a compound's potency and selectivity.[1][2] Therefore, it is crucial to validate biochemical findings in a cellular context.[17] Cellular thermal shift assays (CETSA) and NanoBRET™ target engagement assays provide direct evidence of a compound binding to its intended target and potential off-targets in intact cells.[18][19][20][21][22][23]

Experimental Workflow: Cellular Validation

Cellular_Validation_Workflow cluster_input Input cluster_assays Cellular Assays cluster_output Output Biochem_Hits Biochemical Hits (Primary Target & Off-Targets) Target_Engagement Target Engagement Assay (e.g., NanoBRET™, CETSA) Biochem_Hits->Target_Engagement Functional_Assay Functional Assay (e.g., Phospho-protein Western Blot, Cell Viability) Biochem_Hits->Functional_Assay Cell_Lines Relevant Cell Lines (Expressing Targets) Cell_Lines->Target_Engagement Cell_Lines->Functional_Assay Cellular_IC50 Cellular IC50 / EC50 Values Target_Engagement->Cellular_IC50 Phenotype Confirmation of On-Target and Off-Target Effects Functional_Assay->Phenotype

Caption: Workflow for cellular validation of MNQ-2's activity.

Step-by-Step Protocol: NanoBRET™ Target Engagement Assay

This protocol describes a method to quantify compound binding to a target protein in live cells.[22][24][25]

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase.[24]

    • Culture the cells for 18-24 hours to allow for protein expression.[24]

  • Compound Addition:

    • Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

    • Dispense the cells into a white, non-binding surface 96-well plate.

    • Add serially diluted MNQ-2 or comparator compounds to the wells.

  • Tracer Addition and Equilibration:

    • Add the cell-permeable fluorescent NanoBRET™ tracer, which is designed to bind to the ATP-binding site of the kinase.

    • Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator. During this time, the test compound will compete with the tracer for binding to the NanoLuc®-fused kinase.

  • Substrate Addition and Detection:

    • Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.[24]

    • Immediately measure the luminescence at two wavelengths: one for the NanoLuc® donor (e.g., 450 nm) and one for the tracer acceptor (e.g., 610 nm).[24]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target by the test compound.

    • Plot the BRET ratio against the log of the compound concentration and fit the data to determine the cellular IC50 value.

Data Presentation: Comparative Cellular Activity

Table 3: Hypothetical Cellular Target Engagement and Functional Activity

Assay TypeTargetMNQ-2 IC50 (nM)Comparator A IC50 (nM)Comparator B IC50 (nM)
NanoBRET™ Engagement Primary Target (TK-X) 55 12 >20,000
NanoBRET™ EngagementEGFR150 >10,000 22
Functional (p-Target) Primary Target (TK-X) 75 18 >20,000
Functional (p-EGFR)EGFR210 >10,000 30
Cell Viability (Cell Line X) N/A120 25 >20,000
Cell Viability (Cell Line Y)N/A250 >10,000 45

Data is hypothetical and for illustrative purposes. Cell Line X is dependent on the primary target; Cell Line Y is dependent on EGFR.

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, using the hypothetical compound this compound (MNQ-2) as an example. The proposed workflow, progressing from in-silico prediction to in-vitro biochemical analysis and culminating in cellular validation, provides a robust framework for making informed decisions in a drug discovery program.

The hypothetical data presented for MNQ-2 suggests a potent inhibitor of its primary target, TK-X, but with significant cross-reactivity against EGFR and other kinases like VEGFR2 and PDGFRβ. This profile distinguishes it from the broader-spectrum inhibitor Dasatinib and the highly selective EGFR inhibitor Gefitinib. The cellular data corroborates the biochemical findings, confirming target engagement and functional consequences in a physiological context.

Based on this hypothetical profile, MNQ-2 could be considered a multi-targeted inhibitor rather than a highly selective one. This "dirty" profile is not necessarily a disadvantage; inhibiting multiple nodes in a signaling network can be a powerful therapeutic strategy.[1] However, it also necessitates a thorough investigation of the potential toxicities associated with its off-target activities. Future studies should focus on broader safety profiling, in vivo efficacy studies in relevant tumor models, and potentially, structure-based drug design efforts to modulate its selectivity profile if a more targeted agent is desired.

By integrating computational, biochemical, and cellular methodologies, researchers can build a comprehensive understanding of a compound's selectivity, a critical step towards developing safer and more effective targeted therapies.

References

  • Bantscheff, M., & Drewes, G. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(11), 1387-1406. [Link]

  • Na, D., & Lee, D. (2022). Off-target effects in CRISPR/Cas9 gene editing. Journal of Genetic Engineering and Biotechnology, 20(1), 1-9. [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • ResearchGate. (2025). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • Frontiers. (n.d.). In silico Method in CRISPR/Cas System: An Expedite and Powerful Booster. Retrieved from [Link]

  • ResearchGate. (n.d.). List of various in silico off-target detection methods. Retrieved from [Link]

  • NIH. (n.d.). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. Retrieved from [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • NIH. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • PubMed Central. (2008). Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score. Retrieved from [Link]

  • Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Oxford Academic. (2025). web-based in silico variant-aware potential off-target site identification for genome editing applications. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • PNAS. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Retrieved from [Link]

  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • ResearchGate. (2023). Current Chemistry Letters. Retrieved from [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (2025). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Toxicity: Nitroaromatic compounds can be toxic and may have mutagenic properties. Assume this compound is harmful and minimize exposure.

  • Reactivity: Avoid contact with strong oxidizing agents and strong acids.[1] Nitro compounds can be flammable solids and may decompose under heat, potentially releasing hazardous fumes such as nitrogen oxides (NOx).[1]

  • Environmental Impact: Improper disposal can lead to environmental contamination of soil and groundwater.[2][3] Many nitroaromatic compounds are classified as hazardous to aquatic life with long-lasting effects.

PropertyValue/InformationSource
Chemical Class Nitroaromatic Compound, Quinolinone derivativeGeneral Chemical Knowledge
Potential Hazards Toxic (Oral, Dermal, Inhalation), Skin/Eye Irritant, Flammable Solid, Environmental Hazard[1]
Incompatibilities Strong oxidizing agents, Strong acids[1]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon oxidesGeneral Chemical Knowledge

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory when handling 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one for any purpose, including disposal.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Eye Protection: Chemical safety goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be used.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[1] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Spill Management Protocol

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.

For a Minor Spill (Small quantity, contained, no immediate inhalation risk):

  • Alert Personnel: Inform others in the immediate vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: As outlined in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed, labeled hazardous waste container for disposal.

For a Major Spill (Large quantity, uncontained, risk of inhalation):

  • Evacuate Immediately: Alert all personnel and evacuate the laboratory.

  • Isolate the Area: Close doors to the affected area and prevent re-entry.

  • Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, local emergency responders.

  • Provide Information: Be prepared to provide the name of the chemical and any available hazard information to emergency personnel.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound and any materials used for its cleanup (e.g., contaminated paper towels, absorbent materials) in a dedicated, chemically compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a sealed, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

Step 2: Waste Container Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Toxic," "Flammable Solid")

  • The accumulation start date

  • Your name, department, and contact information

Step 3: Storage Pending Disposal

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • The waste must be handled by a licensed hazardous waste disposal contractor.

Decontamination of Equipment

All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) to dissolve any residual compound. Collect this rinsate as hazardous waste.

  • Wash: Wash the equipment with soap and hot water.[4]

  • Final Rinse: Rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Emergency Procedures

In Case of Inhalation:

  • Move the individual to fresh air immediately.

  • Seek medical attention.

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while continuing to flush.

  • Seek medical attention.

In Case of Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

Visual Workflow for Disposal Decision Making

Disposal_Workflow Disposal Decision Workflow for this compound start Start: Handling 3-Methyl-6-nitro- 1,2-dihydroquinolin-2-one Waste ppe Ensure Appropriate PPE is Worn (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid containerize_solid Place in a Labeled, Sealed Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Place in a Labeled, Sealed Hazardous Waste Container liquid_waste->containerize_liquid storage Store in Designated Satellite Accumulation Area containerize_solid->storage containerize_liquid->storage disposal_request Contact EHS for Professional Disposal storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal Decision Workflow

References

  • U.S. Department of Justice. (n.d.). Guide for the Selection of Chemical and Biological Decontamination Equipment for Emergency First Responders (NIJ Guide 103-00). Retrieved from [Link]

  • Federal Emergency Management Agency. (2023, June 6). 3.1. Equipment Decontamination. Retrieved from [Link]

  • Environmental Protection Agency. (2019, October 3). Operating Procedure. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Retrieved from [Link]

  • GOV.UK. (n.d.). Methyl ethyl ketone: incident management. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

  • Environmental Protection Agency. (1994, August 11). SAMPLING EQUIPMENT DECONTAMINATION #SOP 2006. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of diversely substituted quinolines via continuous flow nitro... Retrieved from [Link]

  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

  • Maine.gov. (2015, April 28). SOP No. RWM-DR-017 Effective Date. Retrieved from [Link]

  • National Institutes of Health. (2023, July 31). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-6-nitro-1,2-dihydroquinolin-2-one
Reactant of Route 2
3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.